molecular formula C22H31NO2 B12363512 (Rac)-5-hydroxymethyl Tolterodine-d5

(Rac)-5-hydroxymethyl Tolterodine-d5

Número de catálogo: B12363512
Peso molecular: 346.5 g/mol
Clave InChI: DUXZAXCGJSBGDW-CFEWMVNUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Rac)-5-hydroxymethyl Tolterodine-d5 is a useful research compound. Its molecular formula is C22H31NO2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H31NO2

Peso molecular

346.5 g/mol

Nombre IUPAC

2-[3-[di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i5D,6D,7D,8D,9D

Clave InChI

DUXZAXCGJSBGDW-CFEWMVNUSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)C2=C(C=CC(=C2)CO)O)[2H])[2H]

SMILES canónico

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-5-hydroxymethyl Tolterodine-d5: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of (Rac)-5-hydroxymethyl Tolterodine-d5, a deuterated analog of the primary active metabolite of Tolterodine (B1663597). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, metabolic context, and analytical applications.

Introduction

This compound is the deuterium-labeled form of (Rac)-5-hydroxymethyl Tolterodine, the principal pharmacologically active metabolite of the muscarinic receptor antagonist, Tolterodine. Tolterodine is a widely used medication for the treatment of overactive bladder. The introduction of five deuterium (B1214612) atoms into the molecule provides a stable, heavy-isotope labeled version that is invaluable as an internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry. Its primary application lies in the precise and accurate quantification of the 5-hydroxymethyl tolterodine metabolite in complex biological matrices during pharmacokinetic and metabolic research.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are crucial for its proper handling, storage, and application in experimental settings. While specific experimental data for the d5 variant is limited, the properties of the non-labeled and other deuterated analogs provide a strong reference.

PropertyValueSource(s)
Chemical Name (Rac)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol-d5
Synonyms (Rac)-Desfesoterodine-d5, (Rac)-PNU-200577-d5[1]
Molecular Formula C₂₂H₂₆D₅NO₂
Molecular Weight 346.52 g/mol
CAS Number 2012598-78-4
Appearance White to Off-White Solid[1]
Solubility Soluble in DMSO and Methanol[2]
Storage Temperature -20°C[1]

Note: Some physical properties are referenced from the non-deuterated or d14 analog and are expected to be very similar for the d5 variant.

Metabolic Pathway of the Parent Compound, Tolterodine

(Rac)-5-hydroxymethyl Tolterodine is the major active metabolite of Tolterodine. The metabolic conversion primarily occurs in the liver, mediated by cytochrome P450 enzymes. Understanding this pathway is essential for interpreting pharmacokinetic data.

The metabolic scheme of Tolterodine is illustrated below:

Tolterodine Metabolism Metabolic Pathway of Tolterodine Tolterodine Tolterodine Metabolite (Rac)-5-hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite CYP2D6 (Major Pathway) Hydroxylation N_Dealkylated N-Dealkylated Tolterodine Tolterodine->N_Dealkylated CYP3A4 (Minor Pathway) N-Dealkylation Carboxylic_Acid 5-Carboxylic Acid Metabolite Metabolite->Carboxylic_Acid Further Oxidation Mechanism of Action Signaling Pathway of Muscarinic Receptor Antagonism cluster_receptor Detrusor Muscle Cell ACh Acetylcholine Receptor Muscarinic Receptor (M3) ACh->Receptor Binds to Contraction Muscle Contraction Receptor->Contraction Activates Metabolite (Rac)-5-hydroxymethyl Tolterodine Metabolite->Receptor Blocks LC-MS/MS Workflow General Workflow for Bioanalytical Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard ((Rac)-5-hydroxymethyl Tolterodine-d5) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation Injection->LC MS MS/MS Detection LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Quantification Quantification of Analyte Data->Quantification Calibration Curve

References

Elucidation of (Rac)-5-hydroxymethyl Tolterodine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (Rac)-5-hydroxymethyl Tolterodine-d5. This deuterated analog of the primary active metabolite of Tolterodine (B1663597) is crucial as an internal standard in pharmacokinetic and metabolic studies. This document details its synthesis, physicochemical properties, and the analytical methodologies used for its characterization and quantification.

Introduction

(Rac)-5-hydroxymethyl Tolterodine, the principal active metabolite of the antimuscarinic agent Tolterodine, is formed in the liver through oxidation of the 5-methyl group by the cytochrome P450 enzyme CYP2D6.[1][2] A secondary metabolic pathway involves N-dealkylation by CYP3A4.[1][2] Due to its pharmacological activity, accurate quantification of this metabolite in biological matrices is essential for drug development.

Stable isotope-labeled internal standards, such as this compound, are indispensable for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][3][4] Deuterated standards share nearly identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation and analysis, but are distinguishable by their higher mass, allowing for precise and accurate quantification.[1][4]

Physicochemical and Structural Properties

The key physicochemical properties of (Rac)-5-hydroxymethyl Tolterodine and its deuterated analog are summarized below.

PropertyValueReference
Chemical Name 2-[3-[bis(isopropyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol-d5Inferred from non-deuterated
Molecular Formula C₂₂H₂₆D₅NO₂[5]
Molecular Weight 346.52 g/mol Calculated
CAS Number 2012598-78-4[5]
Appearance White to off-white solid[6]
Solubility Soluble in Methanol, Acetonitrile, DMSO[6]

Metabolic Pathway of Tolterodine

The metabolic conversion of Tolterodine to its major metabolites is a critical pathway in its pharmacology. The hydroxylation to the active 5-hydroxymethyl metabolite is the primary route in most individuals.

Metabolic Pathway of Tolterodine Metabolic Pathway of Tolterodine Tolterodine Tolterodine HMT (Rac)-5-hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A4 (N-Dealkylation) CA 5-Carboxylic Acid Metabolite (Inactive) HMT->CA Oxidation

Metabolic Pathway of Tolterodine

Synthesis and Characterization

The synthesis of this compound is adapted from established routes for the non-labeled compound, utilizing a deuterated reagent to introduce the isotopic label.

General Synthesis Workflow

A plausible synthetic route involves the reductive amination of a suitable precursor with a deuterated form of diisopropylamine (B44863). This ensures the stable incorporation of deuterium (B1214612) atoms.

Synthesis Workflow General Synthesis Workflow for Deuterated Tolterodine Metabolites start Precursor with 5-hydroxymethyl group reaction Reductive Amination with Deuterated Diisopropylamine start->reaction workup Reaction Quench and Extraction reaction->workup purification Flash Column Chromatography workup->purification characterization Analytical Characterization (NMR, MS, HPLC) purification->characterization final_product (Rac)-5-hydroxymethyl Tolterodine-d5 characterization->final_product

General Synthesis Workflow
Experimental Protocol: Synthesis

  • Reaction Setup : A precursor containing the 5-hydroxymethyl tolterodine scaffold is dissolved in a suitable solvent, such as methanol.

  • Reductive Amination : Deuterated diisopropylamine (d5-diisopropylamine) is added to the solution, followed by a reducing agent like sodium cyanoborohydride.

  • Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup : Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel.

Structure Elucidation

The definitive structure of the synthesized this compound is confirmed using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Note: The following spectral data is representative and based on the known structure of tolterodine and its metabolites. Specific experimental data for the d5 variant is not publicly available.

HRMS is used to confirm the elemental composition and isotopic enrichment of the synthesized compound.

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive
Molecular Formula C₂₂H₂₆D₅NO₂
Calculated Exact Mass 346.2673
Measured m/z ([M+H]⁺) 347.2746

¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the molecule and the position of the deuterium labels. In the ¹H-NMR spectrum of the d5-labeled compound, a reduction in the signal intensity of the protons attached to the deuterated carbons is expected. In the ¹³C-NMR spectrum, the signals for the deuterated carbons will exhibit splitting due to carbon-deuterium coupling.

Representative ¹H-NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
7.10 - 7.30mAromatic protons
6.80 - 7.00mAromatic protons
4.65s-CH₂OH
4.10t-CH-Ph
2.80 - 3.00m-CH₂-N
2.10 - 2.30m-CH-CH₂-N
1.00 - 1.20d-CH(CH₃)₂ (reduced intensity)

Representative ¹³C-NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
155.0C-OH (aromatic)
142.0C-Ph
125.0 - 130.0Aromatic carbons
65.0-CH₂OH
50.0-CH-N (split)
45.0-CH-Ph
35.0-CH₂-CH-N
20.0-CH(CH₃)₂ (split)

Bioanalytical Method for Quantification

A validated LC-MS/MS method is the standard for the quantification of (Rac)-5-hydroxymethyl Tolterodine in biological matrices, using the d5-labeled compound as an internal standard.

Experimental Workflow

Bioanalytical Workflow LC-MS/MS Bioanalytical Workflow sample Plasma Sample add_is Add (Rac)-5-hydroxymethyl Tolterodine-d5 (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction (e.g., with methyl t-butyl ether) add_is->extraction evaporation Evaporation of Organic Layer extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis quantification Quantification using Calibration Curve analysis->quantification

LC-MS/MS Bioanalytical Workflow
Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation : To a plasma sample, add the internal standard solution (this compound). Perform a liquid-liquid extraction with a suitable organic solvent. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation : An aliquot of the reconstituted sample is injected into an HPLC system.

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data for LC-MS/MS Method
ParameterTolterodine5-Hydroxymethyl Tolterodine5-Hydroxymethyl Tolterodine-d5 (IS)Reference
Precursor Ion (m/z) 326.1342.2347.3 (Expected)[7]
Product Ion (m/z) 147.1223.1223.1 (Expected)[7]
Linearity Range (pg/mL) 20 - 500020 - 5000N/A[7]
Intra-day Precision (%CV) 0.62 - 6.361.38 - 4.22N/A[7]
Inter-day Precision (%CV) 1.73 - 4.841.62 - 4.25N/A[7]
Intra-day Accuracy (%) 98.75 - 103.5698.08 - 104.67N/A[7]
Inter-day Accuracy (%) 99.20 - 104.4098.73 - 103.06N/A[7]

Conclusion

The structure elucidation of this compound is a critical step in its validation as an internal standard for bioanalytical applications. Through a combination of organic synthesis and rigorous analytical characterization using HRMS and NMR, the identity, purity, and isotopic enrichment of this compound can be confirmed. The availability of this well-characterized internal standard is essential for the accurate and precise quantification of the active metabolite of Tolterodine, thereby supporting pharmacokinetic and drug metabolism studies crucial for drug development and regulatory approval.

References

(Rac)-5-hydroxymethyl Tolterodine-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-5-hydroxymethyl Tolterodine-d5, a deuterated analog of the primary active metabolite of Tolterodine. This document details its chemical and physical properties, quantitative analysis, and the experimental protocols for its characterization. It is intended to serve as a critical resource for professionals in pharmaceutical research and development.

Quantitative Data Summary

The following tables summarize the key analytical results for this compound.

Table 1: Identity Confirmation

TestMethodResultAcceptance Criteria
Mass SpectrometryESI-MSConformsConsistent with structure
¹H-NMR Spectroscopy400 MHzConformsConsistent with structure
Infrared SpectroscopyFT-IRConformsConsistent with structure

Table 2: Purity and Impurity Profile

TestMethodResultAcceptance Criteria
Chromatographic PurityHPLC-UV (210 nm)≥ 98.0%≥ 98.0%
Residual SolventsGC-HS< 0.5%≤ 0.5%
Water ContentKarl Fischer Titration< 1.0%≤ 1.0%

Table 3: Isotopic Purity

TestMethodResultAcceptance Criteria
Isotopic EnrichmentLC-MS/MS≥ 99.0% Deuterated≥ 99.0% Deuterated
Unlabeled Content (d0)LC-MS/MS< 1.0%≤ 1.0%

Metabolic Pathway and Mechanism of Action

(Rac)-5-hydroxymethyl Tolterodine is the primary active metabolite of Tolterodine, formed in the liver. Its mechanism of action is central to the therapeutic effects of the parent drug.

Tolterodine Tolterodine CYP2D6 CYP2D6 (Liver) Tolterodine->CYP2D6 Oxidation Metabolite (Rac)-5-hydroxymethyl Tolterodine-d5 CYP2D6->Metabolite

Metabolic activation of Tolterodine.

The therapeutic effect of (Rac)-5-hydroxymethyl Tolterodine is achieved through competitive antagonism of muscarinic receptors in the bladder.

cluster_receptor Bladder Smooth Muscle Cell Receptor Muscarinic Receptor (M3 Subtype) Contraction Muscle Contraction Receptor->Contraction Leads to Relaxation Muscle Relaxation Receptor->Relaxation Results in Metabolite (Rac)-5-hydroxymethyl Tolterodine-d5 Metabolite->Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->Receptor Binds & Activates

Mechanism of action at the muscarinic receptor.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chromatographic purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To confirm the identity and determine the isotopic enrichment of the deuterated compound.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: The sample is diluted in the mobile phase to a suitable concentration.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To obtain the infrared spectrum for structural confirmation.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis and certification of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (MS, NMR, IR) Purification->Identity Purity Purity Assessment (HPLC, GC) Purification->Purity Isotopic Isotopic Purity (LC-MS/MS) Purification->Isotopic CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Isotopic->CoA

General analytical workflow.

An In-depth Technical Guide to (Rac)-5-hydroxymethyl Tolterodine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-5-hydroxymethyl Tolterodine, the primary active metabolite of the antimuscarinic agent Tolterodine, is a potent muscarinic receptor antagonist. Its deuterated isotopologue, (Rac)-5-hydroxymethyl Tolterodine-d5, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This technical guide provides a comprehensive overview of its chemical properties, metabolic context, and relevant experimental protocols, drawing upon data from closely related analogues due to the limited public availability of specific data for the d5 variant.

While a specific CAS number for this compound is not publicly listed, the CAS number for the unlabeled parent compound, (Rac)-5-hydroxymethyl Tolterodine, is 200801-70-3.[1] For reference, the d14-labeled version has the CAS number 1185071-13-9, and a d5-labeled synthetic precursor, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, is assigned CAS number 1346605-35-3.

Chemical and Physical Properties

Stable isotope-labeled compounds are designed to have chemical and physical properties nearly identical to their unlabeled counterparts, with the primary difference being their molecular weight. The addition of five deuterium (B1214612) atoms increases the mass of (Rac)-5-hydroxymethyl Tolterodine, allowing for its differentiation in mass spectrometric analysis. The properties of the unlabeled and d14-labeled analogues are summarized below and are expected to be representative for the d5 variant.

Property(Rac)-5-hydroxymethyl Tolterodine(Rac)-5-hydroxymethyl Tolterodine-d14
Molecular Formula C₂₂H₃₁NO₂C₂₂H₁₇D₁₄NO₂
Molecular Weight 341.49 g/mol 355.57 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMSO and MethanolSoluble in Methanol, Acetonitrile (B52724), DMSO
Storage 4°C for short term, -20°C for long term-20°C, protect from light and moisture

Metabolic Pathway and Mechanism of Action

Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 5-hydroxymethyl Tolterodine. This metabolite is equipotent to the parent drug as a muscarinic receptor antagonist. Both compounds contribute to the therapeutic effect of treating overactive bladder by blocking muscarinic receptors in the bladder, which leads to relaxation of the detrusor muscle. In individuals who are poor metabolizers via CYP2D6, an alternative pathway mediated by CYP3A4 results in the N-dealkylation of Tolterodine.

Metabolic Pathway of Tolterodine Tolterodine Tolterodine Metabolite (Rac)-5-hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite CYP2D6 N_Dealkylated N-dealkylated Tolterodine (Inactive Metabolite) Tolterodine->N_Dealkylated CYP3A4 Further_Metabolites Further Oxidation Products Metabolite->Further_Metabolites Oxidation

Caption: Metabolic pathway of Tolterodine.

The primary mechanism of action for (Rac)-5-hydroxymethyl Tolterodine involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), with high affinity for all five subtypes (M1-M5).[1][2] This antagonism in the urinary bladder reduces involuntary bladder contractions and increases bladder capacity.

Mechanism of Action ACH Acetylcholine M3R M3 Muscarinic Receptor (Bladder Smooth Muscle) ACH->M3R Binds and Activates HMT (Rac)-5-hydroxymethyl Tolterodine HMT->M3R Blocks Binding Contraction Bladder Contraction M3R->Contraction Relaxation Bladder Relaxation M3R->Relaxation

Caption: Mechanism of action of (Rac)-5-hydroxymethyl Tolterodine.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Quantification in Plasma
  • Sample Preparation:

    • To 100 µL of a plasma sample, add a known concentration of this compound as an internal standard.

    • Perform protein precipitation by adding an organic solvent such as acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a C18 reverse-phase column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with (Rac)-5-HMT-d5 Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem Mass Spectrometry ESI->MSMS Data Data Acquisition MSMS->Data

Caption: Bioanalytical workflow for pharmacokinetic studies.

Quantitative Data

The following table summarizes the binding affinities of unlabeled (Rac)-5-hydroxymethyl Tolterodine to the five human muscarinic receptor subtypes. The deuterated analogue is expected to have similar binding characteristics.

Receptor SubtypeKᵢ (nM)
M12.3
M22.0
M32.5
M42.8
M52.9

Data from MedchemExpress for (Rac)-5-Hydroxymethyl Tolterodine.[1][2]

Conclusion

This compound is an essential tool for the accurate bioanalysis of the active metabolite of Tolterodine. While specific technical data for this d5 isotopologue is not widely published, the information available for its non-deuterated and d14-labeled counterparts provides a strong foundation for its application in pharmacokinetic and drug metabolism research. Its use as an internal standard is critical for generating reliable data in the development and clinical assessment of Tolterodine and related compounds.

References

The Integral Role of (Rac)-5-Hydroxymethyl Tolterodine-d5 in Elucidating Tolterodine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pivotal role of (Rac)-5-hydroxymethyl tolterodine-d5 in the study of tolterodine (B1663597) metabolism. Tolterodine, a competitive muscarinic receptor antagonist, is a primary treatment for overactive bladder. Its clinical efficacy is significantly influenced by its metabolic fate, predominantly the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine. The use of the deuterated analog, this compound, as an internal standard in bioanalytical assays is critical for the accurate quantification of this key metabolite. This guide will detail the metabolic pathways of tolterodine, present quantitative pharmacokinetic data, outline comprehensive experimental protocols for bioanalysis, and provide visual diagrams of the metabolic cascade and analytical workflows to support researchers in the field of drug metabolism and pharmacokinetics.

Introduction

Tolterodine is extensively metabolized in the liver following oral administration, leading to the formation of a major active metabolite, 5-hydroxymethyl tolterodine.[1][2] This metabolite is equipotent to the parent drug and contributes significantly to the overall therapeutic effect.[3] The primary metabolic pathway is mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to hydroxylation of the 5-methyl group.[4][5] A secondary pathway, N-dealkylation, is mediated by CYP3A4.[4][6] The genetic polymorphism of CYP2D6 results in two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs), who exhibit significant differences in their pharmacokinetic profiles of tolterodine and 5-hydroxymethyl tolterodine.[7][8]

To accurately characterize the pharmacokinetics of tolterodine and its active metabolite, robust bioanalytical methods are essential. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of stable isotope-labeled internal standards to ensure accuracy and precision. This compound serves as the ideal internal standard for the quantification of 5-hydroxymethyl tolterodine, as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.

Metabolic Pathways of Tolterodine

Tolterodine undergoes two primary oxidative metabolic transformations in the liver:

  • 5-Hydroxymethylation: This is the major metabolic route in individuals with functional CYP2D6 enzymes (extensive metabolizers). The 5-methyl group on the phenyl ring is oxidized to form 5-hydroxymethyl tolterodine.[4][6] This metabolite is pharmacologically active.[3]

  • N-Dealkylation: This pathway is more prominent in individuals with deficient CYP2D6 activity (poor metabolizers) and is catalyzed by CYP3A4.[4][6] This process involves the removal of one of the isopropyl groups from the nitrogen atom.

The 5-hydroxymethyl metabolite can be further oxidized to form the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[9]

Tolterodine_Metabolism Tolterodine Tolterodine HMT (Rac)-5-hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HMT CYP2D6 (Major in EMs) NDT N-dealkylated Tolterodine Tolterodine->NDT CYP3A4 (Major in PMs) CA 5-Carboxylic Acid Metabolite HMT->CA Oxidation NDCA N-dealkylated 5-Carboxylic Acid Metabolite HMT->NDCA N-dealkylation CA->NDCA N-dealkylation

Caption: Metabolic Pathway of Tolterodine

Quantitative Data: Pharmacokinetic Parameters

The genetic polymorphism of CYP2D6 significantly impacts the pharmacokinetic profiles of tolterodine and 5-hydroxymethyl tolterodine. The following tables summarize the key pharmacokinetic parameters in extensive and poor metabolizers after oral administration of tolterodine.

Table 1: Pharmacokinetic Parameters of Tolterodine in Extensive vs. Poor Metabolizers

ParameterExtensive Metabolizers (Mean ± SD)Poor Metabolizers (Mean ± SD)
Cmax (ng/mL) 1.2 ± 0.59.6 ± 1.3
Tmax (hr) 1.2 ± 0.52.4 ± 1.3
AUC (ng·hr/mL) 2.9 ± 0.411 ± 4.2
t1/2 (hr) 2.3 ± 0.69.6 ± 1.3
Systemic Clearance (L/hr) 44 ± 139.0 ± 2.1

Data from a study involving 4 mg tolterodine administered twice daily.[7]

Table 2: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine in Extensive vs. Poor Metabolizers

ParameterExtensive Metabolizers (Mean ± SD)Poor Metabolizers
Cmax (ng/mL) 4.1 ± 1.8Undetectable
Tmax (hr) 2.2 ± 4.0Not Applicable
AUC (ng·hr/mL) 8.9 ± 4.7Not Applicable
t1/2 (hr) 2.9 ± 0.4Not Applicable

Data from a study involving 4 mg tolterodine administered twice daily.[7] In poor metabolizers, the 5-hydroxymethyl metabolite was undetectable in serum.[7]

Experimental Protocols

The accurate quantification of tolterodine and 5-hydroxymethyl tolterodine in biological matrices is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution containing this compound and tolterodine-d6.

  • Vortex the sample briefly to mix.

  • Add 1 mL of methyl t-butyl ether to the sample.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex the reconstituted sample for 1 minute.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 3: Chromatographic and Mass Spectrometric Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)
Mobile Phase 10 mM Ammonium acetate (B1210297) and Acetonitrile (20:80, v/v)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (m/z)
Tolterodine326.1 → 147.1
5-Hydroxymethyl Tolterodine342.2 → 223.1
Tolterodine-d6 (IS)332.3 → 153.1
This compound (IS)Not explicitly found, but would be a mass shift from the analyte

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical study of tolterodine and its metabolites.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing Spiking Spiking with Internal Standards ((Rac)-5-hydroxymethyl Tolterodine-d5) SampleThawing->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Calibration Calibration Curve Generation DataProcessing->Calibration Quantification Quantification of Analytes Calibration->Quantification Report Report Generation Quantification->Report

Caption: Bioanalytical Workflow for Tolterodine and Metabolite Quantification

Conclusion

The metabolism of tolterodine is a complex process with significant inter-individual variability, primarily due to the genetic polymorphism of the CYP2D6 enzyme. The formation of the active metabolite, 5-hydroxymethyl tolterodine, is a critical determinant of the drug's overall therapeutic effect. The use of the deuterated internal standard, this compound, is indispensable for the development of robust and reliable bioanalytical methods required for the accurate characterization of tolterodine's pharmacokinetics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key aspects of tolterodine metabolism and the analytical methodologies essential for its study.

References

(Rac)-5-hydroxymethyl Tolterodine-d5: A Technical Guide for Overactive Bladder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-5-hydroxymethyl Tolterodine-d5, a critical tool in the research and development of therapies for overactive bladder (OAB). The focus of this document is to furnish researchers with the core scientific and technical information required for its effective use and interpretation in experimental settings.

Introduction

(Rac)-5-hydroxymethyl tolterodine (B1663597) (5-HMT) is the principal, pharmacologically active metabolite of tolterodine, a competitive muscarinic receptor antagonist widely prescribed for the treatment of OAB.[1][2] The therapeutic efficacy of tolterodine is significantly attributed to the action of 5-HMT.[3] this compound is the stable, deuterium-labeled isotopologue of 5-HMT. Its primary and indispensable role in OAB research is as an internal standard for the accurate quantification of 5-HMT in biological matrices using mass spectrometry-based bioanalytical methods.[4][5] The incorporation of deuterium (B1214612) atoms provides a distinct mass-to-charge ratio for mass spectrometric detection without significantly altering the molecule's chemical properties.[6]

Mechanism of Action

Both tolterodine and its active metabolite, 5-HMT, function as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] These G-protein coupled receptors are integral to the mediation of acetylcholine's effects. In the context of OAB, the M3 muscarinic receptor subtype, predominantly located on the detrusor smooth muscle of the bladder, is the primary target.[2] Antagonism of the M3 receptor by 5-HMT inhibits the binding of acetylcholine, which in turn leads to the relaxation of the bladder's smooth muscle, thereby mitigating involuntary bladder contractions, urgency, and frequency.[2]

The signaling pathway initiated by M3 muscarinic receptor activation in the bladder smooth muscle involves the Gq/11 G-protein, which activates phospholipase C (PLC).[2] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, prompting the release of intracellular calcium (Ca²⁺). The elevation in cytosolic Ca²⁺, in conjunction with the DAG-mediated activation of protein kinase C (PKC), results in the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking the initial receptor activation, 5-HMT effectively prevents this entire signaling cascade.[2]

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates HMT (Rac)-5-hydroxymethyl Tolterodine-d5 HMT->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Contraction Detrusor Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Muscle.

Quantitative Data

The following tables summarize the key quantitative data for the non-deuterated (Rac)-5-hydroxymethyl tolterodine. The deuterated form is expected to have virtually identical binding and functional properties.

Table 1: Muscarinic Receptor Binding Affinity of (Rac)-5-hydroxymethyl Tolterodine

Receptor SubtypeKi (nM)
M12.3[7][8][9]
M22.0[7][8][9]
M32.5[7][8][9]
M42.8[7][8][9]
M52.9[7][8][9]

Table 2: Functional Antagonist Potency of (Rac)-5-hydroxymethyl Tolterodine

AssayTissueAgonistPotency Value
Inhibition of ContractionGuinea-pig isolated urinary bladder stripsCarbacholKB of 0.84 nM; pA2 of 9.14[7][9]

Metabolism of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 (CYP) enzymes.[10]

  • Hydroxylation: The main metabolic pathway involves the oxidation of the 5-methyl group of tolterodine, a reaction catalyzed by the polymorphic enzyme CYP2D6.[10] This results in the formation of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite. This is the predominant pathway in individuals classified as "extensive metabolizers" for CYP2D6.[10]

  • N-Dealkylation: A secondary metabolic route, primarily catalyzed by CYP3A4, involves the dealkylation of the nitrogen atom.[5] This pathway has greater prominence in "poor metabolizers" who exhibit reduced CYP2D6 activity.[10]

The 5-hydroxymethyl metabolite is subsequently further oxidized to the inactive 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[5]

Tolterodine Tolterodine HMT (Rac)-5-hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A4 (N-Dealkylation) CA 5-Carboxylic Acid Metabolite (Inactive) HMT->CA Oxidation NDCA N-Dealkylated 5-Carboxylic Acid Metabolite (Inactive) CA->NDCA N-Dealkylation

Caption: Metabolic Pathway of Tolterodine.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of (Rac)-5-hydroxymethyl tolterodine to muscarinic receptor subtypes.

  • Receptor Preparation: Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: Utilize a high-affinity, non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

  • Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound ((Rac)-5-hydroxymethyl tolterodine).

  • Incubation: Allow the mixture to incubate at room temperature for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove non-specifically bound radioligand and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay for Antagonist Potency

This protocol describes a general method to assess the functional antagonist potency of (Rac)-5-hydroxymethyl tolterodine.

  • Tissue Preparation: Isolate urinary bladder strips from guinea pigs and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Agonist-Induced Contraction: Generate cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: In separate experiments, pre-incubate the bladder strips with various concentrations of (Rac)-5-hydroxymethyl tolterodine for a defined period before repeating the cumulative concentration-response curve to the agonist.

  • Data Recording: Record the isometric tension of the muscle strips.

  • Data Analysis: Analyze the rightward shift of the agonist concentration-response curves in the presence of the antagonist to determine the antagonist's potency, expressed as the pA2 value or the equilibrium dissociation constant (KB).

Quantification in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of 5-HMT in plasma.

  • Sample Preparation:

    • To a known volume of plasma sample (e.g., 100 µL), add a fixed amount of the internal standard solution (this compound) of a known concentration.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the analyte and internal standard from other matrix components using a suitable HPLC column and mobile phase.

    • Detect the analyte and internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 5-HMT and its d5-labeled internal standard.

  • Quantification:

    • Construct a calibration curve by analyzing a series of calibration standards (blank plasma spiked with known concentrations of 5-HMT and a constant concentration of the internal standard).

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.

    • Determine the concentration of 5-HMT in the unknown samples by interpolating their peak area ratios from the calibration curve.

Start Plasma Sample Spike Spike with (Rac)-5-hydroxymethyl Tolterodine-d5 (IS) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Quantify Quantification (Peak Area Ratio vs. Calibration Curve) LCMS->Quantify End Concentration of 5-HMT Quantify->End

Caption: Bioanalytical Workflow using Deuterated Internal Standard.

Synthesis and Characterization of this compound

While a detailed, publicly available synthesis protocol for this compound is not available, a general approach involves the modification of established synthetic routes for tolterodine, utilizing a deuterated source for the diisopropylamino moiety. A plausible method is the reductive amination of a suitable precursor with deuterated diisopropylamine (B44863) (diisopropyl-d14-amine).[1] This labeling strategy is designed to prevent in-vivo H/D exchange and ensure the metabolic stability of the label.[1]

The characterization of the final product is crucial to ensure its suitability as an internal standard. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment (the percentage of the deuterated compound relative to the unlabeled and partially labeled species).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

Conclusion

This compound is an indispensable tool for researchers investigating the pharmacology and pharmacokinetics of tolterodine and its active metabolite in the context of overactive bladder. Its use as an internal standard in bioanalytical assays ensures the accuracy and precision required for robust drug development and clinical studies. A thorough understanding of the mechanism of action of its non-deuterated counterpart, the metabolic pathways of tolterodine, and the principles of isotopic labeling and bioanalysis is essential for the effective application of this critical research compound.

References

A Technical Guide to 5-Hydroxymethyl Tolterodine: The Principal Active Metabolite of Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Upon oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] This process leads to the formation of its major and pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as PNU-200577.[6][7][8] This metabolite is not merely a byproduct; it is a critical contributor to the overall therapeutic effect of tolterodine, exhibiting a pharmacological profile remarkably similar to the parent compound.[1][3][7] Both tolterodine and 5-HMT are potent, specific, and non-selective antagonists of all five muscarinic receptor subtypes (M1-M5).[9][10] Their clinical efficacy stems from the blockade of muscarinic receptors in the detrusor muscle of the bladder wall, which inhibits involuntary bladder contractions and reduces the symptoms of OAB.[7][11] This guide provides a detailed examination of the formation, pharmacodynamics, and pharmacokinetics of 5-hydroxymethyl tolterodine, offering a comprehensive resource for professionals in the field of pharmacology and drug development.

Metabolic Formation of 5-Hydroxymethyl Tolterodine

The biotransformation of tolterodine is a critical determinant of its clinical activity. The primary metabolic pathway is the oxidation of the 5-methyl group on the phenyl ring, a reaction catalyzed with high specificity by the CYP2D6 isoenzyme.[4][5][12] This hydroxylation reaction yields the active 5-hydroxymethyl tolterodine.

Individuals can be categorized based on their CYP2D6 activity into extensive metabolizers (EMs), who have normal enzyme function, and poor metabolizers (PMs), who lack functional CYP2D6 and constitute approximately 7% of the Caucasian population.[13][14]

  • In Extensive Metabolizers (EMs): Tolterodine is rapidly converted to 5-HMT. The therapeutic effect is a composite of the actions of both the parent drug and this active metabolite.[3]

  • In Poor Metabolizers (PMs): In the absence of CYP2D6 activity, tolterodine is metabolized more slowly through an alternative pathway: N-dealkylation, which is mediated by CYP3A4.[4][15] In these individuals, the pharmacological effects are almost exclusively due to the parent compound, as concentrations of 5-HMT are negligible or undetectable.[12][14][16]

Despite these significant pharmacokinetic differences, the clinical efficacy and tolerability of tolterodine are comparable between EMs and PMs, suggesting that the combined exposure to active moieties (tolterodine + 5-HMT) in EMs is equivalent to the exposure to tolterodine alone in PMs.[12][16]

Further metabolism of 5-HMT leads to the formation of inactive metabolites, the 5-carboxylic acid and N-dealkylated 5-carboxylic acid, which are then excreted.[5]

Tolterodine_Metabolism cluster_EM Extensive Metabolizers (EMs) cluster_PM Poor Metabolizers (PMs) Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active) Tolterodine->Metabolite_5HMT CYP2D6 (Primary Pathway) Metabolite_ND N-Dealkylated Tolterodine (Inactive) Tolterodine->Metabolite_ND CYP3A4 (Alternative Pathway) Metabolite_Acid 5-Carboxylic Acid (Inactive) Metabolite_5HMT->Metabolite_Acid Further Metabolism Excretion Urinary & Fecal Excretion Metabolite_ND->Excretion Metabolite_ND_Acid N-Dealkylated 5-Carboxylic Acid (Inactive) Metabolite_Acid->Metabolite_ND_Acid N-dealkylation Metabolite_Acid->Excretion Metabolite_ND_Acid->Excretion

Caption: Metabolic pathways of tolterodine in different patient phenotypes.

Pharmacodynamics: Muscarinic Receptor Antagonism

Both tolterodine and 5-HMT act as potent and competitive antagonists at all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[9][10] They exhibit high specificity for these receptors with negligible affinity for other targets like adrenergic receptors, histamine (B1213489) receptors, or calcium channels.[1][17] This high specificity minimizes off-target effects.

The therapeutic action for OAB is primarily mediated by the blockade of M2 and M3 receptors in the urinary bladder.[2][7] The M3 receptor is chiefly responsible for the direct contraction of the detrusor smooth muscle, while the M2 receptor, although more abundant, plays an indirect role by inhibiting sympathetically-induced relaxation. By antagonizing these receptors, tolterodine and 5-HMT reduce involuntary detrusor contractions, increase bladder capacity, and decrease urinary urgency and frequency.[1][17]

Muscarinic_Antagonism cluster_Neuron Parasympathetic Neuron cluster_Bladder Bladder Detrusor Muscle Cell ACh Acetylcholine (ACh) M2_Receptor M2 Receptor ACh->M2_Receptor Binds M3_Receptor M3 Receptor ACh->M3_Receptor Binds Contraction Muscle Contraction (Detrusor Overactivity) M3_Receptor->Contraction Stimulates Tolterodine Tolterodine & 5-HMT Tolterodine->M2_Receptor Blocks Tolterodine->M3_Receptor Blocks Experimental_Workflow cluster_Preparation 1. Tissue Preparation cluster_Experiment 2. Contraction Study cluster_Analysis 3. Data Analysis Dissection Dissect Bladder Strips Mounting Mount in Organ Bath Dissection->Mounting Agonist Add Agonist (e.g., Carbachol) Mounting->Agonist Record_1 Record Baseline Contraction Agonist->Record_1 Antagonist Add Test Compound (Tolterodine or 5-HMT) Record_1->Antagonist Record_2 Record Inhibition Antagonist->Record_2 Curve Generate Concentration- Response Curve Record_2->Curve Calculate Calculate IC50 / KB Curve->Calculate

References

In Vitro Pharmacological Profile of (Rac)-5-hydroxymethyl Tolterodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-5-hydroxymethyl Tolterodine (B1663597) , also known as 5-HMT or desfesoterodine, is the principal active metabolite of the antimuscarinic drugs tolterodine and its prodrug, fesoterodine.[1][2][3] These medications are clinically utilized for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][4] The therapeutic efficacy of these parent compounds is largely attributed to the in vivo activity of (Rac)-5-hydroxymethyl Tolterodine. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this active metabolite, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs).

This document details the binding affinity and functional potency of (Rac)-5-hydroxymethyl Tolterodine across various muscarinic receptor subtypes. Furthermore, it outlines the detailed experimental protocols for the key assays used to characterize this compound and presents visualizations of the affected signaling pathways and experimental workflows.

Core Activity: A Potent and Non-Selective Muscarinic Receptor Antagonist

(Rac)-5-hydroxymethyl Tolterodine functions as a potent and competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][5] Unlike some other antimuscarinic agents, it does not exhibit significant selectivity for any single muscarinic receptor subtype.[5][6] Its primary mechanism of action involves the competitive blockade of acetylcholine binding to these receptors, thereby inhibiting downstream signaling cascades that mediate various physiological responses, including smooth muscle contraction in the urinary bladder.[1][7]

Quantitative Analysis of In Vitro Activity

The in vitro activity of (Rac)-5-hydroxymethyl Tolterodine has been quantified through radioligand binding assays to determine its affinity for muscarinic receptors and through functional assays on isolated tissues to assess its antagonist potency.

Muscarinic Receptor Binding Affinity

The binding affinity of (Rac)-5-hydroxymethyl Tolterodine for the five human muscarinic receptor subtypes is presented in Table 1. These values, expressed as the inhibition constant (Ki), indicate a high affinity of the compound for all M1 through M5 receptors.[8][9][10][11]

Receptor SubtypeKi (nM)
M12.3[8][9][10][11]
M22.0[8][9][10][11]
M32.5[8][9][10][11]
M42.8[8][9][10][11]
M52.9[8][9][10]

Table 1: Binding Affinity of (Rac)-5-hydroxymethyl Tolterodine for Human Muscarinic Receptors

Functional Antagonist Potency

The functional potency of (Rac)-5-hydroxymethyl Tolterodine as a muscarinic receptor antagonist has been primarily evaluated in isolated guinea pig urinary bladder preparations. The key parameters from these studies are summarized in Table 2.

ParameterValueTissue PreparationAgonist
KB0.84 nMGuinea-pig isolated urinary bladder stripsCarbachol (B1668302)
pA29.14Guinea-pig isolated urinary bladder stripsCarbachol
IC505.7 nMIsolated guinea pig bladderCarbachol[5][6]

Table 2: Functional Antagonist Potency of (Rac)-5-hydroxymethyl Tolterodine

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological activity of (Rac)-5-hydroxymethyl Tolterodine.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the target human muscarinic receptor subtypes (M1-M5) are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final membrane pellet is resuspended in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and the protein concentration is determined.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), is incubated with the membrane preparation.[2][4]

  • A range of concentrations of the unlabeled competitor, (Rac)-5-hydroxymethyl Tolterodine, are added to the incubation mixture.

  • For determination of non-specific binding, a high concentration of a potent, unlabeled muscarinic antagonist (e.g., atropine) is used.[4]

  • The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[2]

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through glass fiber filters using a vacuum filtration apparatus.[2]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of (Rac)-5-hydroxymethyl Tolterodine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Muscarinic Receptors Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation1 High-Speed Centrifugation Homogenization->Centrifugation1 Wash Wash Pellet Centrifugation1->Wash Centrifugation2 Re-centrifugation Wash->Centrifugation2 Resuspension Resuspend in Binding Buffer Centrifugation2->Resuspension ProteinAssay Determine Protein Concentration Resuspension->ProteinAssay Incubation Incubate: Membranes + [3H]-NMS + (Rac)-5-HMT ProteinAssay->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Calc_Specific Calculate Specific Binding Scintillation->Calc_Specific NL_Regression Non-linear Regression (IC50) Calc_Specific->NL_Regression Cheng_Prusoff Cheng-Prusoff Equation (Ki) NL_Regression->Cheng_Prusoff

Radioligand Binding Assay Workflow

Isolated Guinea Pig Bladder Contractility Assay

This functional assay measures the ability of an antagonist to inhibit the contractile response of bladder smooth muscle induced by a muscarinic agonist.

1. Tissue Preparation:

  • A guinea pig is euthanized via an approved method, and the urinary bladder is excised.[3][13]

  • The bladder is placed in a dissection dish containing aerated Krebs-Henseleit solution at room temperature.[13]

  • The bladder is opened, and longitudinal strips of the detrusor muscle are prepared.[3]

2. Organ Bath Setup:

  • Each muscle strip is mounted in an organ bath containing warmed (37°C) and aerated Krebs-Henseleit solution.[13]

  • One end of the strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

  • A resting tension of approximately 1 gram is applied to the tissue strips, and they are allowed to equilibrate.[3]

3. Experimental Procedure:

  • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[3]

  • A cumulative concentration-response curve to a muscarinic agonist, typically carbachol, is generated to establish a baseline contractile response.

  • The tissues are then washed and incubated with a specific concentration of (Rac)-5-hydroxymethyl Tolterodine for a predetermined period.

  • A second cumulative concentration-response curve to carbachol is then performed in the presence of the antagonist.

4. Data Analysis (Schild Analysis for pA2):

  • The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.

  • The dose ratio (DR) is calculated for each concentration of the antagonist. The DR is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

  • A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.

  • The pA2 value is the intercept of the regression line with the x-axis, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[1][8][9]

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Protocol cluster_analysis Data Analysis Excision Excise Guinea Pig Urinary Bladder Dissection Dissect Detrusor Muscle Strips Excision->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Transducer Connect to Force Transducer Mounting->Transducer Equilibration Apply Tension & Equilibrate Transducer->Equilibration Viability Test Viability (KCl) Equilibration->Viability CRC1 Generate Baseline Agonist (Carbachol) CRC Viability->CRC1 Incubate Incubate with (Rac)-5-HMT CRC1->Incubate CRC2 Generate Agonist CRC in presence of Antagonist Incubate->CRC2 DR_Calc Calculate Dose Ratio (DR) CRC2->DR_Calc Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) DR_Calc->Schild_Plot pA2_Det Determine pA2 Value Schild_Plot->pA2_Det G cluster_gq M1, M3, M5 Signaling cluster_gi M2, M4 Signaling ACh_Gq Acetylcholine M135 M1, M3, M5 Receptors ACh_Gq->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_Release->Contraction HMT_Gq (Rac)-5-HMT HMT_Gq->M135 blocks ACh_Gi Acetylcholine M24 M2, M4 Receptors ACh_Gi->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP Decreased cAMP HMT_Gi (Rac)-5-HMT

References

In-Depth Technical Guide: Muscarinic Receptor Antagonist Activity of 5-Hydroxymethyl Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl tolterodine (B1663597) (5-HMT), also known as PNU-200577, is the principal and pharmacologically active metabolite of the antimuscarinic agents tolterodine and its prodrug, fesoterodine (B1237170).[1] Following oral administration of either parent compound, tolterodine is metabolized by cytochrome P450 2D6 (CYP2D6), while fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases, both leading to the formation of 5-HMT.[1] This metabolite is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and is a key contributor to the therapeutic effects observed in the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2]

This technical guide provides a comprehensive overview of the muscarinic receptor antagonist activity of 5-hydroxymethyl tolterodine, detailing its receptor binding affinity, functional potency, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Pharmacology

The pharmacological activity of 5-hydroxymethyl tolterodine has been characterized through various in vitro assays, including radioligand binding studies and functional assessments in isolated tissues.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of 5-HMT, these assays have been performed using human recombinant muscarinic receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. These studies consistently demonstrate that 5-hydroxymethyl tolterodine is a potent, non-selective antagonist across all five muscarinic receptor subtypes (M1-M5).[2]

Table 1: Muscarinic Receptor Binding Affinities of 5-Hydroxymethyl Tolterodine

Receptor SubtypeKi (nM)Cell LineRadioligandReference
M1Similar affinity to M2/M3CHO or HEK293 (typical)[³H]-N-Methylscopolamine[2]
M25.6Not specifiedNot specified[3]
M35.7Not specifiedNot specified[3]
M4Similar affinity to M2/M3CHO or HEK293 (typical)[³H]-N-Methylscopolamine[2]
M5Similar affinity to M2/M3CHO or HEK293 (typical)[³H]-N-Methylscopolamine[2]
Functional Antagonist Potency

Functional assays in isolated tissues provide valuable insights into the physiological effects of a compound. The antagonist potency of 5-HMT has been extensively studied in guinea pig urinary bladder preparations, where it effectively inhibits contractions induced by muscarinic agonists like carbachol (B1668302).[2]

Table 2: Functional Antagonist Potency of 5-Hydroxymethyl Tolterodine

Tissue PreparationAgonistPotency MetricValue (nM)Reference
Guinea Pig Urinary BladderCarbacholIC505.7[2]

The data indicates that 5-hydroxymethyl tolterodine is a highly potent antagonist of muscarinic receptor-mediated smooth muscle contraction in the bladder.

Experimental Protocols

The following sections detail the standard methodologies employed to determine the muscarinic receptor antagonist activity of 5-hydroxymethyl tolterodine.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 5-hydroxymethyl tolterodine for each of the five human muscarinic receptor subtypes.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

  • Test Compound: 5-Hydroxymethyl tolterodine.

  • Reference for non-specific binding: Atropine (1 µM).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of 5-hydroxymethyl tolterodine.

  • The incubation is carried out at room temperature for a sufficient period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The filters are dried, and scintillation fluid is added.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of atropine.

  • The IC50 value (the concentration of 5-HMT that inhibits 50% of the specific binding of [³H]-NMS) is calculated from the competition curves.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay

Objective: To determine the functional antagonist potency (e.g., IC50, pA2, or Kb) of 5-hydroxymethyl tolterodine in a physiologically relevant tissue.

Materials:

  • Guinea pig urinary bladder.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric force transducer and data acquisition system.

  • Muscarinic agonist: Carbachol.

  • Test Compound: 5-Hydroxymethyl tolterodine.

Procedure:

  • Strips of guinea pig bladder detrusor muscle are mounted in organ baths under a resting tension.

  • The tissues are allowed to equilibrate for a period of time.

  • A cumulative concentration-response curve to carbachol is generated to establish a baseline contractile response.

  • The tissues are washed and allowed to recover.

  • The tissues are then incubated with a specific concentration of 5-hydroxymethyl tolterodine for a set period.

  • A second cumulative concentration-response curve to carbachol is then generated in the presence of 5-HMT.

  • The procedure is repeated with different concentrations of 5-HMT.

  • The data is analyzed to determine the IC50 value (the concentration of 5-HMT that produces a 50% inhibition of the maximum carbachol-induced contraction) or by Schild analysis to determine the pA2 or Kb value, which represents the affinity of the antagonist for the receptor in that tissue.

Signaling Pathways and Experimental Workflows

The antagonist activity of 5-hydroxymethyl tolterodine is exerted through the blockade of muscarinic receptor-mediated signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Gq_signaling cluster_receptor M1, M3, M5 Receptor cluster_cell Cellular Response ACh Acetylcholine Receptor Muscarinic Receptor (M1, M3, M5) ACh->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates HMT 5-HMT HMT->Receptor Blocks PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response

Figure 1: Gq/11 Signaling Pathway Blockade by 5-HMT.

Gi_signaling cluster_receptor M2, M4 Receptor cluster_cell Cellular Response ACh Acetylcholine Receptor Muscarinic Receptor (M2, M4) ACh->Receptor Binds Gio Gi/o Receptor->Gio Activates HMT 5-HMT HMT->Receptor Blocks AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Figure 2: Gi/o Signaling Pathway Blockade by 5-HMT.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described.

binding_assay_workflow start Start prep Prepare Cell Membranes (Expressing M1-M5) start->prep incubation Incubate Membranes with [³H]-NMS and 5-HMT prep->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Fluid wash->scintillation counting Liquid Scintillation Counting scintillation->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Figure 3: Radioligand Binding Assay Workflow.

functional_assay_workflow start Start prep Mount Guinea Pig Bladder Strips start->prep equilibrate Equilibrate Tissue prep->equilibrate baseline Generate Baseline Carbachol Curve equilibrate->baseline washout Wash and Recover baseline->washout incubate_hmt Incubate with 5-HMT washout->incubate_hmt test_curve Generate Carbachol Curve in Presence of 5-HMT incubate_hmt->test_curve analysis Data Analysis (IC50 or Schild Plot) test_curve->analysis end End analysis->end

Figure 4: Isolated Tissue Functional Assay Workflow.

Conclusion

5-Hydroxymethyl tolterodine is a potent, competitive, and non-selective antagonist of all five muscarinic receptor subtypes. Its high affinity for muscarinic receptors, particularly in the urinary bladder, underlies its therapeutic efficacy in the management of overactive bladder. The data presented in this guide, derived from standard and robust in vitro pharmacological assays, provide a comprehensive technical overview of the muscarinic receptor antagonist activity of this key metabolite. This information is critical for researchers and professionals involved in the development and understanding of antimuscarinic drugs.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tolterodine and its Active Metabolite in Human Plasma using (Rac)-5-hydroxymethyl Tolterodine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine, in human plasma.[1][2] To ensure the highest level of accuracy and precision, this method employs (Rac)-5-hydroxymethyl Tolterodine-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[3][4] The protocol utilizes a straightforward liquid-liquid extraction for sample cleanup, followed by a rapid chromatographic separation. This method is highly selective and sensitive, making it well-suited for pharmacokinetic studies, bioequivalence assessments, and routine therapeutic drug monitoring.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[3][5] Following oral administration, tolterodine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][5] This metabolic process leads to the formation of 5-hydroxymethyl tolterodine, a pharmacologically active metabolite that significantly contributes to the overall therapeutic effect of the drug.[5] Consequently, the simultaneous and accurate quantification of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic evaluations.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and other sources of variability, thereby ensuring the reliability of the results.[4] The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it behaves similarly throughout the entire analytical process, from extraction to detection.[3] This application note provides a comprehensive protocol for the use of this compound in a validated LC-MS/MS assay.

Tolterodine Metabolism

The primary metabolic pathway for tolterodine is the hydroxylation of the 5-methyl group to form 5-hydroxymethyl tolterodine, a reaction catalyzed by CYP2D6.[1][6] A secondary pathway, more prominent in individuals with poor CYP2D6 metabolism, is the N-dealkylation of the nitrogen atom, which is primarily catalyzed by CYP3A4.[1][7] The 5-hydroxymethyl metabolite can be further oxidized to form a carboxylic acid metabolite.[6]

Tolterodine Metabolism Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite_5HMT  CYP2D6 (Major) Metabolite_NDT N-Dealkylated Tolterodine Tolterodine->Metabolite_NDT  CYP3A4 (Minor) Metabolite_CA 5-Carboxylic Acid Metabolite Metabolite_5HMT->Metabolite_CA  Oxidation

Figure 1: Metabolic pathway of Tolterodine.

Experimental Protocols

Materials and Reagents
  • Tolterodine Tartrate (Reference Standard)

  • (Rac)-5-hydroxymethyl Tolterodine (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Formic Acid (ACS Grade)

  • Methyl Tert-Butyl Ether (MTBE) (HPLC Grade)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Deionized Water

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and the internal standard, this compound, in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.[4]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

The following workflow illustrates the sample preparation procedure.

Sample Preparation Workflow cluster_prep Sample Preparation Plasma 1. Start: 100 µL Human Plasma Add_IS 2. Add 25 µL of IS Working Solution (this compound) Plasma->Add_IS Add_Solvent 3. Add 1 mL of Methyl Tert-Butyl Ether Add_IS->Add_Solvent Vortex 4. Vortex for 10 minutes Add_Solvent->Vortex Centrifuge 5. Centrifuge at 4000 rpm for 5 minutes Vortex->Centrifuge Transfer 6. Transfer supernatant to a clean tube Centrifuge->Transfer Evaporate 7. Evaporate to dryness under Nitrogen at 40°C Transfer->Evaporate Reconstitute 8. Reconstitute in 100 µL of Mobile Phase Evaporate->Reconstitute Inject 9. Inject 10 µL into LC-MS/MS Reconstitute->Inject

Figure 2: Sample Preparation Workflow.
LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Liquid Chromatography Conditions

ParameterValue
LC System Agilent 1200 Series or equivalent
Column Ascentis Express RP Amide (50 mm × 4.6 mm, 2.7 µm)[5][8]
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[8]
Gradient Isocratic: 20% A : 80% B[8]
Flow Rate 0.5 mL/min[8]
Column Temperature 20°C[8]
Injection Volume 10 µL[5]

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer API 4000 or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Tolterodine326.1147.1[8]20035
5-Hydroxymethyl Tolterodine342.2223.1[8]20028
This compound (IS) 347.2 223.1 200 28 *

Note: The MRM transition for this compound is theoretical and based on the fragmentation pattern of the non-deuterated and d14-labeled analogues. The precursor ion mass is calculated based on the addition of 5 daltons to the monoisotopic mass of the unlabeled metabolite. The product ion is expected to be the same as the unlabeled analyte, assuming the deuterium (B1214612) labels are on a stable part of the molecule that is not lost during fragmentation. These parameters must be optimized experimentally on the specific mass spectrometer being used. [8]

Method Validation Data

The following tables summarize the expected performance characteristics of the method, based on validated methods for tolterodine and its metabolites using deuterated internal standards.[2][8][9]

Table 4: Calibration Curve and Linearity

AnalyteRange (pg/mL)
Tolterodine20.00 – 5000.00[8]> 0.998[9]
5-Hydroxymethyl Tolterodine20.00 – 5000.00[8]> 0.998[9]

Table 5: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Tolterodine LQC (60 pg/mL)< 6.5< 5.098.75 - 104.40[9]
MQC (2500 pg/mL)< 2.0< 2.098.75 - 104.40[9]
HQC (3500 pg/mL)< 1.0< 2.098.75 - 104.40[9]
5-HMT LQC (60 pg/mL)< 4.5< 4.598.08 - 104.67[9]
MQC (2500 pg/mL)< 1.5< 2.098.08 - 104.67[9]
HQC (3500 pg/mL)< 2.0< 2.598.08 - 104.67[9]

5-HMT: 5-Hydroxymethyl Tolterodine

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response. This validated method is suitable for a wide range of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.

References

Application Note: Quantitative Analysis of Tolterodine using (Rac)-5-hydroxymethyl Tolterodine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine, in biological matrices such as rat and human plasma. The method employs (Rac)-5-hydroxymethyl Tolterodine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[1][2] A straightforward liquid-liquid extraction (LLE) procedure is utilized for sample preparation, followed by a rapid chromatographic separation. This method is highly selective and sensitive, making it well-suited for pharmacokinetic studies and routine drug monitoring.[2]

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[2][3][4] It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3][4] Both the parent drug and this metabolite contribute significantly to the overall therapeutic effect.[4][5] Consequently, the simultaneous and accurate quantification of both tolterodine and 5-HMT in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4]

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using LC-MS/MS.[1] Their physicochemical properties are nearly identical to the analyte, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[1] this compound serves as an ideal internal standard for the quantification of both tolterodine and its 5-hydroxymethyl metabolite.

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized via two pathways: hydroxylation and N-dealkylation. The main pathway involves the oxidation of the 5-methyl group by CYP2D6 to produce the active metabolite, 5-hydroxymethyl tolterodine. A secondary pathway, more prominent in poor CYP2D6 metabolizers, is the N-dealkylation of tolterodine by CYP3A4.[1][4][6]

Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A4 (N-Dealkylation) CA 5-Carboxylic Acid Metabolite (Inactive) HMT->CA Oxidation

Figure 1: Metabolic pathway of Tolterodine.

Experimental Protocols

Standard and Sample Preparation

Materials and Reagents:

  • Tolterodine reference standard

  • 5-Hydroxymethyl Tolterodine reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Methyl t-butyl ether (MTBE)

  • Ammonium acetate

  • Formic acid

  • Water (LC-MS grade)

  • Human or rat plasma

Standard Solution Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and this compound in methanol.[3]

  • Working Solutions: Prepare serial dilutions of the tolterodine and 5-hydroxymethyl tolterodine stock solutions in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 50 ng/mL) in the same diluent.

Sample Extraction: Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for extracting tolterodine and its metabolites from plasma.[2][3][4]

  • Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[3][4]

  • Add 50 µL of the internal standard working solution and vortex briefly.[3]

  • Add 1.0 mL of methyl t-butyl ether.[3]

  • Vortex the mixture for 5-10 minutes to ensure thorough extraction.[3][4]

  • Centrifuge at 4000 rpm for 5-10 minutes to separate the organic and aqueous layers.[3][4]

  • Carefully transfer the upper organic layer to a new clean tube.[3][4]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3][4]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[3][4]

  • Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.[4]

cluster_prep Sample Preparation plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (50 µL) plasma->add_is add_mtbe 3. Add MTBE (1.0 mL) add_is->add_mtbe vortex1 4. Vortex (5-10 min) add_mtbe->vortex1 centrifuge 5. Centrifuge (4000 rpm, 5-10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Figure 2: Liquid-Liquid Extraction Workflow.

LC-MS/MS Conditions

The following are typical instrument conditions. Optimization may be required depending on the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[2][7]
Mobile Phase Isocratic: 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[7]
Flow Rate 0.5 mL/min[7]
Injection Volume 10 µL[2]
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Ion Mode[7][8]
MRM Transitions See Table 2

Table 1: Chromatographic and Mass Spectrometric Conditions

Analyte Precursor Ion (m/z) Product Ion (m/z)
Tolterodine326.1147.1[7]
5-Hydroxymethyl Tolterodine342.2223.1[7]
This compound (IS)347.2 (Predicted)223.1 (Predicted)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Quantitative Data Summary

The following tables summarize validation data from published methods using deuterated internal standards for tolterodine analysis. These results demonstrate the performance characteristics expected from the method described in this note.

Linearity
Analyte Concentration Range (pg/mL) Correlation Coefficient (r²)
Tolterodine20.00 – 5000.00> 0.9998[7]
5-Hydroxymethyl Tolterodine20.00 – 5000.00> 0.9987[7]

Table 3: Linearity of the Method [7]

Precision and Accuracy
Analyte QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%)
Tolterodine LQC (60 pg/mL)6.364.84103.56104.40
MQC (1500 pg/mL)0.621.7398.7599.20
HQC (3500 pg/mL)2.052.0199.86100.20
5-HMT LQC (60 pg/mL)4.224.25104.67103.06
MQC (1500 pg/mL)1.381.6298.0898.73
HQC (3500 pg/mL)2.452.12100.29100.43

Table 4: Precision and Accuracy Data. Data sourced from a validated method for the determination of tolterodine and its metabolite in rat plasma.[7]

Recovery
Analyte Concentration (pg/mL) Mean Recovery (%)
Tolterodine60.0, 1500.0, 3500.092.68[7]
5-Hydroxymethyl Tolterodine60.0, 1500.0, 3500.087.09[7]
Tolterodine-d6 (IS)-85.45[7]
5-HMT-d14 (IS)-90.98[7]

Table 5: Extraction Recovery. The recovery for this compound is expected to be similar to that of other deuterated 5-HMT standards.[7]

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response.[1] The detailed protocols for sample preparation and analysis, along with the summarized validation data, offer a comprehensive guide for researchers in the fields of drug metabolism and pharmacokinetics. This method is suitable for supporting clinical and non-clinical studies requiring the bioanalysis of tolterodine.[4]

References

Application Note: High-Throughput Quantification of Tolterodine and its 5-Hydroxymethyl Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tolterodine (B1663597) and its active metabolite, 5-hydroxymethyl tolterodine, in human plasma. This method is suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The simple liquid-liquid extraction (LLE) sample preparation protocol and rapid chromatographic analysis enable high-throughput screening of samples. The method has been validated over a linear concentration range of 0.025–10 ng/mL for both analytes.[2]

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the 5-hydroxymethyl metabolite, which is also pharmacologically active.[1] Therefore, the simultaneous determination of both tolterodine and its 5-hydroxymethyl metabolite is crucial for a comprehensive understanding of its pharmacokinetics. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous quantification of tolterodine and its 5-hydroxymethyl metabolite in human plasma.[1]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is Add Internal Standards (Tolterodine-d6, 5-HMT-d14) plasma->is lle Liquid-Liquid Extraction (Methyl t-butyl ether) is->lle vortex1 Vortex (10 min) lle->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 injection Inject into LC-MS/MS vortex2->injection lc HPLC Separation (Reversed-Phase Column) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of tolterodine and its metabolite.

Materials and Methods

Reagents and Materials
Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, tolterodine-d6, and 5-hydroxymethyl tolterodine-d14 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the parent drug and metabolite stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a solution containing a fixed concentration of tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 in the same diluent as the working standard solutions.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.[1]

  • Add the internal standard solution (tolterodine-d6 and 5-hydroxymethyl tolterodine-d14).[1]

  • Add 2.0 mL of methyl t-butyl ether.[1]

  • Vortex the mixture for 10 minutes.[1]

  • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Transfer the upper organic layer to a new tube.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the reconstitution solution (e.g., mobile phase).[1]

  • Vortex for 1 minute.[1]

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography
  • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[3] or Luna Phenyl-hexyl column (100 × 2.0 mm, 3 µm).[2]

  • Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[3] or 10 mM ammonium formate buffer (pH 3.5) and methanol (10:90, v/v).[2]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 20°C.[3]

  • Injection Volume: 10 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolterodine326.1147.1
5-Hydroxymethyl Tolterodine342.2223.1
Tolterodine-d6332.3153.1
5-Hydroxymethyl Tolterodine-d14356.2223.1

(Data sourced from multiple studies)[3]

Quantitative Data Summary

Table 2: Method Validation Parameters

ParameterTolterodine5-Hydroxymethyl Tolterodine
Linearity Range (pg/mL)20.00–5000.00[3]20.00–5000.00[3]
Lower Limit of Quantitation (pg/mL)25[2]25[2]
Intra-day Precision (% CV)0.62–6.36[3]1.38–4.22[3]
Inter-day Precision (% CV)1.73–4.84[3]1.62–4.25[3]
Intra-day Accuracy (%)98.75–103.56[3]98.08–104.67[3]
Inter-day Accuracy (%)99.20–104.40[3]98.73–103.06[3]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of tolterodine and its active 5-hydroxymethyl metabolite in human plasma. The method has been shown to be accurate and precise over a clinically relevant concentration range. This detailed protocol can be readily implemented in research and drug development laboratories for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Tolterodine Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of tolterodine (B1663597) and its metabolites from human plasma for bioanalytical analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1] Accurate and reliable quantification of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in human plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Methodologies

The choice of sample preparation method depends on factors such as the required sensitivity, sample throughput, and the complexity of the sample matrix. Below are detailed protocols for each of the three major techniques.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, suitable for high-throughput analysis.[3] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.

Experimental Protocol:

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of human plasma.

  • Spike with an appropriate internal standard (IS), such as tolterodine-d6.[2]

  • Add 300 µL of a protein precipitating agent, such as chilled acetonitrile.[3][4]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]

Workflow Diagram:

PPT_Workflow plasma Human Plasma Sample is Add Internal Standard plasma->is precipitant Add Acetonitrile (Precipitating Agent) is->precipitant vortex1 Vortex precipitant->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic and robust technique that provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[5]

Experimental Protocol:

  • Pipette 200 µL of human plasma into a clean polypropylene (B1209903) tube.[5]

  • Add the internal standard (e.g., tolterodine-d6).[2]

  • Add 2.5 mL of an extraction solvent, such as methyl tert-butyl ether (MTBE).[2][5] Other solvent systems like n-hexane:isopropanol (95:5, v/v) have also been reported.[6]

  • Vortex the mixture for 10 minutes to ensure thorough extraction.[1][2]

  • Centrifuge at 4000 rpm for 5-10 minutes to separate the aqueous and organic layers.[1][2]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 200 µL of the mobile phase or a suitable reconstitution solution.[1]

  • Vortex the reconstituted sample for 1 minute before transferring it to an autosampler vial for analysis.[1]

Workflow Diagram:

LLE_Workflow plasma Human Plasma Sample is Add Internal Standard plasma->is solvent Add Extraction Solvent (e.g., MTBE) is->solvent vortex1 Vortex solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte, while interferences are washed away. This method is highly selective and can be automated.[7]

Experimental Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Pre-treat 500 µL of human plasma by adding an internal standard and diluting with an acidic solution (e.g., 2% phosphoric acid) to protonate the analytes.[8] Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a strong organic solvent, such as methanol, potentially modified with a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the analyte for efficient elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Workflow Diagram:

SPE_Workflow conditioning Condition SPE Cartridge loading Load Pre-treated Plasma Sample conditioning->loading washing Wash Cartridge loading->washing elution Elute Analytes washing->elution evaporate Evaporate Eluate elution->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following tables summarize the quantitative performance parameters reported for different sample preparation methods for tolterodine analysis in human plasma.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

ParameterTolterodine5-HMTNDTReference
Linearity Range (ng/mL) 0.025 - 100.025 - 100.05 - 10[5]
0.05 - 30--[6]
0.02 - 50.02 - 5-[2]
LLOQ (ng/mL) 0.0250.0250.05[5]
0.05--[6]
0.01--[9]
Recovery (%) 107.14--[9]
~98~99-[10]
Intra-day Precision (%CV) 0.62 - 6.361.38 - 4.22-[2]
Inter-day Precision (%CV) 1.73 - 4.841.62 - 4.25-[2]
Intra-day Accuracy (%) 98.75 - 103.5698.08 - 104.67-[2]
Inter-day Accuracy (%) 99.20 - 104.4098.73 - 103.06-[2]

Table 2: Protein Precipitation (PPT) Performance Data

ParameterTolterodine TartrateReference
Linearity Range (µg/mL) 5.0 - 30.0[11]
LLOQ (µg/mL) 0.35[11]
Recovery (%) 99.49 - 100.08[11]

Note: The linearity range and LLOQ for the PPT method are significantly higher, suggesting it may be more suitable for formulations or higher concentration studies rather than typical pharmacokinetic analysis.

Table 3: Solid-Phase Extraction (SPE) Performance Data

ParameterTolterodine5-HMTReference
Linearity Range (ng/mL) 0.5 - 500.5 - 50[7]
Accuracy (%) 87 - 11087 - 110[7]
Precision (%) >90>90[7]

Conclusion

The selection of a sample preparation method for tolterodine analysis in human plasma is critical for achieving accurate and reproducible results. Liquid-liquid extraction offers a robust and clean extraction, demonstrating excellent recovery and sensitivity in numerous validated methods.[2][5] Solid-phase extraction provides the highest degree of sample cleanup and is amenable to automation.[7] Protein precipitation, while being the simplest and fastest method, may be more susceptible to matrix effects and is generally less sensitive.[3][11] The choice of method should be guided by the specific requirements of the study, including the desired lower limit of quantification, sample throughput, and available instrumentation.

References

Application Notes: (Rac)-5-hydroxymethyl Tolterodine-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-5-hydroxymethyl Tolterodine (B1663597), also known as Desfesoterodine, is the principal active metabolite of Tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] Tolterodine is extensively metabolized in the liver by cytochrome P450 (CYP) 2D6 to form 5-hydroxymethyl tolterodine (5-HMT), which is also pharmacologically active.[3][4] Given that both the parent drug and this primary metabolite contribute to the overall therapeutic effect, the simultaneous and accurate quantification of both compounds in biological matrices is essential for comprehensive pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[3][5]

The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6] (Rac)-5-hydroxymethyl Tolterodine-d5 is a deuterated analog of 5-HMT and serves as an ideal internal standard for its quantification. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[7][8] This co-elution and similar behavior allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy, precision, and robustness of the analytical method.[6][9]

These application notes provide a detailed protocol for the use of this compound as an internal standard in a validated LC-MS/MS method for the simultaneous determination of Tolterodine and 5-hydroxymethyl tolterodine in human plasma.

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized through two main pathways mediated by cytochrome P450 enzymes.[10] The principal pathway is the oxidation of the 5-methyl group, catalyzed by CYP2D6, which results in the formation of the active metabolite, 5-hydroxymethyl tolterodine.[3][10] A secondary pathway, which is more prominent in individuals who are poor CYP2D6 metabolizers, involves the N-dealkylation of tolterodine, a reaction catalyzed by CYP3A enzymes.[10][11]

Tolterodine Metabolism Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A (N-dealkylation)

Metabolic pathway of Tolterodine.

Experimental Protocols

This section details the methodology for a typical pharmacokinetic study involving the quantification of Tolterodine and 5-hydroxymethyl tolterodine in plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes: Tolterodine, (Rac)-5-hydroxymethyl Tolterodine

  • Internal Standards: Tolterodine-d6, this compound

  • Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE)

  • Buffers: Ammonium formate (B1220265)

  • Biological Matrix: Blank human plasma (with anticoagulant, e.g., EDTA)

  • Other: Deionized water, nitrogen gas

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., reversed-phase C18 or Phenyl-hexyl)[12]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolterodine, 5-hydroxymethyl tolterodine, and their respective deuterated internal standards in methanol.

  • Working Solutions:

    • Calibration Standards: Prepare serial dilutions of the analyte stock solutions with a methanol/water mixture to create calibration curve (CC) standards at various concentrations.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner.

    • Internal Standard (IS) Working Solution: Prepare a solution containing a fixed concentration of Tolterodine-d6 and this compound in the reconstitution solution.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample (blank, CC, QC, or study sample), add 50 µL of the internal standard working solution.

  • Add 2.0 mL of methyl tert-butyl ether.[3]

  • Vortex the mixture for 10 minutes to ensure thorough extraction.[3]

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., mobile phase).[3]

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow cluster_0 Sample Preparation plasma Plasma Sample (200 µL) add_is Add Internal Standard ((Rac)-5-HMT-d5) plasma->add_is add_solvent Add Methyl t-butyl Ether (2.0 mL) add_is->add_solvent vortex1 Vortex (10 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Reconstitution Solution evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Liquid-Liquid Extraction Workflow.

Data Presentation

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of Tolterodine and 5-hydroxymethyl tolterodine.

Table 1: Chromatographic Conditions
ParameterValue
HPLC Column Reversed-phase Luna Phenyl-hexyl (100 x 2.0 mm, 3 µm)[12]
Mobile Phase 10 mM Ammonium formate buffer (pH 3.5) : Methanol (10:90, v/v)[12]
Flow Rate 0.6 mL/min[13]
Injection Volume 10 µL
Column Temperature Ambient
Run Time ~2 minutes
Table 2: Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[12]
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z)
Tolterodine326.1
5-Hydroxymethyl Tolterodine342.0
Tolterodine-d6 (IS)332.1
(Rac)-5-HMT-d5 (IS)347.0
Table 3: Method Validation and Pharmacokinetic Parameters
ParameterResultReference
Linearity Range (Tolterodine) 0.025 - 10 ng/mL[12]
Linearity Range (5-HMT) 0.025 - 10 ng/mL[12]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL for Tolterodine and 5-HMT[12]
Recovery (5-HMT at 0.3 ng/mL) 83.0%[5]
Recovery (5-HMT at 3 ng/mL) 98.4%[5]
Terminal Half-Life (Tolterodine) 2-3 hours[11]
Terminal Half-Life (5-HMT) 3-4 hours[11]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the simultaneous quantification of Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in plasma. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summarized validation data, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. This method is well-suited for supporting both clinical and non-clinical studies that require the bioanalysis of Tolterodine.

References

Application Notes and Protocols for the Bioanalytical Method Development of Tolterodine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist utilized in the management of overactive bladder.[1][2][3] It undergoes extensive metabolism in the liver, primarily forming the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][3] Both the parent drug and this active metabolite contribute significantly to the overall therapeutic effect.[1] Consequently, a robust and sensitive bioanalytical method for the simultaneous quantification of tolterodine and 5-HMT in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides detailed application notes and protocols for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized through two main oxidative pathways mediated by cytochrome P450 (CYP) enzymes.[2] The principal pathway involves the oxidation of the 5-methyl group, a reaction catalyzed by CYP2D6, to form the active metabolite 5-HMT.[1][3] A secondary pathway, which is more prominent in individuals with poor CYP2D6 metabolism, is the N-dealkylation of tolterodine, catalyzed by CYP3A enzymes.[1][2]

Tolterodine Metabolism Metabolic Pathway of Tolterodine Tolterodine Tolterodine 5-HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->5-HMT CYP2D6 (Major Pathway) NDT N-dealkylated Tolterodine Tolterodine->NDT CYP3A4 (Minor Pathway)

Metabolic pathway of Tolterodine.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted analytical technique for the quantification of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and reproducibility.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the simultaneous determination of tolterodine and 5-HMT in plasma.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (pg/mL)Lower Limit of Quantification (LLOQ) (pg/mL)
Tolterodine20.00 - 5000.0020.00
5-HMT20.00 - 5000.0020.00

Data sourced from a study in rat plasma.[4][5]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Tolterodine0.62 - 6.361.73 - 4.8498.75 - 103.5699.20 - 104.40
5-HMT1.38 - 4.221.62 - 4.2598.08 - 104.6798.73 - 103.06

Data reflects the range of precision and accuracy across different concentration levels.[5]

Table 3: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolterodine326.1147.1
5-HMT342.2223.1
Tolterodine-d6 (IS)332.3153.1
5-HMT-d14 (IS)356.2223.1

Proton adducts were detected in multiple reaction monitoring (MRM) positive mode.[4][5]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a common LLE procedure for the extraction of tolterodine and 5-HMT from plasma samples.[1][4]

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (Tolterodine-d6 and 5-HMT-d14)

  • Methyl t-butyl ether (MTBE)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette a specific volume of plasma sample into a clean microcentrifuge tube.

  • Add the internal standard working solution to the plasma sample.

  • Add the extraction solvent (e.g., 2.0 mL of Methyl t-butyl Ether).[1]

  • Vortex the mixture for approximately 10 minutes to ensure thorough mixing.[1]

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the reconstitution solution.[1]

  • Vortex the reconstituted sample for 1 minute to ensure complete dissolution.[1]

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow Liquid-Liquid Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution Plasma Plasma Sample IS Add Internal Standard (Tolterodine-d6, 5-HMT-d14) Plasma->IS Solvent Add Methyl t-butyl Ether IS->Solvent Vortex1 Vortex (10 min) Solvent->Vortex1 Centrifuge Centrifuge (4000 rpm, 5 min) Vortex1->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Solution Evaporate->Reconstitute Vortex2 Vortex (1 min) Reconstitute->Vortex2 Analysis LC-MS/MS Analysis Vortex2->Analysis

References

Application Note: GC-MS Determination of Tolterodine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of tolterodine (B1663597) and its principal active metabolite, 5-hydroxymethyltolterodine, in biological samples such as plasma, serum, and urine. Tolterodine is a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder.[1] The methodology encompasses sample preparation through liquid-liquid or solid-phase extraction, derivatization via silylation to enhance volatility, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode for improved sensitivity and specificity.

Introduction

Tolterodine is extensively metabolized in the liver. The primary metabolic pathway involves the oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite (DD 01), a reaction catalyzed by the CYP2D6 enzyme.[2][3] A secondary pathway is the dealkylation of the nitrogen, mediated by CYP3A enzymes.[3][4] Accurate quantification of tolterodine and its active metabolite is crucial for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry offers a robust and sensitive analytical approach for this purpose, provided that the polar analytes undergo derivatization to increase their volatility.

Metabolic Pathway of Tolterodine

Tolterodine undergoes two primary oxidative metabolic transformations: 5-hydroxymethylation and N-dealkylation. The 5-hydroxymethyl metabolite is a significant contributor to the therapeutic effect of the drug.[2][4] Further oxidation of the 5-hydroxymethyl group leads to the formation of tolterodine carboxylic acid.

Tolterodine_Metabolism Metabolic Pathway of Tolterodine Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyltolterodine (Active Metabolite) Tolterodine->Metabolite_5HMT CYP2D6 (Hydroxylation) Metabolite_NDT N-Dealkylated Tolterodine Tolterodine->Metabolite_NDT CYP3A (N-Dealkylation) Metabolite_Acid Tolterodine Carboxylic Acid Metabolite_5HMT->Metabolite_Acid Oxidation Metabolite_ND_Acid N-Dealkylated Tolterodine Carboxylic Acid Metabolite_Acid->Metabolite_ND_Acid Dealkylation

Metabolic Pathway of Tolterodine

Experimental Protocols

Sample Preparation

Two primary methods for the extraction of tolterodine and its metabolites from biological matrices are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5]

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of plasma, serum, or urine, add an appropriate volume of an internal standard solution (e.g., deuterium-labeled tolterodine and 5-hydroxymethyltolterodine).

  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is then ready for derivatization.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a C8 or C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • To 1 mL of the biological sample, add the internal standard and dilute with an appropriate buffer to facilitate binding.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • The residue is ready for the derivatization step.

Derivatization: Silylation

To make tolterodine and its hydroxylated metabolite suitable for GC analysis, the active hydrogen atoms on the hydroxyl groups must be replaced with a thermally stable group, such as a trimethylsilyl (B98337) (TMS) group.

Silylation Protocol:

  • Reconstitute the dried extract from the sample preparation step in a small volume of an aprotic solvent (e.g., 100 µL of acetonitrile (B52724) or pyridine).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. A typical volume would be 50-100 µL.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis Workflow

The overall workflow for the analysis is depicted in the diagram below.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., with BSTFA) Evaporation->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

GC-MS Analysis Workflow
Proposed GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Injector: Splitless mode, 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Note on Monitored Ions: Specific m/z values for the TMS-derivatives should be determined experimentally by injecting a derivatized standard and examining the resulting mass spectrum. The molecular weight of tolterodine is 325.5 g/mol , and 5-hydroxymethyltolterodine is 341.5 g/mol . A TMS group adds 72.1 g/mol (Si(CH₃)₃). Therefore, the derivatized molecular ions and characteristic fragments should be targeted.

Quantitative Data

The following table summarizes validation data for the determination of tolterodine and 5-hydroxymethyltolterodine. It is important to note that while some data exists for GC-MS, more detailed recent validation has been published for LC-MS/MS methods.

ParameterTolterodine5-HydroxymethyltolterodineAnalytical MethodReference
Linearity Range 0.5 - 50 ng/mL0.5 - 50 ng/mLGC-MS[5]
20 - 5000 pg/mL20 - 5000 pg/mLLC-MS/MS[6]
Accuracy 87 - 110%87 - 110%GC-MS[5]
98.75 - 104.40%98.08 - 104.67%LC-MS/MS[6]
Precision (%RSD) < 10%< 10%GC-MS[5]
Intra-day: 0.62 - 6.36%Inter-day: 1.73 - 4.84%Intra-day: 1.38 - 4.22%Inter-day: 1.62 - 4.25%LC-MS/MS[6]
Recovery Not SpecifiedNot SpecifiedGC-MS
88.35 - 98.32%81.55 - 96.82%LC-MS/MS (LLE)

Conclusion

The GC-MS method, following appropriate sample preparation and derivatization, provides a reliable and sensitive approach for the quantification of tolterodine and its active 5-hydroxymethyl metabolite in biological matrices.[5] The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. While detailed parameters for a specific GC-MS method are proposed, method optimization and validation are essential for implementation in any laboratory.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Tolterodine from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the liquid-liquid extraction (LLE) of tolterodine (B1663597) and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), from plasma samples. This method is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The protocols described are suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2][3] It is highly bound to plasma proteins, with an unbound fraction of only 3.7% in human serum.[4] The primary active metabolite, 5-HMT, also contributes significantly to the therapeutic effect.[1][2] Therefore, a sensitive and selective bioanalytical method for the simultaneous quantification of both compounds is essential.[1]

Data Summary of Liquid-Liquid Extraction Protocols

The following table summarizes quantitative data from various validated LLE protocols for tolterodine and its metabolite in plasma. This allows for easy comparison of different methodologies and their performance.

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) Tolterodine & 5-HMTTolterodine & 5-HMTTolterodineTolterodine & 5-HMT
Extraction Solvent Methyl t-butyl etherMethyl t-butyl ethern-hexane: isopropanol (B130326) (95:5, v/v)tert-butylmethylether
Sample Volume 100 µL (rat plasma)200 µL (human plasma)Not Specified (human plasma)0.5 mL (human plasma)
Linearity Range 20-5000 pg/mL0.025-10 ng/mL0.05-30.0 ng/mL49-30000 pg/mL (Tolterodine), 46-30000 pg/mL (5-HMT)
Recovery 88.35-98.32% (Tolterodine), 81.55-96.82% (5-HMT)[5]Not SpecifiedNot SpecifiedNot Specified
Intra-day Precision 0.62-6.36% (Tolterodine), 1.38-4.22% (5-HMT)[5]Within acceptable limitsGood<11%
Inter-day Precision 1.73-4.84% (Tolterodine), 1.62-4.25% (5-HMT)[5]Within acceptable limitsGood<11%
Intra-day Accuracy 98.75-103.56% (Tolterodine), 98.08-104.67% (5-HMT)[5]Within acceptable limitsGoodDid not exceed 7%
Inter-day Accuracy 99.20-104.40% (Tolterodine), 98.73-103.06% (5-HMT)[5]Within acceptable limitsGoodDid not exceed 7%
Lower Limit of Quantification (LLOQ) 20 pg/mL[5]0.025 ng/mL (Tolterodine & 5-HMT)[6][7]0.05 ng/mL[8]49 pg/mL (Tolterodine), 46 pg/mL (5-HMT)[9]
Internal Standard Tolterodine-d6 & 5-HMT-d14Not SpecifiedNot SpecifiedPropranolol[9]
Analytical Method LC-MS/MS[5][10]LC-MS/MS[6][7]LC-ESI-MS[8]LC-MS/MS[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for tolterodine from plasma.

LLE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_isolation Analyte Isolation cluster_reconstitution Sample Reconstitution Plasma Plasma Sample (e.g., 100 µL) IS Internal Standard (IS) Vortex1 Vortex Briefly IS->Vortex1 Solvent Add Extraction Solvent (e.g., Methyl t-butyl ether, 2.5 mL) Vortex1->Solvent Vortex2 Vortex (10 min) Solvent->Vortex2 Centrifuge Centrifuge (4000 rpm, 5-10 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Solution (e.g., 100-200 µL) Evaporate->Reconstitute Vortex3 Vortex (1 min) Reconstitute->Vortex3 Analysis Transfer to Vial for LC-MS/MS Analysis Vortex3->Analysis

Caption: Liquid-liquid extraction workflow for tolterodine from plasma.

Detailed Experimental Protocol

This protocol is a synthesis of validated methods for the liquid-liquid extraction of tolterodine and its metabolites from plasma samples prior to LC-MS/MS analysis.[1][5]

Materials and Reagents:

  • Blank plasma (human or animal, as required)

  • Tolterodine and 5-HMT analytical standards

  • Internal standard (e.g., Tolterodine-d6, 5-HMT-d14, or Propranolol)

  • Methyl t-butyl ether (or other suitable organic solvent)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate

  • Methanol (HPLC grade)

  • Deionized water

  • Polypropylene (B1209903) tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of tolterodine, 5-HMT, and the internal standard in methanol.

    • Spike appropriate volumes of the stock solutions into blank plasma to create calibration curve standards and QC samples at various concentrations.

  • Sample Preparation:

    • Pipette 100 µL of the plasma sample (standard, QC, or unknown) into a clean polypropylene tube.

    • Add 50 µL of the internal standard solution (e.g., 6000 pg/mL tolterodine-d6 and 5000 pg/mL 5-HMT-d14 in 60% methanol) to each tube.[5]

    • Briefly vortex the mixture.

  • Liquid-Liquid Extraction:

    • Add 2.5 mL of methyl t-butyl ether to each tube.[5]

    • Cap the tubes tightly and vortex for 10 minutes to ensure thorough mixing and extraction.[1][5]

    • Centrifuge the samples at 4000 rpm for 5-10 minutes at 20°C to separate the aqueous and organic layers.[1][5]

  • Isolation of Analytes:

    • Carefully transfer the upper organic layer containing the analytes to a new clean polypropylene tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1][5]

  • Reconstitution:

    • Reconstitute the dried residue in 100-200 µL of the reconstitution solution (e.g., acetonitrile:10 mM ammonium acetate, 80:20, v/v).[1][5]

    • Vortex the reconstituted sample for 1 minute to ensure the analytes are fully dissolved.[1]

  • Analysis:

    • Transfer the final solution to an autosampler vial for analysis by LC-MS/MS.[1]

This detailed protocol and the accompanying data provide a comprehensive guide for researchers performing bioanalysis of tolterodine in plasma. The use of a validated liquid-liquid extraction method is critical for obtaining reliable and reproducible results in pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for the Chromatographic Separation of Tolterodine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder with symptoms of urinary frequency, urgency, and incontinence.[1][2] Following administration, tolterodine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[1] The main pharmacologically active metabolite is 5-hydroxymethyl tolterodine (5-HMT), which contributes significantly to the therapeutic effect.[1] Other metabolites include N-dealkyltolterodine (NDT).[3] The simultaneous quantification of tolterodine and its metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides detailed protocols and application notes for validated chromatographic methods for the separation and quantification of tolterodine and its key metabolites.

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized via two main pathways. The dominant pathway, mediated by the CYP2D6 enzyme, involves the hydroxylation of the 5-methyl group to form the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] A secondary pathway, catalyzed by CYP3A enzymes, involves N-dealkylation.[1]

Tolterodine_Metabolism Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (5-HMT, Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A (N-Dealkylation) Carboxylic_Acid 5-Carboxylic Acid Metabolite HMT->Carboxylic_Acid Oxidation NDT_Carboxylic_Acid N-Dealkylated 5-Carboxylic Acid Metabolite NDT->NDT_Carboxylic_Acid Oxidation

Caption: Metabolic pathway of Tolterodine.

Application Note 1: Simultaneous Quantification of Tolterodine and 5-HMT in Rat Plasma by LC-MS/MS

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in rat plasma.[4] This robust method is suitable for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is used to isolate tolterodine, 5-HMT, and their respective internal standards from plasma.[4][5]

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.[3]

  • Add the internal standard solution (e.g., Tolterodine-d6 and 5-HMT-d14).[1][4]

  • Add 2.0 mL of methyl t-butyl ether (MTBE).[1][3]

  • Vortex the mixture for 10 minutes to ensure thorough mixing.[1]

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer into a new clean tube.[1]

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., mobile phase).[1]

  • Vortex the reconstituted sample for 1 minute.[1]

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1]

LLE_Workflow cluster_prep Sample Preparation Plasma 1. Start with 200 µL Plasma Add_IS 2. Add Internal Standards (Tolterodine-d6, 5-HMT-d14) Plasma->Add_IS Add_Solvent 3. Add 2.0 mL MTBE Add_IS->Add_Solvent Vortex1 4. Vortex (10 min) Add_Solvent->Vortex1 Centrifuge 5. Centrifuge (4000 rpm, 5 min) Vortex1->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness (N₂, 40°C) Transfer->Evaporate Reconstitute 8. Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Vortex2 9. Vortex (1 min) Reconstitute->Vortex2 Analysis 10. Transfer to Vial for Analysis Vortex2->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

2. Chromatographic and Mass Spectrometric Conditions

Chromatographic separation is performed on a reverse-phase column followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4][5]

Parameter Condition Reference
Instrument Liquid Chromatograph with Tandem Mass Spectrometer[4]
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[4]
Mobile Phase Isocratic: 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v)[4]
Flow Rate 0.5 mL/min[4]
Column Temp. Ambient[1]
Injection Vol. 10 µL[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transitions Tolterodine: m/z 326.1 → 147.15-HMT: m/z 342.2 → 223.1Tolterodine-d6 (IS): m/z 332.3 → 153.15-HMT-d14 (IS): m/z 356.2 → 223.1[4]
Quantitative Data Summary

The method was validated over a specific concentration range, demonstrating excellent linearity, precision, and accuracy.[4]

Analyte Linear Range (pg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Accuracy (%) Reference
Tolterodine 20.00–5000.000.62–6.361.73–4.8498.75–103.5699.20–104.40[4]
5-HMT 20.00–5000.001.38–4.221.62–4.2598.08–104.6798.73–103.06[4]

Application Note 2: Quantification of Tolterodine, 5-HMT, and NDT in Human Plasma by LC-MS/MS

This method allows for the simultaneous determination of tolterodine and its two major metabolites, 5-HMT and N-dealkyltolterodine (NDT), in human plasma.[3] The inclusion of NDT is important for a complete metabolic profile.

Experimental Protocol

1. Sample Preparation

The sample preparation involves a liquid-liquid extraction with methyl t-butyl ether.[3] The protocol is similar to the one described in Application Note 1.

2. Chromatographic and Mass Spectrometric Conditions

Separation is achieved using a phenyl-hexyl column, providing a rapid analysis time.[3][6]

Parameter Condition Reference
Instrument HPLC with Tandem Mass Spectrometer (LC-MS/MS)[3]
Column Luna Phenyl-hexyl (100 × 2.0 mm, 3 µm)[3]
Mobile Phase 10 mM ammonium formate (B1220265) buffer (pH 3.5) and methanol (B129727) (10:90, v/v)[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Detection Mode MS/MS[3]
Quantitative Data Summary

This simple, rapid, and sensitive method was successfully applied to a pharmacokinetic study in humans.[3]

Analyte Retention Time (min) Linear Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
5-HMT 1.240.025–100.025[3][6]
Internal Standard 1.26--[3][6]
NDT 1.330.05–100.05[3][6]
Tolterodine 1.400.025–100.025[3][6]

Application Note 3: Chiral Separation of Tolterodine Tartrate Enantiomers by HPLC

Tolterodine is marketed as the (R)-enantiomer.[7][8] Quantifying the S-isomer as a chiral impurity is a critical aspect of quality control.[7] This note describes a high-performance liquid chromatographic (HPLC) method for the chiral separation of tolterodine tartrate.[7]

Experimental Protocol

1. Sample Preparation (from Tablets)

  • Weigh and crush twenty tablets to obtain a fine, uniform powder.[7]

  • Transfer an amount of powder equivalent to 10 mg of R-tolterodine tartrate to a 10 mL volumetric flask.[7]

  • Add methanol to dissolve and extract the drug.[7]

  • Sonicate the solution for 15 minutes to ensure complete extraction.[7]

  • Dilute the solution to the 10 mL mark with the mobile phase.[7]

  • Filter the solution through a 0.45 µm nylon filter before injection.[7]

2. Chromatographic Conditions

The separation is achieved on an immobilized polysaccharide-based stationary phase.[7]

Parameter Condition Reference
Instrument High-Performance Liquid Chromatograph (HPLC)[7]
Column Chiral pack IA (immobilized amylose-based)[7]
Mobile Phase Hexane: 2-propanol: triethylamine: trifluoroacetic acid (91:9:0.2:0.1 v/v)[7]
Flow Rate 1.1 mL/min[7]
Detection UV[2]
Quantitative Data Summary

The developed method was validated and proved to be robust, with excellent linearity and recovery for the S-isomer.[7]

Parameter Value Reference
Resolution (between S- and R-isomers) 2.9[7]
Linearity Range (S-isomer) 0.1 to 10 µg/mL[7]
Limit of Detection (LOD) (S-isomer) 0.11 µg/mL[7]
Limit of Quantification (LOQ) (S-isomer) 0.34 µg/mL[7]
Average Recovery (S-isomer) 97.30% to 101.59%[7]

General Analysis Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data integrity and reproducibility.

Analysis_Workflow Sample_Receipt Sample Receipt and Login Sample_Prep Sample Preparation (e.g., LLE) Sample_Receipt->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report Report Generation and Review Data_Processing->Report

Caption: General bioanalytical workflow.

References

Application Notes and Protocols for the Analysis of (Rac)-5-hydroxymethyl Tolterodine using MRM Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1] It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) 2D6, to form the active metabolite (Rac)-5-hydroxymethyl Tolterodine.[1][2][3] Both the parent drug and this active metabolite contribute to the overall therapeutic effect, making their simultaneous quantification in biological matrices crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides detailed application notes and protocols for the robust and sensitive analysis of (Rac)-5-hydroxymethyl Tolterodine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized through two pathways. The major pathway, catalyzed by CYP2D6, involves the hydroxylation of the 5-methyl group to form the active metabolite, 5-hydroxymethyl Tolterodine.[2][3][4] A secondary pathway, more prominent in individuals with poor CYP2D6 metabolism, is the N-dealkylation of tolterodine, which is catalyzed by CYP3A enzymes.[1][2][4]

Tolterodine Metabolism Tolterodine Tolterodine HMT (Rac)-5-hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A4 (N-dealkylation)

Figure 1: Metabolic pathway of Tolterodine.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Tolterodine and (Rac)-5-hydroxymethyl Tolterodine.

Table 1: MRM Transitions for Analytes and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference(s)
Tolterodine326.1147.1Positive[5]
Tolterodine-d6 (Internal Standard)332.3153.1Positive[5]
(Rac)-5-hydroxymethyl Tolterodine342.2223.1Positive[5][6][7]
(Rac)-5-hydroxymethyl Tolterodine-d14 (Internal Standard)356.2223.1Positive[5][8]
(Rac)-5-hydroxymethyl Tolterodine-d5 (Internal Standard) 347.2 (Theoretical) 223.1 (Theoretical) Positive N/A

Note on this compound: No direct experimental data for the MRM transition of the d5-labeled internal standard was found in the reviewed literature. The provided transition is a theoretical estimation based on the addition of five daltons to the precursor mass of the unlabeled analyte. The product ion is assumed to be the same as the unlabeled form, which is a common observation when deuterium (B1214612) labeling is not at the site of fragmentation. The d14-labeled variant is more commonly cited and used in practice.[5][8]

Table 2: Method Validation Parameters

AnalyteLinearity Range (pg/mL)LLOQ (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference(s)
Tolterodine20.00–5000.0020.000.62–6.361.73–4.8498.75–103.5699.20–104.40[5][9]
(Rac)-5-hydroxymethyl Tolterodine20.00–5000.0020.001.38–4.221.62–4.2598.08–104.6798.73–103.06[5][9]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a representative method for the extraction of Tolterodine and its metabolites from a plasma matrix.

  • To a 200 µL aliquot of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (containing Tolterodine-d6 and (Rac)-5-hydroxymethyl Tolterodine-d14 or -d5).

  • Vortex the mixture briefly.

  • Add 2.0 mL of methyl tert-butyl ether.

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex the reconstituted sample for 1 minute.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical liquid chromatography and mass spectrometry conditions for the analysis.

Table 3: Liquid Chromatography Conditions

ParameterConditionReference(s)
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[5]
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water; B: Acetonitrile[5]
Gradient Isocratic: 20% A and 80% B[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 20°C[5]
Injection Volume 10 µL[5]

Table 4: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument
Gas Parameters Dependent on instrument

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add Internal Standard plasma->is_add lle Liquid-Liquid Extraction (Methyl tert-butyl ether) is_add->lle evap Evaporation to Dryness lle->evap recon Reconstitution evap->recon lc Liquid Chromatography Separation recon->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Figure 2: LC-MS/MS analysis workflow.

MRM Transitions Logic

The following diagram illustrates the principle of MRM for the quantification of (Rac)-5-hydroxymethyl Tolterodine and its deuterated internal standards.

MRM Transitions cluster_analyte (Rac)-5-hydroxymethyl Tolterodine cluster_is_d14 (Rac)-5-hydroxymethyl Tolterodine-d14 cluster_is_d5 This compound (Theoretical) pre_analyte Precursor Ion (m/z 342.2) prod_analyte Product Ion (m/z 223.1) pre_analyte->prod_analyte Collision-Induced Dissociation pre_is_d14 Precursor Ion (m/z 356.2) prod_is_d14 Product Ion (m/z 223.1) pre_is_d14->prod_is_d14 Collision-Induced Dissociation pre_is_d5 Precursor Ion (m/z 347.2) prod_is_d5 Product Ion (m/z 223.1) pre_is_d5->prod_is_d5 Collision-Induced Dissociation

Figure 3: MRM transitions for analytes.

References

Application of Deuterated Standards in DMPK Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of Drug Metabolism and Pharmacokinetics (DMPK), the accurate and precise quantification of drug candidates and their metabolites in complex biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled (SIL) compounds, particularly deuterated standards, as internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis has become the gold standard.[1][2][3] The near-identical physicochemical properties of a deuterated standard to its non-labeled counterpart ensure that it experiences similar variations during sample preparation, chromatography, and ionization, thereby providing a reliable means of normalization and leading to enhanced accuracy, precision, and robustness of analytical methods.[4][5][6]

This document provides detailed application notes and experimental protocols for the utilization of deuterated standards in key DMPK studies. It also explores the strategic use of deuteration to favorably alter the metabolic profile of drug candidates, a concept known as the "Deuterium Kinetic Isotope Effect" (DKIE).

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs:

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's ion source. Since a deuterated standard co-elutes and has the same ionization properties as the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[4]

  • Compensation for Sample Preparation Variability: Losses of the analyte can occur during various sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated internal standard, added at the beginning of the workflow, experiences the same losses, ensuring the analyte-to-IS ratio remains constant.

  • Improved Assay Robustness and Throughput: By minimizing analytical variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and fewer failed runs.[7]

  • Enhanced Accuracy and Precision: The ability to correct for multiple sources of error results in a significant improvement in the accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[5][6]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the improved performance of bioanalytical methods using deuterated internal standards and the impact of deuteration on the pharmacokinetic profiles of drugs.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Analog Internal Standard
ParameterAnalyteInternal Standard TypeValueReference
Accuracy (Mean Bias) Kahalalide FAnalog (Butyric Acid Analogue)96.8%[8]
Kahalalide FDeuterated (D8)100.3%[8]
Precision (%CV) Various Pesticides & MycotoxinsNo Internal Standard>50%[9]
Various Pesticides & MycotoxinsDeuterated Analogues<20%[9]
Accuracy (% of Nominal) Imidacloprid in various matricesNo Internal StandardDiffered by >60% between matrices[9]
Imidacloprid in various matricesDeuterated AnalogueWithin 25% across matrices[9]
Table 2: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
ParameterDrugDeuteration StatusValueFold ChangeReference
AUC (Area Under the Curve) MethadoneNon-Deuterated--[10]
Methadoned9-Methadone-5.7-fold increase[10]
Cmax (Maximum Concentration) MethadoneNon-Deuterated--[10]
Methadoned9-Methadone-4.4-fold increase[10]
Clearance (CL/F) MethadoneNon-Deuterated4.7 ± 0.8 L/h/kg-[10]
Methadoned9-Methadone0.9 ± 0.3 L/h/kg5.2-fold decrease[10]
Half-life (t1/2) Chalcone Derivative (projected)Non-Deuterated2.32 ± 0.81 h-[11]
Chalcone Derivative (projected)DeuteratedIncreased-[11]
AUC (0-t) Chalcone Derivative (projected)Non-Deuterated389.18 ± 17.08 h*ng/mL-[11]
Chalcone Derivative (projected)DeuteratedSignificantly Increased-[11]

Experimental Protocols

This section provides detailed protocols for key DMPK assays utilizing deuterated standards.

Protocol 1: Bioanalytical Method for Quantification of a Drug in Plasma using a Deuterated Internal Standard

This protocol describes a general workflow for the quantification of a small molecule drug in a biological matrix by LC-MS/MS using a deuterated internal standard.

1. Materials and Reagents:

  • Analyte and its corresponding deuterated internal standard.

  • Control biological matrix (e.g., human plasma).

  • Methanol, acetonitrile (B52724) (LC-MS grade).

  • Formic acid.

  • Water (ultrapure).

  • Microcentrifuge tubes or 96-well plates.

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 methanol:water.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of the plasma sample (unknown, calibration standard, or quality control) into a microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient elution to achieve good separation of the analyte from matrix components.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the deuterated internal standard.

  • Calculate the peak area ratio (analyte area / internal standard area).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Deuterated IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms data_acq Data Acquisition (MRM) lcms->data_acq peak_integration Peak Area Integration data_acq->peak_integration ratio_calc Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify Unknowns calibration->quantification

Bioanalytical Workflow using a Deuterated Internal Standard.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to compare the metabolic stability of a deuterated drug candidate against its non-deuterated parent compound.

1. Materials and Reagents:

  • Non-deuterated and deuterated test compounds.

  • Pooled human liver microsomes (HLM).

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compound (e.g., testosterone).

  • Acetonitrile containing a suitable deuterated internal standard for LC-MS/MS analysis.

  • 96-well plates.

2. Preparation of Solutions:

  • Test Compound Working Solutions (1 µM): Prepare working solutions of the non-deuterated and deuterated compounds in the phosphate buffer.

  • HLM Suspension: Thaw the HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer. Keep on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the test compound working solutions (non-deuterated and deuterated) and the positive control to their respective wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (time = 0 minutes).

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells to stop the reaction and precipitate the proteins.

4. Sample Analysis:

  • Centrifuge the 96-well plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the concentration of the parent compound remaining at each time point.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

  • Compare the t½ and CLint values between the deuterated and non-deuterated compounds to assess the Deuterium (B1214612) Kinetic Isotope Effect.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis compound Prepare Test Compounds (Deuterated & Non-Deuterated) pre_incubate Pre-incubate Compounds & HLM compound->pre_incubate hlm Prepare HLM Suspension hlm->pre_incubate nadph Prepare NADPH System start_reaction Initiate with NADPH nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile & IS time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Metabolic Stability Assay Workflow.
Protocol 3: Caco-2 Permeability Assay

This protocol describes the assessment of intestinal permeability of a compound using the Caco-2 cell line, with quantification by LC-MS/MS using a deuterated internal standard.

1. Materials and Reagents:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • Transwell inserts (e.g., 24-well format).

  • Hanks' Balanced Salt Solution (HBSS).

  • Test compound and its deuterated internal standard.

  • Lucifer Yellow (for monolayer integrity check).

  • Acetonitrile.

2. Caco-2 Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells according to standard protocols.

  • Seed the cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Add the test compound (at a defined concentration in HBSS) to the apical (A) side of the Transwell insert for the A-to-B permeability assessment, or to the basolateral (B) side for the B-to-A permeability assessment.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Replace the collected volume with fresh HBSS.

  • At the end of the experiment, collect samples from the donor compartment.

4. Sample Analysis:

  • To all collected samples, add an equal volume of acetonitrile containing the deuterated internal standard to precipitate any proteins and prepare for analysis.

  • Analyze the samples by LC-MS/MS (as per Protocol 1) to determine the concentration of the test compound.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Sample Analysis cluster_data Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days seed->culture teer Monitor TEER culture->teer wash Wash Monolayer teer->wash add_compound Add Test Compound (Apical or Basolateral) wash->add_compound sample Sample Receiver Compartment at Time Points add_compound->sample add_is Add Deuterated IS in Acetonitrile sample->add_is lcms LC-MS/MS Analysis add_is->lcms calc_papp Calculate Papp lcms->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caco-2 Permeability Assay Workflow.
Protocol 4: Plasma Protein Binding Assay by Equilibrium Dialysis

This protocol describes the determination of the unbound fraction of a drug in plasma using equilibrium dialysis, with quantification by LC-MS/MS using a deuterated internal standard.[12][13]

1. Materials and Reagents:

  • Equilibrium dialysis device (e.g., RED device).

  • Dialysis membrane (with appropriate molecular weight cut-off).

  • Plasma from the desired species (e.g., human).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compound and its deuterated internal standard.

  • Acetonitrile.

2. Equilibrium Dialysis Procedure:

  • Prepare a stock solution of the test compound and spike it into the plasma to achieve the desired final concentration.

  • Add the plasma containing the test compound to one chamber of the dialysis device and an equal volume of PBS to the other chamber.

  • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

3. Sample Analysis:

  • To the plasma sample, add PBS to match the volume of the buffer sample. To the buffer sample, add drug-free plasma to match the volume of the plasma sample. This is done to normalize the matrix for analysis.

  • Add acetonitrile containing the deuterated internal standard to all samples to precipitate proteins.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS (as per Protocol 1).

4. Data Analysis:

  • Determine the concentration of the test compound in the plasma (Cplasma) and buffer (Cbuffer) chambers.

  • Calculate the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma.

  • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.

G cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Preparation & Analysis cluster_data Data Analysis spike Spike Test Compound into Plasma load Load Plasma and PBS into Dialysis Device spike->load incubate Incubate at 37°C to Reach Equilibrium load->incubate sample Sample Plasma and Buffer Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match add_is Add Deuterated IS in Acetonitrile matrix_match->add_is lcms LC-MS/MS Analysis add_is->lcms quantify Quantify Compound Concentrations lcms->quantify calc_fu Calculate Fraction Unbound (fu) quantify->calc_fu calc_bound Calculate % Bound calc_fu->calc_bound

Plasma Protein Binding Assay Workflow.

Application of Deuterated Tracers in Metabolic Pathway Elucidation

Deuterated compounds are also valuable tools for tracing metabolic pathways. By introducing a deuterated substrate into a biological system, the fate of the deuterium label can be followed through various metabolic transformations using mass spectrometry. This allows for the elucidation of pathway fluxes and the identification of novel metabolites.

A key example is the use of deuterated glucose to study the pentose (B10789219) phosphate pathway (PPP).[1][14][15] The PPP is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway glucose Glucose-d7 g6p Glucose-6-Phosphate-d7 glucose->g6p f6p Fructose-6-Phosphate-d7 g6p->f6p pgl 6-Phosphoglucono- δ-lactone-d6 g6p->pgl nadp1 NADP+ g6p->nadp1 f6p->g6p pyruvate Pyruvate f6p->pyruvate pg 6-Phosphogluconate-d6 pgl->pg nadph1 NADPH + H+ pgl->nadph1 ru5p Ribulose-5-Phosphate-d5 pg->ru5p nadp2 NADP+ pg->nadp2 co2 CO2 pg->co2 r5p Ribose-5-Phosphate-d5 ru5p->r5p nadph2 NADPH + H+ ru5p->nadph2 r5p->f6p Transketolase & Transaldolase

Tracing Deuterated Glucose in the Pentose Phosphate Pathway.

Conclusion

Deuterated standards are indispensable tools in modern DMPK studies. Their application as internal standards in bioanalytical methods significantly enhances data quality, providing the accuracy and precision required for confident decision-making throughout the drug development process. Furthermore, the strategic incorporation of deuterium into drug candidates can be a powerful approach to optimize their metabolic stability and pharmacokinetic properties. The protocols and data presented in these application notes provide a framework for the effective implementation of deuterated standards in a variety of DMPK assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Parameters for (Rac)-5-hydroxymethyl Tolterodine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS parameters for the analysis of (Rac)-5-hydroxymethyl Tolterodine-d5.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in LC-MS/MS analysis?

(Rac)-5-hydroxymethyl Tolterodine (B1663597) is the primary active metabolite of Tolterodine, a medication used to treat overactive bladder. The "-d5" indicates that the molecule has been isotopically labeled with five deuterium (B1214612) atoms. This stable isotope-labeled version is an ideal internal standard for quantitative LC-MS/MS bioanalysis.[1] Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, which helps to correct for variability and improve the accuracy and precision of the analysis.[1]

2. What are the typical mass spectrometric parameters for the analysis of 5-hydroxymethyl tolterodine?

The analysis is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[2][3][4] Multiple Reaction Monitoring (MRM) is used for quantification. For the unlabeled 5-hydroxymethyl tolterodine, a common MRM transition is m/z 342.2 → 223.1.[2]

3. How do I determine the MRM transition for this compound?

The exact mass of (Rac)-5-hydroxymethyl Tolterodine is 341.50 g/mol .[2][5] The d5 variant will have a higher molecular weight. The protonated molecule [M+H]⁺ for the d5 variant would be approximately m/z 347.2. The major product ion for the unlabeled compound is m/z 223.1, which results from the loss of the diisopropylamino ethyl group.[2] Assuming the deuterium labels are not on this portion of the molecule, the product ion for the d5 variant will be the same.

Therefore, a good starting point for the MRM transition for this compound is m/z 347.2 → 223.1 . It is crucial to optimize this transition on your specific instrument by infusing a solution of the d5 standard and performing a product ion scan to confirm the most abundant fragment.

4. What type of liquid chromatography column is recommended?

A reversed-phase C18 or a hydrophilic interaction chromatography (HILIC) column can be used. Several published methods have successfully used columns such as the Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) and Luna Phenyl-hexyl (100 × 2.0 mm, 3 µm).[2]

5. What are the typical mobile phase compositions?

Mobile phases commonly consist of a mixture of an aqueous buffer and an organic solvent. Examples include:

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause: Column contamination or degradation.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

  • Possible Cause: Incompatible sample solvent and mobile phase.

    • Solution: Reconstitute the final sample extract in the initial mobile phase.[3]

  • Possible Cause: Secondary interactions with the column.

Issue: Low Sensitivity or No Signal

  • Possible Cause: Incorrect MS/MS parameters.

    • Solution: Infuse the analyte and internal standard to optimize the precursor and product ions, as well as other parameters like collision energy and declustering potential.

  • Possible Cause: Ion suppression from the sample matrix.

    • Solution: Improve the sample cleanup procedure. Consider a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction). Also, adjust the chromatography to separate the analyte from the interfering matrix components.

  • Possible Cause: Issues with the ESI source.

    • Solution: Clean the ion source, including the capillary and cone. Check the spray needle for blockages.

  • Possible Cause: The concentration of the analyte is below the limit of detection.

    • Solution: Concentrate the sample or use a larger sample volume for extraction.

Issue: High Background Noise

  • Possible Cause: Contaminated mobile phase or solvents.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

  • Possible Cause: Contamination from the LC system.

    • Solution: Flush the entire LC system with a strong solvent like isopropanol.

  • Possible Cause: Carryover from previous injections.

    • Solution: Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash solvent and procedure.

Issue: Retention Time Shifts

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use.

  • Possible Cause: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature.

  • Possible Cause: Column aging.

    • Solution: Monitor column performance with a quality control sample. Replace the column when performance degrades.

Quantitative Data Summary

ParameterTolterodine5-Hydroxymethyl TolterodineReference
Linearity Range20.00–5000.00 pg/mL20.00–5000.00 pg/mL[2]
Intra-day Precision (%CV)0.62–6.36%1.38–4.22%[2]
Inter-day Precision (%CV)1.73–4.84%1.62–4.25%[2]
Intra-day Accuracy98.75–103.56%98.08–104.67%[2]
Inter-day Accuracy99.20–104.40%98.73–103.06%[2]
Recovery88.35–98.32%81.55–96.82%[2]
CompoundMolecular FormulaMolecular Weight[M+H]⁺ (monoisotopic)Predicted MRM Transition
(Rac)-5-hydroxymethyl TolterodineC₂₂H₃₁NO₂341.50342.24342.2 → 223.1
This compoundC₂₂H₂₆D₅NO₂~346.53~347.27347.2 → 223.1 (Predicted)

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is based on established methods for the extraction of tolterodine and its metabolites from plasma.[2][3][4]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Method

The following are starting conditions that should be optimized for your specific instrumentation and application.

Liquid Chromatography Parameters

ParameterValueReference
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[2][3]
Mobile Phase A 10 mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic: 20% A, 80% B[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 20°C[2]
Injection Volume 10 µL[2]

Mass Spectrometry Parameters

ParameterValueReference
Ionization Mode ESI Positive[2][3]
Source Temperature 550°C[2]
Ion Spray Voltage 5000 V[2]
Nebulizer Gas 20 psi[2]
Heater Gas 30 psi[2]
Curtain Gas 20 psi[2]
CAD Gas 5 psi[2]
Declustering Potential (DP) 50 V[2]
Collision Energy (CE) 35 V[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_receipt Sample Receipt add_is Add Internal Standard (this compound) sample_receipt->add_is lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

LC-MS/MS Experimental Workflow

troubleshooting_tree start Problem Encountered no_signal No or Low Signal start->no_signal peak_shape Poor Peak Shape start->peak_shape high_background High Background start->high_background check_ms Check MS Parameters (Infuse Standard) no_signal->check_ms ms_ok Parameters OK? check_ms->ms_ok optimize_ms Optimize MS Parameters ms_ok->optimize_ms No check_lc Check LC System (Flow, Leaks) ms_ok->check_lc Yes lc_ok LC System OK? check_lc->lc_ok fix_lc Troubleshoot LC Hardware lc_ok->fix_lc No check_sample_prep Review Sample Prep (Extraction Efficiency) lc_ok->check_sample_prep Yes sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Prep sample_prep_ok->optimize_sample_prep No check_column Check Column (Age, Contamination) peak_shape->check_column column_ok Column OK? check_column->column_ok replace_column Replace Column column_ok->replace_column No check_mobile_phase Check Mobile Phase (pH, Composition) column_ok->check_mobile_phase Yes mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok remake_mobile_phase Remake Mobile Phase mobile_phase_ok->remake_mobile_phase No check_solvents Check Solvents & Mobile Phase (Purity, Freshness) high_background->check_solvents solvents_ok Solvents OK? check_solvents->solvents_ok use_fresh_solvents Use Fresh, High-Purity Solvents solvents_ok->use_fresh_solvents No flush_system Flush LC System use_fresh_solvents->flush_system

LC-MS/MS Troubleshooting Decision Tree

References

Troubleshooting matrix effects in tolterodine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of tolterodine (B1663597).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they affect tolterodine bioanalysis?

A: The "matrix" refers to all components in a biological sample other than the analyte of interest (tolterodine and its metabolites).[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of tolterodine, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: I am observing significant ion suppression for tolterodine. What are the common causes and how can I mitigate this?

A: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix compete with tolterodine for ionization, reducing the analyte's signal.[1] Common causes include phospholipids (B1166683) from plasma samples.

To mitigate ion suppression, consider the following strategies:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is by removing interfering components before analysis.[1][5] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids than Protein Precipitation (PPT).[1][5]

  • Improve Chromatographic Separation: Modifying your LC method to better separate tolterodine from matrix components can significantly reduce ion suppression.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., tolterodine-d6) will co-elute with tolterodine and experience similar matrix effects.[1][6][7] By using the ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be compensated for.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[8] However, this approach is limited by the sensitivity of the instrument.[8]

Q3: My recovery for tolterodine is low and inconsistent. What could be the issue?

A: Low and inconsistent recovery is often linked to the sample extraction procedure. The choice of extraction solvent and pH are critical for efficiently extracting tolterodine from the biological matrix. For LLE, the pH of the aqueous sample should be adjusted to be at least two pH units higher than the pKa of tolterodine (a basic compound) to ensure it is in its uncharged form, facilitating its transfer into the organic solvent.[5] In various validated methods, LLE with solvents like methyl t-butyl ether or a mixture of n-hexane and isopropanol (B130326) has been shown to provide good recovery.[9][10]

Q4: How can I assess the extent of matrix effects in my tolterodine assay?

A: The post-extraction spiking method is a common way to quantify matrix effects.[1] This involves comparing the peak area of tolterodine in a spiked, extracted blank matrix to the peak area of tolterodine in a pure solvent solution at the same concentration.[1] A ratio of less than 100% indicates ion suppression, while a ratio greater than 100% suggests ion enhancement.

Another qualitative method is post-column infusion.[3][4] A solution of tolterodine is continuously infused into the mass spectrometer while an extracted blank matrix sample is injected. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates the presence of ion suppression or enhancement.[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Tolterodine from Human Plasma

This protocol is based on methodologies that have been successfully validated for the analysis of tolterodine in human plasma.[9][10]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of an internal standard working solution (e.g., tolterodine-d6 in methanol).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Tolterodine Bioanalysis

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) 85 - 105%90 - 110%Good sample cleanup, reduces phospholipid interference.[1][5]More labor-intensive than PPT, requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) 90 - 110%95 - 105%Excellent for removing interfering matrix components, can be automated.[1]Can be more expensive and requires method development to optimize the sorbent and elution conditions.
Protein Precipitation (PPT) >90%Can be significantSimple, fast, and inexpensive.[5]Less effective at removing phospholipids and other endogenous components, leading to a higher risk of matrix effects.[1][5]

Note: The values presented are typical ranges and can vary depending on the specific protocol and laboratory conditions.

Visualizations

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects start Observation of Poor Data Quality (Inaccuracy, Imprecision, Low Sensitivity) check_me Hypothesis: Matrix Effects Present? start->check_me quantify_me Quantify Matrix Effect (Post-Extraction Spiking) check_me->quantify_me Yes is_significant Matrix Effect Significant? quantify_me->is_significant optimize_sample_prep Optimize Sample Preparation (e.g., Switch from PPT to LLE/SPE) is_significant->optimize_sample_prep Yes end Method Optimized is_significant->end No optimize_chromatography Improve Chromatographic Separation (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography If needed use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sample_prep->use_sil_is If needed revalidate Re-validate Method optimize_sample_prep->revalidate optimize_chromatography->revalidate use_sil_is->revalidate revalidate->is_significant Re-assess

Caption: A flowchart for troubleshooting matrix effects in bioanalysis.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow for Tolterodine plasma Plasma Sample (200 µL) add_is Add Internal Standard (e.g., Tolterodine-d6) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (e.g., Methyl t-butyl ether) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A step-by-step diagram of the LLE procedure for tolterodine.

Tolterodine_Metabolism Tolterodine and its Major Metabolites tolterodine Tolterodine metabolite1 5-Hydroxymethyltolterodine (5-HMT) (Active Metabolite) tolterodine->metabolite1 CYP2D6 metabolite2 N-dealkyltolterodine (NDT) tolterodine->metabolite2

Caption: The metabolic relationship of tolterodine to its key metabolites.

References

Preventing isotopic exchange of (Rac)-5-hydroxymethyl Tolterodine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Isotopic Exchange of (Rac)-5-hydroxymethyl Tolterodine-d5

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and best practices for handling this compound, ensuring its isotopic stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium (B1214612) labels located?

(Rac)-5-hydroxymethyl Tolterodine is the primary active metabolite of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder.[1][2] The deuterated analogue, this compound, is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The "-d5" designation typically indicates that five hydrogen atoms on the aromatic ring have been replaced with deuterium. This placement on the carbon backbone of the ring is generally stable.[5] However, the molecule also contains a hydroxyl (-OH) group whose proton is highly susceptible to exchange with hydrogen from the environment.

Q2: What is deuterium-hydrogen (D-H) exchange, and why is it a concern?

Deuterium-hydrogen (D-H) exchange, or "back-exchange," is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from a solvent or reagent.[5][6] This process can compromise the accuracy of quantitative analyses because it converts the deuterated internal standard into its unlabeled form, leading to inaccurate measurements.[7][8]

Q3: Which positions on the this compound molecule are most susceptible to D-H exchange?

The susceptibility to exchange varies by position:

  • Hydroxyl Proton (-OH): This is the most labile position. The hydroxyl proton will readily and rapidly exchange with protons from any protic solvent (e.g., water, methanol).[9][10]

  • Aromatic Protons (Ring-d5): The deuterium atoms on the aromatic ring are generally stable. However, exchange can be catalyzed under harsh conditions, such as in the presence of strong acids, bases, or certain metal catalysts, particularly at elevated temperatures.[11][12][13]

Q4: What are the primary factors that promote D-H exchange?

Several environmental and experimental factors can accelerate D-H exchange:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol (B129727), and ethanol, are the main source of hydrogen atoms for back-exchange.[5][10]

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium, especially on the aromatic ring.[8][12][14] Storing solutions in acidic or basic conditions should be avoided.[8][9]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[15]

  • Analytical Conditions: Certain mass spectrometry ionization techniques, like atmospheric pressure chemical ionization (APCI), can sometimes induce back-exchange depending on the desolvation temperature and mobile phase composition.[7][16]

Q5: How should I properly store the solid compound and its solutions?

Proper storage is critical to maintaining isotopic purity.[9]

  • Solid Compound: Store in a tightly sealed container, protected from light and moisture. For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9][15][17]

  • Solutions: Prepare stock solutions in high-purity aprotic solvents like acetonitrile (B52724) whenever possible.[5] Store these solutions in tightly sealed, light-protecting amber vials at low temperatures (-20°C or colder).[9][15] Avoid repeated freeze-thaw cycles.[15]

Troubleshooting Guide: Isotopic Instability

SymptomPossible CauseRecommended Solution
Loss of Isotopic Purity (e.g., appearance of an unlabeled analyte peak when analyzing the standard alone)D-H Exchange During Storage or Handling. 1. Review storage conditions; ensure the compound is stored at the recommended temperature and protected from moisture.[9][15]2. Use high-purity aprotic solvents for stock solutions.[5]3. Prepare fresh working solutions before each analytical run.
Inconsistent Quantification Across an Analytical Batch D-H Exchange in the Autosampler or During Sample Preparation. 1. Ensure the autosampler is cooled (e.g., 4°C) to prevent exchange while samples are queued for injection.[5]2. Minimize the time samples spend in protic solvents.[9]3. Maintain a neutral or near-neutral pH in the final sample matrix.[6]
Gradual Decrease in Standard Concentration Over Time Chemical Degradation or D-H Exchange. 1. Store stock solutions at or below -20°C.[1][9]2. Aliquot stock solutions into smaller volumes to avoid repeated warming of the entire stock.3. Verify stability in your specific matrix and storage conditions.[9]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereContainer
Solid-20°C (long-term)Inert (Argon/Nitrogen), DryTightly sealed, light-protecting
Stock Solution (in Aprotic Solvent)≤ -20°CInert (Argon/Nitrogen)Tightly sealed amber vial
Working Solution / Samples in Autosampler4°CSealed vialTightly sealed vial

Table 2: Solvent Selection Guide for Handling this compound

Solvent TypeExamplesRisk of D-H ExchangeRecommended Use
Aprotic Acetonitrile, Dichloromethane, Ethyl Acetate (B1210297)Low Preferred for stock solutions, reconstitution, and organic portion of mobile phase.[5]
Protic Water, Methanol, Ethanol, Formic AcidHigh Minimize contact time. Use in mobile phase is often necessary, but should be buffered to a neutral pH and kept cold.[9][10]
Experimental Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize exposure to conditions that promote D-H exchange.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile for the stock solution.

  • Dissolution: Dissolve the solid in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Storage: Transfer the stock solution to a labeled, airtight amber vial and store at -20°C or below.[9]

  • Working Solution Preparation: To prepare working solutions, dilute the stock solution with the appropriate solvent or matrix (preferably one with a high percentage of aprotic organic solvent) immediately before use.

Experimental Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol minimizes sample exposure to harsh pH and protic solvents.

  • Sample Pre-treatment: Spike the biological sample (e.g., plasma) with the internal standard working solution.

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol in water) to remove interferences. Keep this step brief to minimize contact with the protic solvent.

  • Elution: Elute the analyte and internal standard with a small volume (e.g., 1 mL) of an appropriate aprotic solvent like ethyl acetate or acetonitrile.[5]

  • Evaporation & Reconstitution: Dry the eluate under a gentle stream of nitrogen at a low temperature (not exceeding 40°C).[5] Reconstitute the dried extract in the mobile phase, ideally one with a high organic (aprotic) content.

Visualizations

G cluster_molecule Susceptible Sites on this compound mol Hydroxyl Group (-OH) Aromatic Ring (-d5) temp High Temperature (>40°C) temp->mol Increases reaction rate ph Harsh pH (Acidic or Basic) ph->mol Catalyzes exchange solvent Protic Solvents (Water, Methanol) solvent->mol Provides H+ source

Caption: Factors promoting deuterium-hydrogen exchange.

G prep 1. Stock Solution Prep (Aprotic Solvent, -20°C) spike 2. Sample Spiking prep->spike spe 3. Solid-Phase Extraction (Minimize Protic Solvents) spike->spe evap 4. Evaporation (N2 Stream, <40°C) spe->evap recon 5. Reconstitution (High % Aprotic) evap->recon lcms 6. LC-MS Analysis (Cooled Autosampler, 4°C) recon->lcms

Caption: Recommended workflow to prevent isotopic exchange.

References

Improving peak shape and resolution for tolterodine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of tolterodine (B1663597) and its metabolites, aiming to improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed when analyzing tolterodine and its metabolites?

A1: The most frequently encountered peak shape issues are peak tailing, peak fronting, and peak broadening.[1] Peak tailing, where the latter half of the peak is wider, is particularly common for basic compounds like tolterodine due to interactions with the stationary phase.[2][3] Peak fronting, a less common issue, results in a leading edge that is less steep than the trailing edge.[4] Broad peaks can reduce sensitivity and resolution between closely eluting compounds.[1]

Q2: My tolterodine peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for tolterodine, a basic compound, is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2] This is especially prevalent at mid-range pH values.[2]

Here are the primary causes and solutions:

  • Silanol Interactions: Ionized silanols can interact with the basic analyte, causing tailing.[2]

    • Solution: Use a modern, high-purity, end-capped column or a column with a polar-embedded phase to shield the silanols.[2] Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can also help by competing with the analyte for active sites.[5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of tolterodine, both ionized and non-ionized forms may exist, leading to peak distortion.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For tolterodine, a lower pH (e.g., 3.5) is often used to ensure it is fully protonated.[6][7]

  • Column Overload: Injecting too much sample can lead to peak tailing.[4]

    • Solution: Reduce the sample concentration or injection volume.[4]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]

Q3: We are observing poor resolution between tolterodine and its 5-hydroxymethyl metabolite. What steps can we take to improve it?

A3: Improving resolution between closely eluting compounds like tolterodine and its 5-hydroxymethyl metabolite involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity.

    • Solution: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities.[2] Fine-tune the organic-to-aqueous ratio; a lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.

    • Solution: If using a standard C18 column, consider trying a different phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different interactions with the analytes.[6]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[1]

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, it can also alter selectivity.[1]

Q4: Can you provide a starting point for an LC-MS/MS method for tolterodine and its major metabolites?

A4: A common starting point for the analysis of tolterodine, 5-hydroxymethyltolterodine (5-HMT), and N-dealkyltolterodine (NDT) is a reversed-phase method with mass spectrometric detection.[6]

  • Column: A C18 or phenyl-hexyl column is often a good choice.[6][9]

  • Mobile Phase: A typical mobile phase consists of an aqueous component with a buffer (e.g., 10 mM ammonium (B1175870) formate) adjusted to an acidic pH (e.g., 3.5) and an organic modifier like methanol (B129727) or acetonitrile.[6][9]

  • Detection: Electrospray ionization in positive mode (ESI+) is suitable for these compounds, followed by tandem mass spectrometry (MS/MS) for quantification.[6][9]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshooting peak tailing for tolterodine and its metabolites.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Does the tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical or System Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction no_all_peaks->chemical_issue check_frit Check for blocked column frit physical_issue->check_frit check_tubing Inspect for extra-column dead volume (long/wide tubing) physical_issue->check_tubing reverse_flush Reverse flush column check_frit->reverse_flush replace_column Replace column reverse_flush->replace_column check_ph Is mobile phase pH > 2 units from pKa? chemical_issue->check_ph adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_buffer Is buffer concentration adequate (e.g., >20 mM)? check_ph->check_buffer Yes increase_buffer Increase buffer concentration check_buffer->increase_buffer No silanol_interaction Consider silanol interactions check_buffer->silanol_interaction Yes use_endcapped_column Use end-capped or polar-embedded column silanol_interaction->use_endcapped_column add_modifier Add basic modifier (e.g., TEA) to mobile phase silanol_interaction->add_modifier check_overload Is the column overloaded? silanol_interaction->check_overload reduce_concentration Reduce sample concentration/injection volume check_overload->reduce_concentration Yes

Caption: Troubleshooting workflow for peak tailing issues.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Determination of Tolterodine, 5-Hydroxymethyltolterodine (5-HMT), and N-dealkyltolterodine (NDT) in Human Plasma[7][8]

This protocol is based on a validated method for the sensitive quantification of tolterodine and its major metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add internal standard solution.

  • Vortex briefly.

  • Add 1 mL of methyl t-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Luna Phenyl-hexyl (100 x 2.0 mm, 3 µm).[6][7]

  • Mobile Phase: 10 mM ammonium formate (B1220265) buffer (pH 3.5) : Methanol (10:90, v/v).[6][7]

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Tolterodine: m/z 326.1 → 147.1[9]
    • 5-HMT: m/z 342.2 → 223.1[9]
    • NDT: m/z (not specified in provided abstracts, would require method development)

Data Presentation

Table 1: Comparison of Published LC-MS/MS Methods for Tolterodine and Metabolites
ParameterMethod 1[6][7]Method 2[9][10]Method 3[11]
Analytes Tolterodine, 5-HMT, NDTTolterodine, 5-HMTTolterodine, 5-HMT
Matrix Human PlasmaRat PlasmaHuman Plasma
Column Luna Phenyl-hexyl (100 x 2.0 mm, 3 µm)Ascentis Express RP amide (50 x 4.6 mm, 2.7 µm)Symmetry C18 (100 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Formate (pH 3.5) : Methanol (10:90)10 mM Ammonium Acetate : Acetonitrile (20:80)10 mM Ammonium Formate (pH 5.0) : Acetonitrile (35:65)
Flow Rate 0.2 mL/min0.5 mL/minNot Specified
Retention Time (Tolterodine) 1.4 minNot SpecifiedNot Specified
Retention Time (5-HMT) 1.24 minNot SpecifiedNot Specified
Table 2: General Causes of Poor Peak Shape and Corresponding Solutions
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanols[2]- Mobile phase pH near analyte pKa[2]- Column overload[4]- Extra-column dead volume[2]- Use an end-capped or polar-embedded column[2]- Adjust mobile phase pH away from pKa- Reduce sample concentration[4]- Use narrower internal diameter tubing[2]
Peak Fronting - Sample solvent stronger than mobile phase[1]- Column overload (less common)[4]- Poor sample solubility[4]- Dissolve sample in mobile phase- Reduce sample concentration[4]- Decrease injection volume[4]
Split Peaks - Column contamination at the inlet[8]- Partially blocked column frit[12]- Sample solvent incompatibility- Wash or replace the column[8]- Back-flush the column[12]- Match sample solvent to mobile phase
Broad Peaks - Low column efficiency- Extra-column band broadening[8]- High mobile phase viscosity[1]- Use a more efficient column (smaller particles)- Minimize tubing length and diameter[2]- Increase column temperature, optimize flow rate[1]

Logical Relationship Diagram for HPLC Method Development

G start Goal: Improve Peak Shape & Resolution mobile_phase Mobile Phase Optimization start->mobile_phase column_selection Column Selection start->column_selection instrument_setup Instrument & Method Parameters start->instrument_setup ph_adjustment pH Adjustment (away from pKa) mobile_phase->ph_adjustment buffer_strength Buffer Strength (e.g., 20-50 mM) mobile_phase->buffer_strength organic_modifier Organic Modifier (ACN vs. MeOH) mobile_phase->organic_modifier additives Additives (e.g., TEA) mobile_phase->additives stationary_phase Stationary Phase (C18, Phenyl, etc.) column_selection->stationary_phase particle_size Particle Size (smaller for higher efficiency) column_selection->particle_size dimensions Column Dimensions (length, ID) column_selection->dimensions flow_rate Flow Rate instrument_setup->flow_rate temperature Column Temperature instrument_setup->temperature injection_volume Injection Volume instrument_setup->injection_volume

Caption: Key parameters for HPLC method development.

References

Addressing ion suppression in the analysis of tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of tolterodine (B1663597).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of tolterodine, with a focus on identifying and mitigating ion suppression.

Observed Problem Potential Cause Recommended Action
Low Signal Intensity or Poor Sensitivity for Tolterodine Ion Suppression: Co-eluting matrix components are interfering with the ionization of tolterodine in the MS source.1. Confirm Ion Suppression: Perform a post-column infusion experiment to identify suppression zones. 2. Optimize Sample Preparation: Switch to a more rigorous extraction method (e.g., from Protein Precipitation to LLE or SPE) to remove interferences. 3. Modify Chromatography: Adjust the mobile phase gradient or use a different column chemistry to separate tolterodine from the suppression zone.
Poor Reproducibility / High Variability in Peak Area Inconsistent Matrix Effects: Sample-to-sample variations in the matrix are causing different degrees of ion suppression.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a deuterated standard for tolterodine (e.g., tolterodine-d6) to compensate for signal variability. 2. Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) for a cleaner extract and more consistent results.
Retention Time Shift Column Degradation: Buildup of matrix components on the analytical column. Mobile Phase Issues: Inconsistent mobile phase composition.1. Implement a Guard Column: Protect the analytical column from strongly retained matrix components. 2. Develop a Column Wash Method: Include a strong organic wash step at the end of each run to clean the column. 3. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of mobile phase solvents.
Analyte Peak Elutes Within a Suppression Zone (Confirmed by Post-Column Infusion) Inadequate Chromatographic Separation: The current LC method does not resolve tolterodine from interfering matrix components.1. Change Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice versa to alter selectivity. 2. Adjust Gradient Profile: Create a shallower gradient around the elution time of tolterodine to improve resolution. 3. Test a Different Stationary Phase: Consider a phenyl-hexyl or biphenyl (B1667301) column for alternative selectivity compared to a standard C18 column.

Frequently Asked Questions (FAQs)

Identifying Ion Suppression

Q1: I am observing low signal intensity and poor reproducibility for tolterodine. How can I determine if ion suppression is the cause?

A1: Low signal intensity and poor reproducibility are common indicators of ion suppression.[1] To definitively confirm if ion suppression is affecting your analysis, the most effective method is a post-column infusion experiment. This technique helps to identify specific regions in your chromatogram where co-eluting matrix components are suppressing the ionization of tolterodine.

Understanding the Mechanism

Q2: What is the mechanism of ion suppression, and how do matrix components interfere with tolterodine analysis?

A2: Ion suppression occurs in the ion source of the mass spectrometer (e.g., an electrospray ionization - ESI source) when co-eluting matrix components interfere with the ionization of the analyte.[2] In ESI, analytes must be converted from a liquid phase to gas-phase ions. Matrix components can disrupt this process in several ways:

  • Competition for Charge: If matrix components have a higher ionization efficiency or are in higher concentration than tolterodine, they will be preferentially ionized, reducing the number of charged tolterodine molecules available for detection.[2]

  • Changes in Droplet Properties: Co-eluting non-volatile components can alter the surface tension and viscosity of the ESI droplets. This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.

cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Tolterodine Tolterodine Droplet Charged Droplet Tolterodine->Droplet Nebulization Matrix Matrix Components (Salts, Phospholipids) Matrix->Droplet GasPhase Gas-Phase Ions Matrix->GasPhase Competition & Interference Droplet->GasPhase Desolvation & Ion Evaporation Detector Detector GasPhase->Detector Mass Analysis cluster_LC_System LC System cluster_Infusion_System Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Column->Tee Syringe_Pump Syringe Pump (Tolterodine Standard) Syringe_Pump->Tee Constant Flow MS Mass Spectrometer Tee->MS Start Start: Plasma Sample Add_IS Add Internal Standard (e.g., tolterodine-d6) Start->Add_IS End Analyze on LC-MS/MS Add_Solvent Add Extraction Solvent (Methyl tert-butyl ether) Add_IS->Add_Solvent Vortex Vortex for 10 min Add_Solvent->Vortex Centrifuge Centrifuge at 4000 rpm Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->End

References

Technical Support Center: Stability of (Rac)-5-hydroxymethyl Tolterodine-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability testing of (Rac)-5-hydroxymethyl Tolterodine-d5 in biological matrices. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and accuracy of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in biological matrices important?

A1: this compound is the deuterium-labeled form of the primary active metabolite of Tolterodine (B1663597), a medication used to treat overactive bladder.[1] In bioanalytical studies, particularly those using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), it serves as an internal standard for the accurate quantification of the non-labeled active metabolite.[2] Its stability in biological matrices such as plasma, serum, or urine is crucial because any degradation of the internal standard during sample collection, storage, or processing can lead to inaccurate and unreliable pharmacokinetic data.[3]

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound in biological matrices can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[4]

  • pH: Extreme pH conditions (acidic or basic) can catalyze hydrolysis.[5]

  • Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the compound.

  • Oxidation: Exposure to oxidative conditions can lead to degradation.[5]

  • Light Exposure: Photodegradation can occur with exposure to certain wavelengths of light.[6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of the analyte.[2]

Q3: How should stock solutions and biological samples containing this compound be stored?

A3: For long-term stability, stock solutions of (Rac)-5-hydroxymethyl Tolterodine should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[7] Biological samples (e.g., plasma) containing the compound have been shown to be stable for at least 65 days when stored at -30°C.[2] It is recommended to minimize the number of freeze-thaw cycles the samples undergo.[2]

Q4: Is there a risk of H/D (Hydrogen-Deuterium) exchange for this compound?

A4: H/D exchange is a potential concern for all deuterated standards, where deuterium (B1214612) atoms can exchange with protons from the surrounding environment, particularly in acidic or basic solutions.[4][5] For this compound, the stability of the deuterium labels depends on their position on the molecule. Labels on aromatic rings are generally stable, while those on heteroatoms (like -OH or -NH) are more susceptible to exchange. It is crucial to evaluate the isotopic stability of the standard under the specific analytical conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Q: I am observing a decreasing signal/peak area for this compound in my stability samples over time. What are the possible causes?

A: A decreasing signal intensity over time is a primary indicator of instability. The following troubleshooting diagram and explanations can help identify the root cause:

start Decreasing Signal of this compound degradation Chemical / Enzymatic Degradation start->degradation adsorption Adsorption to Container Surface start->adsorption hd_exchange H/D Exchange start->hd_exchange sample_prep Inconsistent Sample Preparation start->sample_prep check_temp Verify Storage Temperature (-30°C or lower for plasma) degradation->check_temp check_ph Assess pH of Matrix (Adjust if necessary) degradation->check_ph check_light Protect from Light (Use amber vials) degradation->check_light use_silanized Use Silanized Glassware or Polypropylene (B1209903) Tubes adsorption->use_silanized check_solvent_ph Evaluate pH of Solvents (Mobile phase, reconstitution solution) hd_exchange->check_solvent_ph monitor_mass Monitor Mass Isotopologue Distribution (Look for shift to lower masses) hd_exchange->monitor_mass verify_pipetting Verify Pipetting Accuracy and Precision sample_prep->verify_pipetting ensure_mixing Ensure Thorough Mixing (Vortexing) sample_prep->ensure_mixing

Troubleshooting Decision Tree for Decreasing Signal

  • Chemical/Enzymatic Degradation:

    • Verify Storage Conditions: Ensure samples are stored at the correct temperature (e.g., ≤ -30°C for plasma).[2] Improper storage is a common cause of degradation.

    • Assess pH: The pH of the biological matrix can influence hydrolytic stability. While Tolterodine is stable in acidic conditions, it shows significant degradation under basic hydrolysis.[5]

    • Protect from Light: Use amber vials or protect samples from light to prevent photodegradation.[6]

  • Adsorption:

    • Use Appropriate Containers: The compound may adsorb to the surface of glass or certain plastic containers. Using silanized glassware or polypropylene tubes can minimize this issue.

  • H/D Exchange:

    • Check Solvent pH: Acidic or basic conditions in your sample preparation solvents or LC mobile phase can promote the exchange of deuterium for hydrogen.

    • Mass Spectrometry Analysis: Carefully examine the mass spectrum of the internal standard over time. A shift towards a lower mass-to-charge ratio (m/z) can indicate H/D exchange.

  • Inconsistent Sample Preparation:

    • Review Procedures: Inaccuracies in pipetting, inconsistent extraction recovery, or incomplete reconstitution of the dried extract can lead to apparent instability. Ensure all sample preparation steps are performed consistently.

Q: I am observing unexpected peaks in the chromatograms of my stability samples. What could be the cause?

A: The appearance of new peaks is often indicative of degradation products.

  • Forced Degradation Studies: Compare the retention times of the unknown peaks with those observed in your forced degradation studies (see experimental protocols below). Tolterodine has been shown to degrade under basic, oxidative, and thermal stress.[5] The resulting degradants would likely appear as new peaks in your chromatogram.

  • Mass Spectrometry for Identification: Use the mass spectrometer to determine the m/z of the new peaks. This information can help in identifying the structure of the degradation products.

Experimental Protocols

The following are detailed methodologies for key stability experiments. These should be performed with appropriate quality control (QC) samples at low and high concentrations.

Protocol 1: Freeze-Thaw Stability

Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high QC concentrations.

  • Aliquot the samples into separate tubes.

  • Freeze the samples at the intended storage temperature (e.g., -30°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).[2]

  • After the final thaw, process the samples alongside a freshly prepared set of calibration curve standards and a set of control QC samples that have not undergone freeze-thaw cycles.

  • Analyze the samples using a validated LC-MS/MS method.

  • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 2: Bench-Top (Short-Term) Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period that simulates the sample handling and preparation time.

Methodology:

  • Use aliquots of the same low and high concentration QC samples prepared for the freeze-thaw stability assessment.

  • Thaw the samples and keep them on the bench at room temperature for a specified duration (e.g., 26 hours).[2]

  • At the end of the period, process the samples along with freshly prepared calibration curve standards and control QC samples.

  • Analyze the samples using a validated LC-MS/MS method.

  • The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability

Objective: To determine the stability of this compound in a biological matrix over an extended period under the intended storage conditions.

Methodology:

  • Prepare a sufficient number of low and high concentration QC sample aliquots in the desired biological matrix.

  • Store the samples at the intended long-term storage temperature (e.g., -30°C).[2]

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.

  • Analyze the retrieved samples with a freshly prepared set of calibration standards and control QC samples.

  • The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Protocol 4: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

start Forced Degradation Workflow acid Acid Hydrolysis (e.g., 1N HCl at 80°C) start->acid base Base Hydrolysis (e.g., 1N NaOH at 80°C) start->base oxidation Oxidation (e.g., 6% H2O2 at 50°C) start->oxidation thermal Thermal Degradation (e.g., 105°C) start->thermal photo Photolytic Degradation (UV/Vis light exposure) start->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Assess Peak Purity Identify Degradation Products Validate Stability-Indicating Method analysis->outcome

Workflow for Forced Degradation Studies

Methodology:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to various stress conditions as outlined in ICH guidelines[5]:

    • Acid Hydrolysis: Add 1N HCl and incubate at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 80°C for 2 hours.

    • Oxidative Degradation: Add 6% H₂O₂ and incubate at 50°C for 2 hours.

    • Thermal Degradation: Expose the sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV and visible light.

  • At appropriate time points, neutralize the acidic and basic samples.

  • Analyze all stressed samples by a suitable stability-indicating LC-MS/MS method.

  • Evaluate the chromatograms for new peaks corresponding to degradation products and assess the peak purity of the parent compound.

Quantitative Stability Data

Disclaimer: The following data is for the non-deuterated analog, (Rac)-5-hydroxymethyl Tolterodine, in rat plasma. The stability of the d5-labeled compound is expected to be comparable, but should be independently verified.

Table 1: Freeze-Thaw Stability of (Rac)-5-hydroxymethyl Tolterodine in Rat Plasma [2]

Concentration (pg/mL)Number of CyclesMean Concentration Found (% of Nominal)
Low QC399.35%
High QC399.44%

Table 2: Bench-Top Stability of (Rac)-5-hydroxymethyl Tolterodine in Rat Plasma at Room Temperature [2]

Concentration (pg/mL)Duration (hours)Mean Concentration Found (% of Nominal)
Low QC2699.92%
High QC2699.91%

Table 3: Long-Term Stability of (Rac)-5-hydroxymethyl Tolterodine in Rat Plasma at -30°C [2]

Concentration (pg/mL)Duration (days)Mean Concentration Found (% of Nominal)
Low QC65100.17%
High QC6599.30%

Table 4: Stability of (Rac)-5-hydroxymethyl Tolterodine in Processed Samples (Autosampler at ambient temperature) [2]

Concentration (pg/mL)Duration (hours)Mean Concentration Found (% of Nominal)
Low QC34102.76%
High QC3495.24%

References

Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of tolterodine (B1663597).

Troubleshooting Guides

Issue: High Carryover of Tolterodine Detected in Blank Injections

Q1: I am observing a significant peak for tolterodine in my blank injection immediately following a high concentration standard. What are the initial steps to identify the source of the carryover?

A1: The first step is to systematically isolate the source of the carryover. The most common sources are the autosampler, the LC column, and the MS source.[1][2][3] A systematic approach involves sequentially removing or bypassing components to pinpoint the origin.

Here is a logical workflow to diagnose the issue:

A High Carryover Observed in Blank BB BB A->BB B Isolate Carryover Source C Inject Blank via Manual Injection Port (Bypass Autosampler) D Carryover Persists? C->D E Carryover is from Column or MS Source D->E Yes F Carryover Reduced/Eliminated D->F No H Replace Column with a Union E->H G Autosampler is the Primary Source F->G L Implement Targeted Cleaning Protocol G->L II II H->II Yes I Carryover Persists? K Column is the Source I->K No J MS Source Contamination Likely J->L K->L BB->C II->J Yes

Caption: Systematic workflow for identifying the source of LC-MS/MS carryover.

Q2: My troubleshooting indicates the autosampler is the source of tolterodine carryover. What are the best practices for cleaning the autosampler?

A2: Autosampler-related carryover for basic compounds like tolterodine often originates from the needle, injection valve, or sample loop.[1][3] A thorough cleaning protocol using appropriate wash solvents is critical.

Experimental Protocol: Intensive Autosampler Cleaning

  • Prepare Wash Solvents:

    • Wash Solvent A (Acidic): 0.1% Formic Acid in 90:10 Methanol:Water (v/v)

    • Wash Solvent B (Basic): 0.1% Ammonium (B1175870) Hydroxide in 90:10 Acetonitrile:Water (v/v)

    • Wash Solvent C (Organic): 100% Isopropanol

  • Cleaning Procedure:

    • Place fresh vials of each wash solvent in the autosampler rack.

    • Program the autosampler to perform a series of high-volume injections from these vials.

    • Needle Wash: Configure the needle wash function to use a sequence of these solvents. A dual-solvent wash is often effective.[4]

    • Injection Sequence:

      • Inject 100 µL of Wash Solvent A five times.

      • Inject 100 µL of Wash Solvent B five times.

      • Inject 100 µL of Wash Solvent C five times.

    • Inspect and clean or replace worn components like the needle seat and rotor seal if carryover persists.[5]

Illustrative Data on Wash Solvent Optimization:

The following table shows the potential impact of different wash solvents on tolterodine carryover.

Wash Solvent CompositionCarryover (%) in First Blank
50:50 Methanol:Water1.5%
90:10 Acetonitrile:Water0.8%
0.1% Formic Acid in 90:10 Methanol:Water0.2%
Optimized Sequence (A, B, C) <0.05%

Q3: What should I do if the column is identified as the source of carryover?

A3: Column-related carryover can occur due to strong retention of tolterodine on the stationary phase or contamination of the column frit.

Experimental Protocol: Column Regeneration and Conditioning

  • Disconnect the column from the MS detector to avoid contamination of the source.

  • Reverse the column direction.

  • Flush with a series of strong solvents at a low flow rate (e.g., 0.2 mL/min):

    • 30 minutes with 100% Acetonitrile

    • 30 minutes with 100% Isopropanol

    • 30 minutes with 100% Methanol

    • 30 minutes with 95:5 Acetonitrile:Water (v/v)

  • Re-equilibrate the column with the initial mobile phase conditions for an extended period (at least 60 minutes).

  • If carryover persists after regeneration, the column may need to be replaced.

A well-designed gradient elution method is also crucial. Ensure the gradient includes a high-organic wash step at the end of each run to elute strongly retained compounds.

A Initial Gradient Method BB BB A->BB B High Organic Wash Step (e.g., 95% Acetonitrile for 2 min) C Column Re-equilibration (Initial Mobile Phase for 3 min) D Optimized Gradient for Reduced Carryover C->D BB->C

Caption: Optimized gradient elution profile to minimize column carryover.

Frequently Asked Questions (FAQs)

Q4: What are the common causes of carryover in LC-MS/MS analysis?

A4: Carryover occurs when remnants of a sample from a previous injection appear in a subsequent analysis.[2] Common causes include:

  • Adsorption: The analyte can adsorb to surfaces within the LC system, such as tubing, fittings, the injection needle, and valve components.[1][3]

  • Poor Solubility: If the analyte is not fully soluble in the mobile phase or wash solvent, it can precipitate and re-dissolve in later runs.

  • Worn or Damaged Components: Scratches or wear on the injector rotor seal or needle seat can create sites that trap the analyte.[5]

  • Column Contamination: Strong retention of the analyte on the analytical column or contamination of the inlet frit.

  • MS Source Contamination: Buildup of the analyte in the ion source can lead to a persistent background signal that mimics carryover.[1]

Q5: How can I distinguish between carryover and contamination of the blank or mobile phase?

A5: This is a critical troubleshooting step. Here’s how to differentiate:

  • Carryover: The analyte signal will be highest in the first blank injection following a high-concentration sample and will decrease in subsequent blank injections.[5]

  • Contamination: If the blank solution or mobile phase is contaminated, you will observe a consistent analyte signal in all blank injections, regardless of their position in the sequence.[5]

Experimental Protocol: Differentiating Carryover from Contamination

  • Prepare a fresh blank solution using solvents from a different, unopened bottle.

  • Inject a sequence of:

    • High-concentration tolterodine standard

    • Blank 1 (from the original source)

    • Blank 2 (from the original source)

    • Blank 3 (from the fresh source)

  • Analyze the results:

    • If peaks decrease in Blanks 1 and 2 and are absent in Blank 3, the issue is carryover.

    • If peaks are consistent across all blanks, the original blank solution is likely contaminated.

    • If a consistent signal is observed even with a fresh blank, investigate the mobile phase for contamination.

Q6: What are some general preventative measures I can take to minimize tolterodine carryover?

A6: Proactive measures can significantly reduce the occurrence of carryover:

  • Use Appropriate Wash Solvents: Employ a wash solvent that is strong enough to dissolve tolterodine and is miscible with the mobile phase. For basic compounds like tolterodine, incorporating a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) in the wash solvent can be effective.

  • Optimize Injection Volume: Avoid overfilling the sample loop and use the smallest injection volume that provides the required sensitivity.[4]

  • Sequence Injections Strategically: When possible, analyze samples in order of increasing concentration. If a high-concentration sample must be run, follow it with one or two blank injections to wash the system.

  • Regular Maintenance: Perform routine preventative maintenance on your LC-MS/MS system, including cleaning the MS source and replacing worn autosampler components.

  • Use High-Quality Vials: Use high-quality, low-adsorption vials and caps (B75204) to prevent the analyte from sticking to the sample container.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Tolterodine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for the low-level detection of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), as well as the N-dealkylated metabolite (NDT).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the bioanalysis of tolterodine metabolites at low concentrations.

Sample Preparation

Q1: I am experiencing low recovery of tolterodine and its metabolites during liquid-liquid extraction (LLE). What are the potential causes and solutions?

A1: Low recovery in LLE can stem from several factors related to the extraction solvent, pH, and handling procedures.

  • Inappropriate Extraction Solvent: The choice of organic solvent is critical. Methyl t-butyl ether (MTBE) is a commonly used and effective solvent for extracting tolterodine and its metabolites from plasma.[1][2]

  • Suboptimal pH: The pH of the aqueous sample should be adjusted to ensure the analytes are in their neutral, non-ionized form, which enhances their partitioning into the organic solvent. Since tolterodine and its metabolites are basic compounds, adjusting the sample to a basic pH (typically pH > 10) is recommended.

  • Insufficient Mixing: Inadequate vortexing can lead to incomplete extraction. Ensure thorough mixing for at least 5-10 minutes to maximize the interaction between the aqueous and organic phases.[1]

  • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and reduce recovery. To break emulsions, you can try centrifugation at higher speeds, addition of a small amount of salt, or gentle agitation.

  • Analyte Adsorption: Tolterodine and its metabolites can adsorb to glass or plastic surfaces. Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can mitigate this issue.

  • Incomplete Evaporation or Reconstitution: During the evaporation step, ensure the solvent is completely removed under a gentle stream of nitrogen. For reconstitution, vortex the sample thoroughly in the reconstitution solution to ensure the dried extract is fully dissolved.

Q2: What are the best practices for solid-phase extraction (SPE) to improve recovery and reduce matrix effects?

A2: SPE can provide cleaner extracts compared to LLE if optimized correctly.

  • Sorbent Selection: For basic compounds like tolterodine, mixed-mode cation exchange cartridges are often effective. These sorbents utilize both reversed-phase and ion-exchange mechanisms for enhanced retention and selectivity.

  • Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be optimized.

    • Conditioning: Properly condition the cartridge with methanol (B129727) followed by water to activate the sorbent.

    • Loading: Ensure the sample is loaded at an appropriate pH to facilitate analyte retention.

    • Washing: Use a wash solution that removes interferences without eluting the analytes. A weak organic solvent or a buffer at a specific pH can be effective.

    • Elution: Use an elution solvent that is strong enough to desorb the analytes completely. Often, this involves a mobile phase with a high organic content and a pH modifier (e.g., ammonia (B1221849) for basic compounds) to neutralize the analyte and disrupt ionic interactions.

Chromatography and Mass Spectrometry

Q3: I am observing poor peak shape (tailing or fronting) for my analytes. How can I improve this?

A3: Poor peak shape is often related to secondary interactions on the analytical column or issues with the mobile phase and injection solvent.

  • Peak Tailing: This is common for basic compounds like tolterodine due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[3]

    • Use a Modern, End-Capped Column: High-purity, end-capped C18 or phenyl-hexyl columns are recommended to minimize silanol interactions.

    • Optimize Mobile Phase pH: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the silanol groups and reduce their interaction with the protonated basic analytes. Alternatively, a buffered mobile phase (e.g., 10 mM ammonium (B1175870) formate) can also improve peak shape.[3][4]

    • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ensure the organic content of your reconstitution solvent is similar to or weaker than the starting mobile phase composition.[3]

  • Peak Fronting: This is often a sign of column overload.[3] Try diluting your sample or reducing the injection volume.

Q4: How can I identify and mitigate matrix effects (ion suppression or enhancement)?

A4: Matrix effects are a common challenge in LC-MS/MS bioanalysis and can significantly impact accuracy and sensitivity.[5][6]

  • Identification:

    • Post-Column Infusion: Infuse a constant concentration of the analyte into the mass spectrometer while injecting a blank, extracted matrix sample. Dips or rises in the baseline at the retention time of the analyte indicate ion suppression or enhancement, respectively.

    • Post-Extraction Spike: Compare the peak area of an analyte spiked into a blank matrix extract with the peak area of the same concentration of the analyte in a neat solution. A significant difference indicates a matrix effect.[5]

  • Mitigation:

    • Improve Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering matrix components.[7]

    • Chromatographic Separation: Optimize your chromatography to separate the analytes from the co-eluting matrix components. A shallower gradient or a different stationary phase might be necessary.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Deuterated internal standards for tolterodine (tolterodine-d6 or -d14) and 5-HMT (5-HMT-d14) are commercially available.[1] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation and improving accuracy.

Q5: My assay sensitivity is not sufficient to detect the low levels of metabolites in my samples. How can I enhance it?

A5:

  • Optimize Mass Spectrometer Parameters: Fine-tune the ESI source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for each analyte and transition to maximize the signal intensity.

  • Increase Sample Volume: If possible, increase the volume of plasma or serum extracted, ensuring the extraction method is scaled appropriately.

  • Reduce Reconstitution Volume: Reconstituting the final dried extract in a smaller volume will increase the analyte concentration. However, be mindful of potential solubility issues and matrix effects.

  • Utilize a More Sensitive Instrument: Modern triple quadrupole mass spectrometers offer higher sensitivity. If available, using a more advanced instrument can significantly lower the limit of quantification.

  • UPLC/UHPLC System: Using an ultra-high-performance liquid chromatography (UPLC/UHPLC) system can result in sharper and narrower peaks, which increases the peak height and improves the signal-to-noise ratio.[8]

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of tolterodine and its metabolites.

Table 1: Tolterodine

Analytical MethodLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LC-MS/MS0.0250.025 - 10< 6.5< 6.5Within ±15%[2][9]
LC-MS/MS0.020 (pg/mL)20 - 5000 (pg/mL)0.62 - 6.361.73 - 4.8498.75 - 104.40[1]
LC-MS/MS0.0250.025 - 10Within acceptable limitsWithin acceptable limitsWithin acceptable limits[4]

Table 2: 5-Hydroxymethyl Tolterodine (5-HMT)

Analytical MethodLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LC-MS/MS0.0250.025 - 10< 6.5< 6.5Within ±15%[2][9]
LC-MS/MS0.020 (pg/mL)20 - 5000 (pg/mL)1.38 - 4.221.62 - 4.2598.08 - 104.67[1]
LC-MS/MS0.0250.025 - 10Within acceptable limitsWithin acceptable limitsWithin acceptable limits[4]

Table 3: N-dealkyltolterodine (NDT)

Analytical MethodLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LC-MS/MS0.050.05 - 10Within acceptable limitsWithin acceptable limitsWithin acceptable limits[2][4]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma [1][2][4]

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard solution (e.g., tolterodine-d6 and 5-HMT-d14).

  • Add a basifying agent (e.g., 50 µL of 1M NaOH) and vortex briefly.

  • Add 2.0 mL of methyl t-butyl ether (MTBE).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution (e.g., 10 mM ammonium acetate (B1210297) in 20:80 (v/v) acetonitrile:water).

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis [1][4]

  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C18 or Phenyl-hexyl column (e.g., 100 x 2.0 mm, 3 µm)

  • Mobile Phase A: 10 mM ammonium formate (B1220265) buffer (pH 3.5) or 0.1% formic acid in water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A typical gradient might start at 10-20% B, ramp up to 90-95% B, hold for a short period, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • Tolterodine: m/z 326.1 → 147.1[1]

    • 5-HMT: m/z 342.2 → 223.1[1]

    • NDT: m/z 284.2 → 147.1

    • Tolterodine-d6: m/z 332.3 → 153.1[1]

    • 5-HMT-d14: m/z 356.2 → 223.1[1]

Mandatory Visualizations

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite_5HMT CYP2D6 Metabolite_NDT N-dealkylated Tolterodine Tolterodine->Metabolite_NDT CYP3A4

Caption: Metabolic pathways of tolterodine.

LLE_Workflow cluster_prep Sample Preparation Start Plasma Sample (200 µL) Add_IS Add Internal Standard Start->Add_IS Add_Base Add Basifying Agent Add_IS->Add_Base Add_Solvent Add MTBE (2.0 mL) Add_Base->Add_Solvent Vortex Vortex (10 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 200 µL Solution Evaporate->Reconstitute Vortex_Final Vortex (1 min) Reconstitute->Vortex_Final End Inject into LC-MS/MS Vortex_Final->End

Caption: Liquid-liquid extraction workflow for tolterodine analysis.

References

Technical Support Center: Quantifying Polar Drug Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of polar drug metabolites.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sample Preparation & Extraction

Q1: I'm experiencing poor recovery of my polar metabolites during solid-phase extraction (SPE). What could be the cause and how can I improve it?

A1: Poor recovery during SPE is a common issue. Here are some potential causes and solutions:

  • Inappropriate Sorbent Selection: Polar metabolites may not be retained effectively on traditional reversed-phase (C18) sorbents.

    • Solution: Consider using mixed-mode SPE cartridges that combine reversed-phase and ion-exchange functionalities.[1][2][3][4][5] These can retain a wider range of analytes with varying polarities.

  • Improper Elution Solvent: The elution solvent may not be strong enough to desorb the metabolites from the sorbent.

    • Solution: Optimize the elution solvent by increasing the percentage of organic modifier or by adjusting the pH to neutralize the charge of the analyte.

  • Breakthrough: The sample volume or flow rate during loading might be too high, causing the analytes to pass through the cartridge without being retained.

    • Solution: Reduce the sample loading volume and flow rate. Perform a breakthrough study to determine the maximum sample load for your specific analytes and sorbent.

Q2: My sample extracts show significant matrix effects, leading to ion suppression/enhancement in my LC-MS analysis. How can I mitigate this?

A2: Matrix effects are a significant challenge in bioanalysis. Here are several strategies to minimize their impact:

  • Improved Sample Cleanup: More rigorous sample preparation can remove interfering matrix components.

    • Solution: In addition to SPE, consider techniques like liquid-liquid extraction (LLE) or protein precipitation followed by a more selective extraction method.[6] A modified Bligh-Dyer extraction can be effective for separating polar and non-polar metabolites.[6]

  • Dilution: Diluting the sample can reduce the concentration of matrix components relative to the analyte.

    • Solution: While simple, this may compromise the limit of detection. It's a trade-off that needs to be evaluated for your specific assay requirements.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): SIL-IS co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[7]

  • Chromatographic Separation: Optimizing the chromatography to separate the analyte from co-eluting matrix components is crucial.

    • Solution: Explore different stationary phases and mobile phase compositions to improve resolution.

Chromatography

Q3: My polar metabolites are not retained on my reversed-phase (RP) C18 column. What are my options?

A3: Poor retention of polar compounds on traditional RP columns is a fundamental challenge.[8][9][10][11][12] Here are several alternative chromatographic techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar compounds.[13][14][15][16][17] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pair Chromatography (IPC): This technique adds an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for retention on a reversed-phase column.[8][10][11][18][19] Tributylamine is a commonly used ion-pairing agent for retaining acidic metabolites.[8][10][11]

  • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both reversed-phase and ion-exchange properties, enabling the retention of both polar and non-polar compounds.[1][3][4][5]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase and is effective for separating a wide range of polarities.[20][21][22][23][24]

Q4: I'm observing poor peak shape (e.g., tailing, fronting) in my HILIC analysis. What are the likely causes and how can I improve it?

A4: Peak shape issues in HILIC can be complex. Here's a troubleshooting guide:

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion.

    • Solution: Reconstitute your sample in a solvent with a high organic content (e.g., 80-90% acetonitrile) that is similar to the initial mobile phase conditions.[15]

  • Insufficient Equilibration: The column may not be fully equilibrated between injections, leading to inconsistent retention times and peak shapes.

    • Solution: Increase the column re-equilibration time in your gradient program.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

Mass Spectrometry & Quantification

Q5: My polar metabolites have poor ionization efficiency in the mass spectrometer, resulting in low sensitivity. How can I enhance the signal?

A5: Low ionization efficiency is a common hurdle for certain polar compounds.[25][26] Consider these approaches:

  • Derivatization: Chemically modifying the analyte to add a more easily ionizable group can significantly improve sensitivity.[9][25][27][28][29] For example, derivatizing amines with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) can enhance their response.[8][10]

  • Mobile Phase Additives: The choice of mobile phase additive can greatly influence ionization.

    • Solution: For positive ion mode, additives like formic acid or ammonium formate are common. For negative ion mode, ammonium acetate or ammonium hydroxide (B78521) can be beneficial. Experiment with different additives and concentrations to find the optimal conditions for your analytes.

  • Ion Source Optimization: The settings of the electrospray ionization (ESI) source are critical.

    • Solution: Systematically optimize parameters such as spray voltage, gas temperatures, and nebulizer pressure to maximize the signal for your specific compounds.[30]

Q6: I am struggling with the separation of isobaric and isomeric polar metabolites. How can I resolve these compounds?

A6: Distinguishing between compounds with the same mass or elemental composition requires advanced separation techniques.

  • High-Resolution Chromatography: Optimizing your LC method is the first step.

    • Solution: Employing HILIC or mixed-mode chromatography can often provide the selectivity needed to separate isomers.[31]

  • Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to mass spectrometry.[32][33][34][35] This technique can effectively resolve isomers that are indistinguishable by MS alone.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on improving the analysis of polar metabolites.

Table 1: Comparison of Chromatographic Techniques for Polar Metabolite Retention

Chromatographic TechniquePercentage of Metabolites with Good RetentionReference
Reversed-Phase Liquid Chromatography (RPLC)39%[10][11]
Ion-Pairing Chromatography (IPC) with TributylamineSignificantly improved over RPLC[8][10][11]
Amine Derivatization (AccQ-Tag)Significantly improved over RPLC[8][10][11]
Combined IPC and Derivatization91%[10][11]

Table 2: Performance of Different HILIC Columns for Polar Metabolite Analysis

HILIC Column TypePerformance CharacteristicsReference
Bare-silicaDetected 48 out of 52 polar metabolites[36]
Amino-silicaDetected 40 out of 52 polar metabolites[36]
Zwitterionic-polymer (iHLIC-Fusion (P))Detected all 52 polar metabolites, but with some broad peaks[36]
Mixed amines polymerDetected all 52 polar metabolites with good peak shape[36]
BEH AmideDemonstrated excellent retention, peak shape, and reproducibility[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the quantification of polar drug metabolites.

Protocol 1: Extraction of Polar Metabolites from Biological Samples

This protocol is a modified Bligh-Dyer method suitable for extracting polar metabolites from tissues or biofluids.[6]

Materials:

  • Methanol:Chloroform (B151607) mixture (2:1, v/v), pre-chilled

  • Methanol, pure, pre-chilled

  • Water (18 mΩ, 0.22 μm filtered), pre-chilled

  • Chloroform, pre-chilled

  • Microfuge tubes

Procedure:

  • For tissue samples, homogenize in a 2:1 methanol:chloroform mixture. For biofluids, add the 2:1 methanol:chloroform mixture directly to the sample.

  • Vortex the mixture thoroughly to ensure complete extraction.

  • Add 100 µL of water and 100 µL of chloroform to the microfuge tube.

  • Vortex again until a homogenous mixture is formed.

  • Centrifuge the samples at 18,787 x g for 7 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) layers.

  • Carefully collect the upper aqueous layer containing the polar metabolites into a new microfuge tube.

  • The collected polar fraction can then be dried down and reconstituted in an appropriate solvent for LC-MS analysis.

Protocol 2: HILIC-MS Method for Global Polar Metabolomics

This protocol provides an example of a generic HILIC-MS method for the analysis of a broad range of polar metabolites.[15]

Chromatographic Conditions:

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z

  • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH adjusted

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to a lower percentage (e.g., 40%) over the course of the run to elute the polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 35 - 40°C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and/or Negative

  • Scan Mode: Full scan or targeted MS/MS (e.g., MRM)

  • Capillary Voltage: Optimized for the specific instrument and analytes

  • Gas Flow and Temperature: Optimized for the specific instrument

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of polar drug metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification sample Biological Sample (e.g., Plasma, Tissue) extraction Polar Metabolite Extraction (e.g., LLE, SPE) sample->extraction chromatography Chromatography (HILIC, IPC, MMC, SFC) extraction->chromatography ms Mass Spectrometry (MS, MS/MS) chromatography->ms processing Data Processing (Peak Integration, Normalization) ms->processing quantification Quantification (Standard Curve, SIL-IS) processing->quantification

Caption: General experimental workflow for quantifying polar drug metabolites.

troubleshooting_logic cluster_retention Retention Issues cluster_peak_shape Peak Shape Problems cluster_sensitivity Sensitivity Issues start Poor Analytical Result poor_retention Poor Retention on RP start->poor_retention bad_peak Peak Tailing/Fronting start->bad_peak low_signal Low MS Signal start->low_signal solution_retention Use HILIC, IPC, or MMC poor_retention->solution_retention solution_peak Optimize Injection Solvent & Equilibration bad_peak->solution_peak solution_signal Derivatization or Optimize MS Source low_signal->solution_signal

Caption: A troubleshooting decision tree for common analytical issues.

separation_techniques cluster_techniques Chromatographic Separation Techniques metabolite Polar Metabolite Mixture rp Reversed-Phase (RP) (Poor Retention) metabolite->rp hilic HILIC metabolite->hilic ipc Ion-Pair Chromatography (IPC) metabolite->ipc mmc Mixed-Mode Chromatography (MMC) metabolite->mmc separated Separated Metabolites hilic->separated ipc->separated mmc->separated

Caption: Comparison of chromatographic techniques for polar metabolite separation.

References

Technical Support Center: Best Practices for Handling and Storing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision of quantitative analysis heavily relies on the integrity of internal standards.[1] Deuterated internal standards are invaluable tools, but their efficacy is contingent upon proper handling and storage to prevent degradation and isotopic exchange, which can compromise experimental results.[1] This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their use.

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for storing deuterated internal standards?

Proper storage is paramount to maintain the isotopic purity and concentration of deuterated internal standards.[1] Key recommendations include:

  • Temperature: While many standards are stable in methanol (B129727) at 4°C for short-term storage, long-term storage at -20°C is often recommended.[1][2] Always consult the manufacturer's certificate of analysis for specific temperature requirements.[1]

  • Protection from Light: Many organic compounds are sensitive to light.[1][3] To prevent photodegradation, store standards in amber vials or in a dark environment.[1][3]

  • Inert Atmosphere: To mitigate oxidation and contamination, it is advisable to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1][4]

  • Solvent Choice: The selection of an appropriate solvent is critical. Methanol is commonly used for stock solutions.[1][2] Acidic or basic solutions should generally be avoided as they can catalyze hydrogen-deuterium exchange.[1][5]

Q2: How does the position of the deuterium (B1214612) label affect the stability of the standard?

The position of deuterium atoms is critical for the stability of the internal standard.[6] Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen atoms from the solvent or matrix.[1][7][8] This "back-exchange" can lead to a loss of the isotopic label and inaccurate quantification.[7][9] It is best to select standards where the deuterium labels are in stable, non-exchangeable positions.[1][6][8]

Q3: What are the recommended purity levels for deuterated internal standards?

For reliable and reproducible results, high chemical and isotopic purity are essential.[10] The general recommendations are summarized in the table below.

Purity TypeRecommended LevelRationale
Chemical Purity >99%[7][10]Ensures the standard is free from other interfering compounds.[7]
Isotopic Enrichment ≥98%[7][10][11]Minimizes the contribution of the non-deuterated impurity to the analyte signal, which can cause an overestimation of the analyte's concentration.[7][10]

Q4: Can deuterated internal standards affect chromatographic separation?

Yes, a phenomenon known as the "isotope effect" can sometimes cause deuterated compounds to have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[7][12][13] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing a structured approach to problem-solving.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.[7]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[7] If separation is observed, consider adjusting the chromatographic method.[7]

  • Confirm Purity: Always request a certificate of analysis from your supplier detailing the isotopic and chemical purity.[7] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[7][10]

  • Assess Isotopic Stability: The stability of the deuterium label is critical.[7] Labels can be lost during sample preparation under harsh pH or temperature conditions.[7] Ensure the deuterium atoms are not on exchangeable sites.[11]

start Inaccurate/Inconsistent Results co_elution Check for Co-elution start->co_elution purity Verify Isotopic & Chemical Purity start->purity stability Assess Label Stability start->stability adjust_chrom Adjust Chromatography co_elution->adjust_chrom Separation Observed request_coa Request Certificate of Analysis purity->request_coa check_label_position Review Label Position stability->check_label_position solution Accurate Results adjust_chrom->solution request_coa->solution check_label_position->solution

A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Low or Inconsistent Internal Standard Signal

Question: The signal for my deuterated internal standard is low or varies significantly between injections. What could be the issue?

Answer: This often points to degradation of the standard, adsorption to container surfaces, or differential matrix effects.

Troubleshooting Steps:

  • Prepare Fresh Solutions: If you suspect degradation, prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the neat material.[1]

  • Use Silanized Vials: At low concentrations, standards can adsorb to glass or plastic surfaces. Using silanized glass vials can help mitigate this issue.[1]

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the impact of the sample matrix on the internal standard's signal.[7]

start Low/Inconsistent IS Signal degradation Suspect Degradation start->degradation adsorption Suspect Adsorption start->adsorption matrix_effects Suspect Matrix Effects start->matrix_effects fresh_solution Prepare Fresh Solutions degradation->fresh_solution silanized_vials Use Silanized Vials adsorption->silanized_vials post_extraction_spike Post-Extraction Spike Experiment matrix_effects->post_extraction_spike solution Consistent IS Signal fresh_solution->solution silanized_vials->solution post_extraction_spike->solution

Troubleshooting guide for a low or inconsistent internal standard signal.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of solutions is fundamental to quantitative analysis.[1]

Methodology:

  • Equilibration: Allow the lyophilized standard or neat material to equilibrate to room temperature before opening to prevent condensation.[1]

  • Weighing: Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.[1]

  • Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard.[1]

  • Dilution: Once dissolved, dilute to the mark with the solvent.[1]

  • Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.[1]

  • Storage: Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.[1]

  • Working Solution: To prepare the working solution, allow the stock solution to equilibrate to room temperature and perform the necessary dilutions.[1]

start Start equilibrate Equilibrate Standard to Room Temp start->equilibrate weigh Weigh Standard equilibrate->weigh dissolve Dissolve in Volumetric Flask weigh->dissolve dilute Dilute to Mark dissolve->dilute mix Mix Thoroughly dilute->mix store Store Stock Solution mix->store prepare_working Prepare Working Solution store->prepare_working end End prepare_working->end

Experimental workflow for preparing stock and working solutions.

Protocol 2: Assessment of Internal Standard Stability

This protocol helps to determine if the deuterated internal standard is stable throughout the analytical process.[1]

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples. Spike these QC samples with the deuterated internal standard at the working concentration.[1]

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (analyte/internal standard).[1]

  • Storage and Analysis: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen). Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[1]

  • Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[1]

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Quantification of Tolterodine: A Focus on LC-MS/MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard for the analysis of tolterodine (B1663597), alongside alternative analytical techniques.

Tolterodine is a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder. To ensure the reliability of clinical and preclinical data, robust and validated bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in LC-MS/MS analysis. This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.

This guide presents experimental data and protocols for an LC-MS/MS method for the simultaneous quantification of tolterodine and its active 5-hydroxymethyl metabolite using their respective deuterated internal standards (tolterodine-d6 and 5-hydroxy methyl tolterodine-d14).[1] For comparative purposes, this guide also details an LC-MS/MS method using a non-deuterated internal standard (propranolol)[2], a Gas Chromatography-Mass Spectrometry (GC-MS) method[3], and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Comparison of Analytical Methodologies

The following tables summarize the key parameters and performance characteristics of the different analytical methods for tolterodine quantification.

Chromatographic and Mass Spectrometric Conditions
ParameterLC-MS/MS with Deuterated IS[1]LC-MS/MS with Non-Deuterated IS[2]GC-MS[3]HPLC-UV
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)Silica column (30 mm x 4.6 mm, 3 µm)Capillary GC columnReversed-phase C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Isocratic: 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v)Acetonitrile-20mM ammonium acetate (70:30, v/v)Not applicableMethanol and phosphate (B84403) buffer (pH 7.0) (40:60, v/v)
Flow Rate 0.5 mL/minNot specifiedNot applicable1.5 mL/min
Internal Standard Tolterodine-d6 & 5-hydroxy methyl tolterodine-d14PropranololDeuterium-labelled tolterodineNot typically used
Ionization Mode Positive ESIPositive ESIElectron Ionization (after derivatization)Not applicable
MRM Transitions (m/z) Tolterodine: 326.1→147.1; Tolterodine-d6: 332.3→153.1Tolterodine: 326→147; Propranolol: 260→183Selected Ion Monitoring of derivativesNot applicable
Detection Triple Quadrupole MSTandem Mass SpectrometryMass SpectrometryUV at 220 nm
Method Validation and Performance Data
ParameterLC-MS/MS with Deuterated IS[1]LC-MS/MS with Non-Deuterated IS[2]GC-MS[3]HPLC-UV
Linearity Range 20–5000 pg/mLUp to 30 ng/mL0.5–50 ng/mL200.60–601.80 µg/mL
Lower Limit of Quantification (LLOQ) 20 pg/mL49 pg/mL0.5 ng/mL200.60 µg/mL
Intra-day Precision (%CV) 0.62–6.36%< 11%< 10%Not specified
Inter-day Precision (%CV) 1.73–4.84%< 11%< 10%Not specified
Accuracy 98.75–104.40%Within ±7% of nominal87–110%Not specified
Recovery 88.35–98.32%Not specifiedNot specifiedNot specified

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard

This method allows for the simultaneous quantification of tolterodine and its 5-hydroxymethyl metabolite in rat plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of plasma, add the internal standard solution (tolterodine-d6 and 5-hydroxy methyl tolterodine-d14).

  • Vortex for 10 minutes.

  • Add extraction solvent and vortex for another 10 minutes.

  • Centrifuge the samples.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).[1]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (20:80, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 20 °C.[1]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tolterodine: m/z 326.1 → 147.1.[1]

    • Tolterodine-d6: m/z 332.3 → 153.1.[1]

    • 5-hydroxymethyl tolterodine: m/z 342.2 → 223.1.[4]

    • 5-hydroxy methyl tolterodine-d14: m/z 356.2 → 223.1.[4]

Alternative Method: GC-MS

This method requires derivatization of the analytes prior to analysis.[3]

1. Sample Preparation:

  • Extraction of tolterodine and its metabolite from plasma, serum, or urine is performed using liquid-liquid or solid-phase extraction.[3]

  • The extracted analytes are then derivatized with a silyl (B83357) reagent.[3]

2. GC-MS Conditions:

  • Column: Capillary GC column.

  • Detection: Selected Ion Monitoring (SIM) mass spectrometry.[3]

  • Internal Standard: Deuterium-labeled internal standards are used for quantification.[3]

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is Spike extraction Liquid-Liquid Extraction add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute injection HPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for LC-MS/MS analysis of tolterodine.

Conclusion

The presented data clearly demonstrates that the LC-MS/MS method with a deuterated internal standard offers superior sensitivity (LLOQ of 20 pg/mL) and high accuracy and precision for the quantification of tolterodine in biological matrices.[1] While other methods like GC-MS and HPLC-UV can be employed, they often lack the sensitivity and specificity required for pharmacokinetic studies at low concentrations. The use of a non-deuterated internal standard in LC-MS/MS is a viable alternative, though it may not perfectly mimic the behavior of the analyte during sample processing and ionization, potentially leading to reduced precision compared to a stable isotope-labeled standard. For robust and reliable bioanalytical data in drug development, the LC-MS/MS method with a deuterated internal standard is the recommended approach.

References

Precision in Tolterodine Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tolterodine (B1663597) is paramount for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of the inter-day and intra-day precision of various analytical methods used for tolterodine quantification, supported by experimental data from published studies.

Data Summary: Inter-day and Intra-day Precision of Tolterodine Quantification Methods

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Intra-day precision assesses variability within the same day, while inter-day precision evaluates variability across different days. The following table summarizes the precision data for common analytical techniques used to quantify tolterodine.

Analytical MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)
LC-MS/MS Rat Plasma0.62 - 6.36[1][2]1.73 - 4.84[1][2]
LC-MS/MS Human PlasmaWithin acceptable limits (not specified)[3]Within acceptable limits (not specified)[3]
HPLC Bulk and Pharmaceutical Dosage Forms< 2[4]< 2[4]
RP-HPLC Pharmaceutical Dosage FormsNot specified0.7[5]
RP-HPLC Human PlasmaWithin limits (not specified)[6]Within limits (not specified)[6]
UV-Spectrophotometry Bulk and Tablet Dosage Form< 1[7]< 1[7]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is frequently employed for the quantification of tolterodine and its metabolites in biological matrices due to its high sensitivity and selectivity.[8]

  • Sample Preparation: Liquid-liquid extraction is a common technique used to isolate tolterodine and its internal standard from the plasma matrix.[1][2]

  • Chromatographic Separation: Separation is typically achieved on a C18 or a similar reversed-phase column.[8] For instance, one method utilized an Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 μm) with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v) at a flow rate of 0.5 mL/min.[1][2]

  • Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) positive mode. The precursor to product ion transitions for tolterodine are monitored for quantification.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of tolterodine in pharmaceutical formulations.

  • Sample Preparation: For bulk and pharmaceutical dosage forms, a standard solution is prepared by dissolving a known amount of the substance in a suitable solvent.[5]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used.[4] One method employed a mobile phase of acetonitrile and 10 mM ammonium acetate (80:20 v/v) at a flow rate of 1.0 ml/min.[4] Another method used a mobile phase of potassium phosphate (B84403) buffer (pH 4.5) and acetonitrile with a gradient program.[5]

  • Detection: UV detection is typically used, with the wavelength set at a maximum absorbance for tolterodine, such as 205 nm or 283 nm.[4][5]

UV-Spectrophotometry

This is a simpler and more accessible method for the quantification of tolterodine in bulk and tablet dosage forms.

  • Sample Preparation: A standard stock solution is prepared by dissolving a known weight of tolterodine in a solvent like 0.1N NaOH.[7]

  • Analysis: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which for tolterodine in 0.1N NaOH is 280 nm.[7] A calibration curve is generated by plotting absorbance versus concentration.[7]

Visualizations

Experimental Workflow for Tolterodine Quantification by LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation of Organic Layer lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC reconstitution->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation ms_detection Mass Spectrometric Detection (MRM) chrom_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for tolterodine quantification.

This guide provides a comparative overview of the precision of different analytical methods for tolterodine quantification. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the method of choice. For routine quality control of pharmaceutical formulations, HPLC and UV-Spectrophotometry offer reliable and cost-effective alternatives.

References

A Comparative Guide to the Bioanalytical Performance of Deuterated Internal Standards for Tolterodine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of tolterodine (B1663597) and its active 5-hydroxymethyl metabolite, the use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of deuterated internal standards, with a focus on the principles of accuracy and recovery. While specific public data for "(Rac)-5-hydroxymethyl Tolterodine-d5" is limited, this guide draws upon established data for analogous deuterated standards, such as 5-Hydroxymethyl Tolterodine-d14 and Tolterodine-d6, and established regulatory guidelines to provide a comprehensive performance comparison.

Deuterated standards are considered the gold standard in mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability.[1] The selection of an appropriate deuterated internal standard is paramount for robust bioanalytical method development and validation.

Performance Comparison of Deuterated Internal Standards

The choice of an internal standard is primarily dictated by its structural similarity to the analyte. For the analysis of tolterodine and its 5-hydroxymethyl metabolite, the following deuterated standards are commonly considered:

  • This compound (and other deuterated variants like d14): As the deuterated analog of the primary active metabolite, this is the most suitable internal standard for the quantification of 5-hydroxymethyl tolterodine.[2] Its near-identical physicochemical properties ensure it effectively tracks the analyte through extraction, chromatography, and ionization, correcting for matrix effects and procedural losses.[3]

  • Tolterodine-d6: This is the isotopic analog of the parent drug, tolterodine, making it the ideal internal standard for tolterodine quantification.[2]

The following table summarizes the accuracy and recovery expectations for these internal standards based on regulatory guidelines and typical performance data.

Parameter This compound (Expected) Alternative: Tolterodine-d6 Regulatory Acceptance Criteria (FDA)
Primary Analyte 5-hydroxymethyl tolterodineTolterodineNot Applicable
Accuracy (% Bias) Within ±15% of the nominal concentrationWithin ±15% of the nominal concentrationMean value should be within 15% of the actual value (20% at LLOQ).[4][5]
Precision (%CV) ≤15%≤15%Should not exceed 15% (20% at LLOQ).[4][5]
Recovery Consistent, precise, and reproducibleConsistent, precise, and reproducibleDoes not need to be 100%, but must be consistent and reproducible.[4][6]

LLOQ: Lower Limit of Quantitation CV: Coefficient of Variation

Experimental Protocols

The determination of accuracy and recovery are fundamental components of bioanalytical method validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7]

Accuracy and Precision Assessment

The accuracy and precision of a bioanalytical method are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) against a calibration curve.

Protocol:

  • Preparation of QC Samples: Spike blank biological matrix (e.g., plasma) with known concentrations of the analyte (5-hydroxymethyl tolterodine) to prepare low, medium, and high QC samples.

  • Sample Analysis: Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.

  • Internal Standard Addition: A consistent, known amount of the internal standard (this compound) is added to all calibration standards, QC samples, and unknown samples.

  • Data Analysis: The concentration of the analyte in the QC samples is calculated from the calibration curve.

  • Accuracy Calculation: Accuracy is expressed as the percent bias from the nominal concentration.

  • Precision Calculation: Precision is determined by calculating the coefficient of variation (CV) for the replicate measurements at each concentration level.

Recovery Evaluation

Extraction recovery of an analyte is the measure of the efficiency of the extraction procedure.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A: Extracted Samples - Blank biological matrix is spiked with the analyte and internal standard and subjected to the full extraction procedure.

    • Set B: Post-Extraction Spiked Samples - Blank biological matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix (representing 100% recovery).

    • Set C: Unextracted Standards - The analyte and internal standard are prepared in the final reconstitution solvent at the same concentration as the extracted samples.

  • Analysis: All three sets of samples are analyzed by LC-MS/MS.

  • Calculation: The recovery is calculated by comparing the peak area response of the analyte in Set A to that in Set B or C. The recovery of the internal standard is also assessed.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Accuracy_Precision_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Calibration Standards F Generate Calibration Curve A->F B Prepare QC Samples (Low, Medium, High) C Add Internal Standard to all samples B->C D Extract Samples C->D E Analyze via LC-MS/MS D->E E->F G Calculate QC Concentrations F->G H Determine Accuracy (% Bias) G->H I Determine Precision (%CV) G->I

Caption: Workflow for Determining Accuracy and Precision.

Recovery_Evaluation_Workflow cluster_setA Set A: Extracted Samples cluster_setB Set B: 100% Recovery cluster_analysis Analysis & Calculation A1 Spike Blank Matrix with Analyte & IS A2 Perform Extraction A1->A2 C Analyze Set A and Set B via LC-MS/MS A2->C B1 Extract Blank Matrix B2 Spike Extracted Matrix with Analyte & IS B1->B2 B2->C D Compare Peak Area Responses (A vs. B) C->D E Calculate % Recovery D->E

Caption: Workflow for Recovery Evaluation.

References

A Comparative Guide to Internal Standards for the Bioanalysis of Tolterodine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antimuscarinic agent tolterodine (B1663597) and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of (Rac)-5-hydroxymethyl Tolterodine-d14 and other deuterated analogs used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While the specific (Rac)-5-hydroxymethyl Tolterodine-d5 is not widely documented, this guide will focus on the commonly used and recommended deuterated standards, providing a framework for selecting the optimal IS.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte ensure they effectively track the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the analytical method.[1]

Performance Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, which compensates for variations during sample processing and analysis.[2] The selection is guided by structural similarity to the analyte.[2] For the simultaneous quantification of tolterodine and its active metabolite, 5-HMT, the use of corresponding deuterated analogs is the most robust approach.[2][3]

Feature5-Hydroxymethyl Tolterodine-d14 as IS for 5-HMTTolterodine-d6 as IS for TolterodineStructural Analog IS (e.g., Propranolol) for Tolterodine/5-HMT
Structural Similarity Identical, with deuterium (B1214612) labeling.Identical, with deuterium labeling.Structurally different.
Chromatographic Behavior Co-elutes with 5-HMT.Co-elutes with tolterodine.Different retention time.
Extraction Recovery Expected to be nearly identical to 5-HMT.Expected to be nearly identical to tolterodine.May differ significantly.
Ionization Efficiency Expected to have the same ionization efficiency as 5-HMT.Expected to have the same ionization efficiency as tolterodine.Different ionization efficiency, susceptible to differential matrix effects.
Primary Application Ideal internal standard for the quantification of the 5-hydroxymethyl tolterodine metabolite.[2]Ideal internal standard for the quantification of tolterodine.[2]Used when a SIL-IS is unavailable, but may compromise accuracy.[4]
Experimental Data

The following table summarizes the mass spectrometric parameters for the simultaneous analysis of tolterodine and 5-hydroxymethyl tolterodine using their respective deuterated internal standards.[3]

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)
TolterodineTolterodine-d6326.1147.1
5-Hydroxymethyl Tolterodine5-Hydroxymethyl Tolterodine-d14342.2223.1
Tolterodine-d6-332.3153.1
5-Hydroxymethyl Tolterodine-d14-356.2223.1

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the simultaneous quantification of tolterodine and 5-HMT in plasma.[2][3][5]

Materials:

Procedure:

  • Pipette 100-200 µL of plasma into a microcentrifuge tube.[2][5]

  • Add a known concentration of the internal standard working solution (containing both Tolterodine-d6 and 5-Hydroxymethyl Tolterodine-d14).[2][5]

  • Vortex for 30 seconds.

  • Add 100 µL of 5% ammonia solution and vortex for another 30 seconds.[2]

  • Add 2.0-2.5 mL of the extraction solvent (e.g., MTBE or ethyl acetate).[2][5]

  • Vortex the mixture for 10 minutes.[2][5]

  • Centrifuge at 4000 rpm for 5 minutes.[2][5]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 200 µL of the reconstitution solution.[5]

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following conditions are based on a validated method for the simultaneous determination of tolterodine and its metabolite.[3]

ParameterCondition
LC Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)
Mobile Phase Isocratic: 10 mM ammonium acetate and acetonitrile (20:80, v/v)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI)
Ionization Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

G Bioanalytical Workflow Using an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard Solution plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms ratio Calculate Analyte/IS Peak Area Ratio ms->ratio curve Quantify using Calibration Curve ratio->curve

Caption: A typical experimental workflow for bioanalysis using an internal standard.

Caption: Logical steps for selecting an appropriate internal standard for bioanalysis.

References

Cross-validation of analytical methods for tolterodine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Validated Analytical Methods for Tolterodine (B1663597) Analysis

For researchers, scientists, and drug development professionals, the accurate and precise quantification of tolterodine is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of cross-validated analytical methods for the determination of tolterodine in pharmaceutical formulations and biological matrices. The selection of an appropriate analytical technique is contingent upon factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies). This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of tolterodine due to its high resolution, sensitivity, and specificity.[1] Stability-indicating HPLC methods are particularly valuable as they can separate the active pharmaceutical ingredient (API) from its degradation products, which is crucial for assessing the stability of pharmaceutical formulations.[2][3][4]

Experimental Protocols

Several validated HPLC methods have been reported for the analysis of tolterodine tartrate. A common approach involves reversed-phase chromatography using a C18 column.[2][3]

Method 1: Stability-Indicating HPLC

  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: A mixture of buffer solution (2.88 g/L ammonium (B1175870) dihydrogen orthophosphate) and methanol (B129727) in a 40:60 ratio, with the addition of 5 mL/L triethylamine. The pH is adjusted to 7.0 ± 0.1 with orthophosphoric acid.[2]

  • Flow Rate: 1.5 mL/min[2]

  • Detection: UV at 220 nm[2]

  • Retention Time: Approximately 6.49 minutes[2]

Method 2: RP-HPLC for Bulk and Pharmaceutical Dosage Forms

  • Column: Hypersil BDS C18[5]

  • Mobile Phase: Potassium Phosphate buffer (pH 4.5) and acetonitrile (B52724) in a gradient program.[5]

  • Flow Rate: Not specified

  • Detection: UV at 205 nm[5]

Method 3: Stability-Indicating RP-HPLC

  • Column: Symmetry C18 (4.6 x 150mm, 5 µm)

  • Mobile Phase: Phosphate Buffer (pH 3.0) and Acetonitrile (gradient)

  • Flow Rate: 0.8 ml/min

  • Detection: UV at 282 nm

Performance Data
ParameterMethod 1[2]Method 2[5]Method 3Method 4[6]
Linearity Range 200.60 - 601.80 µg/mL10.0 - 60.0 µg/mL20 - 100 µg/mL20 - 100 µg/mL
Correlation Coefficient (r²) 0.99Not Specified (r=0.9998)>0.99Not Specified (r=0.9998)
Accuracy (% Recovery) 100.54 - 101.87%Not Specified98.1% - 100.2%100.10 - 100.30%
Precision (%RSD) < 2.0%< 0.1%Not Specified< 2%
Limit of Detection (LOD) Not SpecifiedNot Specified0.108 µg/mL0.0457 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.36 µg/mL0.1384 µg/mL

UV-Visible Spectrophotometry

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of tolterodine in bulk and pharmaceutical dosage forms.[7][8] These methods are often based on the direct measurement of UV absorbance or the formation of a colored complex.[9]

Experimental Protocols

Method A: Direct UV Spectrophotometry

  • Solvent: 0.1N NaOH[7]

  • λmax: 280 nm[7]

Method B: First-Order Derivative Spectrophotometry

  • λmax: 234.0 nm[10]

Method C: Area Under Curve (AUC)

  • Wavelength Range: 289-279 nm[10]

Method D: Ion-Association Complex Formation

  • Reagent: Bromo Phenol Blue (BPB) or Bromo Cresol Purple (BCP)[9]

  • Solvent for Extraction: Chloroform[9]

  • λmax: 422 nm (with BPB), 418 nm (with BCP)[9]

Performance Data
ParameterMethod A[7]Method B/C[10]Method D[9]
Linearity Range 10 - 80 µg/mL10 - 50 µg/mL2.0 - 10.0 µg/mL
Correlation Coefficient (r²) 0.999Not SpecifiedNot Specified
Accuracy (% Recovery) 99.62% - 100.76%Not SpecifiedNot Specified
Precision (%RSD) < 1%Not SpecifiedNot Specified
Limit of Detection (LOD) 0.715 µg/mLNot SpecifiedNot Specified
Limit of Quantification (LOQ) 2.167 µg/mLNot SpecifiedNot Specified

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of tolterodine and its metabolites in biological matrices such as plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[11][12] This technique is essential for pharmacokinetic and bioequivalence studies.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in rat plasma has been described.[11]

  • Sample Preparation: Liquid-liquid extraction.[11]

  • Chromatographic Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[11]

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate (B1210297) and acetonitrile (20:80, v/v)[11]

  • Flow Rate: 0.5 mL/min[11]

  • Ionization: Electrospray Ionization (ESI) in positive mode[13]

  • Detection: Multiple Reaction Monitoring (MRM)[11]

    • Tolterodine: m/z 326.1 → 147.1[11][13]

    • 5-hydroxymethyl tolterodine: m/z 342.2 → 223.1[11]

Performance Data
ParameterLC-MS/MS Method[11]LC-MS/MS Method[13]
Linearity Range 20.00–5000.00 pg/mL (for both tolterodine and its metabolite)Not specified (LLOQ = 0.01 ng/mL)
Correlation Coefficient (r²) Not specified0.9998
Accuracy (% Recovery) 98.75–104.40% (tolterodine), 98.08–104.67% (metabolite)107.135%
Precision (%RSD) 0.62–6.36% (intra-day), 1.73–4.84% (inter-day) for tolterodineNot specified
Lower Limit of Quantification (LLOQ) 20.00 pg/mL0.01 ng/mL

Visualization of Analytical Method Cross-Validation Workflow

The following diagram illustrates the typical workflow for the cross-validation of analytical methods, a critical process to ensure consistency and reliability of results when methods are transferred between laboratories or instruments.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Purpose Define Purpose and Scope Select_Methods Select Analytical Methods for Comparison Define_Purpose->Select_Methods Set_Acceptance_Criteria Set Acceptance Criteria Select_Methods->Set_Acceptance_Criteria Prepare_Samples Prepare Standard and QC Samples Set_Acceptance_Criteria->Prepare_Samples Analyze_Samples_Method1 Analyze Samples using Method 1 Prepare_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples using Method 2 Prepare_Samples->Analyze_Samples_Method2 Collect_Data Collect and Process Data Analyze_Samples_Method1->Collect_Data Analyze_Samples_Method2->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Collect_Data->Statistical_Analysis Compare_Results Compare Results against Acceptance Criteria Statistical_Analysis->Compare_Results Method_Equivalence Determine Method Equivalence Compare_Results->Method_Equivalence Documentation Document Cross-Validation Study Method_Equivalence->Documentation

Caption: Workflow for Analytical Method Cross-Validation.

References

A Comparative Pharmacokinetic Analysis of Tolterodine and Fesoterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacokinetic profiles of two prominent antimuscarinic agents used in the treatment of overactive bladder: tolterodine (B1663597) and its prodrug, fesoterodine (B1237170). The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance.

Executive Summary

Tolterodine and fesoterodine both exert their therapeutic effect through the same active moiety, 5-hydroxymethyl tolterodine (5-HMT). However, their distinct metabolic activation pathways lead to significant differences in their pharmacokinetic profiles. Fesoterodine, a prodrug, is rapidly and extensively converted to 5-HMT by ubiquitous nonspecific esterases, a process independent of the highly variable cytochrome P450 2D6 (CYP2D6) enzyme system.[1][2][3] In contrast, tolterodine's conversion to 5-HMT is primarily mediated by CYP2D6, leading to considerable inter-individual variability in drug exposure due to genetic polymorphisms in this enzyme.[4][5][6] This fundamental difference results in a more consistent and predictable pharmacokinetic profile for fesoterodine.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for tolterodine and fesoterodine (measured as its active metabolite, 5-HMT).

Table 1: Pharmacokinetic Parameters of Fesoterodine (as 5-HMT) in Healthy Volunteers (Fasted State) [7]

ParameterFesoterodine 4 mgFesoterodine 8 mg
CYP2D6 Extensive Metabolizers (EM)
Cmax (ng/mL)1.93.6
Tmax (hr)5.05.0
AUC (ng·hr/mL)16.934.9
t½ (hr)~7~7
CYP2D6 Poor Metabolizers (PM)
Cmax (ng/mL)3.97.3
Tmax (hr)5.05.0
AUC (ng·hr/mL)38.377.1
t½ (hr)~7~7

Table 2: Comparative Pharmacokinetic Parameters of Tolterodine ER and Fesoterodine (as 5-HMT) in CYP2D6 Extensive Metabolizers

ParameterTolterodine ER 4 mgFesoterodine 4 mgTolterodine ER 8 mgFesoterodine 8 mg
Active Moiety Tolterodine + 5-HMT 5-HMT Tolterodine + 5-HMT 5-HMT
Cmax (ng/mL)2.51.94.83.6
AUC₀₋₂₄ (ng·hr/mL)32.127.862.759.9
Coefficient of Variation for AUC (%)Up to 87%[8]Up to 46%[8]Up to 87%[8]Up to 46%[8]
Coefficient of Variation for Cmax (%)Up to 87%[8]Up to 48%[8]Up to 87%[8]Up to 48%[8]

Table 3: Pharmacokinetic Parameters of Tolterodine in Healthy Volunteers [6]

ParameterExtensive MetabolizersPoor Metabolizers
Tolterodine
Systemic Clearance (L/hr)44 ± 139.0 ± 2.1
Elimination Half-life (hr)2.3 ± 0.6~8-10
5-HMT
Terminal Half-life (hr)2.9 ± 0.4Undetectable

Experimental Protocols

The data presented in this guide are derived from clinical pharmacokinetic studies employing rigorous methodologies. A typical experimental protocol is outlined below.

Bioanalytical Method for Quantification of Tolterodine and 5-HMT in Plasma

1. Technique: High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous quantification of tolterodine and its 5-hydroxymethyl metabolite in human plasma.[9][10]

2. Sample Preparation:

  • Liquid-Liquid Extraction: Plasma samples (approximately 0.5 mL) are treated with a precipitating agent, and the analytes are extracted using an organic solvent such as tert-butylmethylether.[9]

  • Internal Standard: A suitable internal standard (e.g., propranolol) is added to the plasma samples before extraction to ensure accuracy and precision.[9]

3. Chromatographic Separation:

4. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

  • Detection: Selected reaction monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for tolterodine, 5-HMT, and the internal standard.[9] For example:

    • Tolterodine: m/z 326 → 147[9]

    • 5-HMT: m/z 342 → 223[9]

5. Method Validation: The bioanalytical method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Clinical Pharmacokinetic Study Protocol

1. Study Design: A single-center, open-label, randomized, crossover study design is often employed to compare the pharmacokinetics of different formulations or drugs.[11][12]

2. Study Population: Healthy male and female volunteers are recruited. Subjects are often genotyped for CYP2D6 to stratify them into extensive and poor metabolizer groups.[6][13]

3. Dosing and Administration: Single or multiple oral doses of the study drugs are administered to subjects, typically after an overnight fast.[11][13]

4. Sample Collection:

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-defined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Urine Collection: Urine samples are collected over specific intervals to determine the amount of drug and metabolite excreted.[14]

5. Pharmacokinetic Analysis: Plasma concentration-time data for the parent drug and its active metabolite are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, using non-compartmental analysis.[14]

Mandatory Visualizations

Metabolic Pathways

metabolic_pathways cluster_fesoterodine Fesoterodine Metabolism cluster_tolterodine Tolterodine Metabolism fesoterodine Fesoterodine (Inactive Prodrug) hmt_from_feso 5-Hydroxymethyl Tolterodine (5-HMT) (Active Moiety) fesoterodine->hmt_from_feso Ubiquitous Esterases (Rapid & Extensive) inactive_metabolites_feso Inactive Metabolites hmt_from_feso->inactive_metabolites_feso CYP2D6 & CYP3A4 tolterodine Tolterodine (Active) hmt_from_tol 5-Hydroxymethyl Tolterodine (5-HMT) (Active Moiety) tolterodine->hmt_from_tol CYP2D6 (Polymorphic) ndealkyl_tol N-dealkylated Tolterodine (Inactive) tolterodine->ndealkyl_tol CYP3A4 inactive_metabolites_tol Further Inactive Metabolites hmt_from_tol->inactive_metabolites_tol Further Metabolism

Caption: Metabolic pathways of fesoterodine and tolterodine.

Experimental Workflow for a Comparative Pharmacokinetic Study

experimental_workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Analysis cluster_reporting Reporting protocol_dev Protocol Development ethics_approval Ethics Committee Approval protocol_dev->ethics_approval volunteer_screening Volunteer Screening & CYP2D6 Genotyping ethics_approval->volunteer_screening drug_admin Drug Administration (Crossover Design) volunteer_screening->drug_admin sample_collection Blood & Urine Sample Collection drug_admin->sample_collection sample_analysis Bioanalysis of Samples (LC-MS/MS) sample_collection->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t½) sample_analysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis report_generation Final Report Generation stat_analysis->report_generation

Caption: Workflow of a typical comparative pharmacokinetic study.

Signaling Pathway of Muscarinic Antagonists in Overactive Bladder

signaling_pathway acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptors (M2, M3) on Detrusor Muscle acetylcholine->muscarinic_receptor Binds to bladder_contraction Detrusor Muscle Contraction muscarinic_receptor->bladder_contraction Activates oab_symptoms Overactive Bladder Symptoms (Urgency, Frequency) bladder_contraction->oab_symptoms Leads to tolterodine_hmt Tolterodine / 5-HMT (Antagonist) tolterodine_hmt->muscarinic_receptor Blocks

Caption: Mechanism of action of muscarinic antagonists.

References

A Comparative Guide to the Bioequivalence of Tolterodine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioequivalence of different tolterodine (B1663597) tartrate formulations, intended for researchers, scientists, and drug development professionals. The information presented is based on publicly available data from bioequivalence studies and regulatory guidance documents.

Pharmacokinetic Data Comparison

The bioequivalence of a generic drug product is established by comparing its pharmacokinetic parameters to those of the reference listed drug. The key parameters are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt), and the area under the plasma concentration-time curve extrapolated to infinity (AUCi). For tolterodine, it is also important to consider the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), as it contributes significantly to the therapeutic effect.

Below are summary tables of pharmacokinetic data from a bioequivalence study comparing a generic extended-release (ER) tolterodine tartrate 4 mg capsule to the reference product, Detrol® LA 4 mg capsules, under fasting conditions.

Table 1: Bioequivalence of Tolterodine (Parent Drug) 4 mg ER Capsules Under Fasting Conditions

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation (Detrol® LA)Ratio of Geometric Means (%)90% Confidence Interval
Cmax (pg/mL) 2315.62404.796.3085.99 - 107.84
AUCt (pgh/mL) 53457.854593.497.9292.11 - 104.13
AUCi (pgh/mL) 56123.557278.997.9892.31 - 104.06

Data sourced from a product monograph for a generic tolterodine ER formulation.[1]

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study of Tolterodine Tartrate Extended-Release Tablets in Healthy Chinese Volunteers

Pharmacokinetic ParameterTest/Reference Ratio (90% CI)Bioequivalence Criteria Met
Cmax 77.3% to 122.7%Yes
AUC0-t 85.7% to 114.3%Yes
AUC0-∞ 83.6% to 116.4%Yes

This study concluded that the test and reference formulations had similar pharmacokinetic parameters and met the regulatory criteria for bioequivalence.[2]

Experimental Protocols

Bioequivalence studies for tolterodine formulations are typically conducted in healthy adult volunteers under controlled conditions. The study design generally follows the recommendations provided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Study Design

A typical bioequivalence study for tolterodine extended-release capsules is a single-dose, two-treatment, two-period, crossover in-vivo study.[3] This design is conducted under both fasting and fed conditions.

  • Participants: Healthy male and/or female volunteers.

  • Design: Randomized, two-period, two-treatment crossover.

  • Treatments:

    • Test Product: Generic tolterodine tartrate 4 mg extended-release capsule.

    • Reference Product: Detrol® LA (tolterodine tartrate) 4 mg extended-release capsule.

  • Washout Period: A sufficient time between the two treatment periods to ensure the complete elimination of the drug from the body.

  • Conditions: The study is conducted on two separate occasions: once under fasting conditions and once under fed conditions.

Blood Sampling and Analysis

Blood samples are collected from subjects at predetermined time points before and after drug administration. The plasma is then separated and analyzed to determine the concentrations of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

  • Analytes: Tolterodine and 5-hydroxymethyl tolterodine (5-HMT) in plasma.[3]

  • Analytical Method: A validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS), is used for the quantification of the analytes in plasma.

Statistical Analysis

The pharmacokinetic parameters (Cmax, AUCt, and AUCi) are calculated from the plasma concentration-time data. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax, AUCt, and AUCi should fall within the acceptance range of 80.00% to 125.00% to establish bioequivalence.

Visualizations

Tolterodine Signaling Pathway

Tolterodine is a competitive antagonist of muscarinic receptors. Its primary mechanism of action involves blocking these receptors in the bladder, which leads to a reduction in detrusor muscle contractions and an increase in bladder capacity.

Tolterodine_Signaling_Pathway cluster_0 Cholinergic Nerve Terminal cluster_1 Bladder Smooth Muscle Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M2/M3) Acetylcholine->Muscarinic_Receptor Binds to Contraction Contraction Muscarinic_Receptor->Contraction Activates Tolterodine Tolterodine Tolterodine->Muscarinic_Receptor Blocks

Tolterodine's antagonistic action on muscarinic receptors.
Bioequivalence Study Workflow

The following diagram illustrates a typical workflow for a bioequivalence study of a tolterodine formulation.

Bioequivalence_Study_Workflow Screening Subject Screening Randomization Randomization into Two Groups Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Administer Crossover Drug Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Analysis Bioanalysis of Plasma Samples (LC-MS/MS) Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

A typical crossover design for a bioequivalence study.

References

A Comparative Guide to ICH M10 and Other Bioanalytical Method Validation Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation with other relevant guidelines. It is designed to assist researchers, scientists, and drug development professionals in understanding and implementing the harmonized standards for bioanalytical method validation, ensuring data quality and consistency for regulatory submissions.

The ICH M10 guideline, finalized in 2022, represents a significant step towards global harmonization of bioanalytical method validation requirements, aiming to streamline the drug development process.[1][2] This document consolidates and aligns the recommendations previously set forth by various regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Harmonization of Global Standards

The primary objective of the ICH M10 guideline is to provide a single, unified standard for the validation of bioanalytical methods, thereby eliminating the need to conduct studies that meet differing requirements from multiple regulatory agencies.[1] This harmonization is crucial for ensuring the quality and consistency of bioanalytical data that support the development and market approval of pharmaceutical drugs.[3]

The following diagram illustrates the relationship between the ICH M10 guideline and other major regulatory bodies, showcasing the move towards a unified framework.

Regulatory_Harmonization cluster_Global Global Standard cluster_Regional Regional Guidelines (Pre-harmonization) ICH_M10 ICH M10 (Harmonized Guideline) Global_Submission Global Regulatory Submissions ICH_M10->Global_Submission Streamlines FDA FDA Guideline FDA->ICH_M10 Influenced & Now Aligned EMA EMA Guideline EMA->ICH_M10 Influenced & Now Aligned Other Other Regional Guidelines Other->ICH_M10 Influenced & Now Aligned

Relationship between ICH M10 and other regulatory guidelines.

Core Bioanalytical Method Validation Parameters: A Comparative Overview

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[4] The ICH M10 guideline outlines several key parameters that must be evaluated. The following tables provide a comparative summary of the acceptance criteria for these parameters as defined by ICH M10, and for historical context, the general expectations from previous FDA and EMA guidelines.

Chromatographic Assays
Validation ParameterICH M10 GuidelineGeneral Pre-Harmonization FDA/EMA Guidelines
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Similar to ICH M10
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Similar to ICH M10
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS)Similar to ICH M10
Specificity The ability to unequivocally assess the analyte in the presence of components that are expected to be presentSimilar to ICH M10
Matrix Effect Assessed to ensure precision, selectivity, and sensitivity are not compromisedSimilar to ICH M10
Calibration Curve At least 6 non-zero standards; r² ≥ 0.98Similar to ICH M10
Carry-over Response in a blank sample following a high concentration sample should not be >20% of the LLOQ and 5% for the IS.[5]Similar general principles
Dilution Integrity Accuracy and precision should be within ±15% after dilutionSimilar to ICH M10
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditionsSimilar to ICH M10
Ligand Binding Assays (LBAs)
Validation ParameterICH M10 GuidelineGeneral Pre-Harmonization FDA/EMA Guidelines
Accuracy Within ±20% of the nominal concentration (±25% at LLOQ and ULOQ)Similar to ICH M10
Precision Coefficient of Variation (CV) ≤20% (≤25% at LLOQ and ULOQ)Similar to ICH M10
Selectivity Response in at least 80% of individual blank matrices should be below the LLOQ.[6]Similar general principles
Specificity No significant cross-reactivity with structurally related substancesSimilar to ICH M10
Calibration Curve At least 6 non-zero standards, with a defined mathematical relationshipSimilar to ICH M10
Carry-over Assessed and minimizedSimilar general principles
Dilution Linearity The mean accuracy and precision for each dilution should be within ±20%.[6]Similar to ICH M10
Stability Analyte concentration should be within ±20% of the nominal concentration under various storage conditionsSimilar to ICH M10

Experimental Protocols for Key Validation Parameters

Detailed and well-documented experimental protocols are fundamental to a successful bioanalytical method validation. The following sections outline the methodologies for key validation experiments as per the ICH M10 guideline.

Accuracy and Precision

Objective: To determine the closeness of agreement between the measured concentration and the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • For chromatographic assays, analyze at least five replicates of each QC level in at least three separate analytical runs. For ligand-binding assays, analyze at least three replicates of each QC level in at least six runs.[6]

  • Calculate the mean concentration, standard deviation, and coefficient of variation (CV%) for each QC level within each run (intra-run) and across all runs (inter-run).

  • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample (selectivity) and to assess the analyte unequivocally (specificity).

Protocol:

  • Selectivity:

    • Analyze blank matrix samples from at least six different sources.

    • Evaluate for any interference at the retention time of the analyte and the internal standard.

    • The response of any interfering peak should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[6]

  • Specificity (for LBAs):

    • Test for cross-reactivity with structurally related substances that are likely to be present in the study samples.

    • The response of potentially cross-reacting substances should be below the LLOQ.[6]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

Protocol:

  • Prepare low and high concentration QC samples.

  • Expose the samples to various conditions that mimic sample handling and storage, including:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the duration of the study.

    • Stock Solution Stability: At the intended storage temperature.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • The mean concentration of the stability samples should be within ±15% (±20% for LBAs) of the nominal concentration.[6]

Bioanalytical Method Validation Workflow

The following diagram outlines the typical workflow for bioanalytical method validation according to the ICH M10 guideline.

Bioanalytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Validation Execution cluster_Reporting Phase 3: Documentation & Reporting Method_Development Method Development Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Full_Validation Full Method Validation Protocol_Design->Full_Validation Selectivity Selectivity & Specificity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Calibration_Curve Calibration Curve & Range Full_Validation->Calibration_Curve Stability Stability Full_Validation->Stability Other_Tests Carry-over, Dilution Integrity, etc. Full_Validation->Other_Tests Validation_Report Validation Report Generation Selectivity->Validation_Report Accuracy_Precision->Validation_Report Calibration_Curve->Validation_Report Stability->Validation_Report Other_Tests->Validation_Report Regulatory_Submission Inclusion in Regulatory Submission Validation_Report->Regulatory_Submission

A typical workflow for bioanalytical method validation.

Conclusion

The ICH M10 guideline provides a harmonized framework for bioanalytical method validation, which is critical for the global development and registration of pharmaceuticals.[5] Adherence to these guidelines ensures the generation of high-quality, reliable, and acceptable data for regulatory submissions. This guide serves as a comparative tool to aid in the understanding and implementation of these harmonized standards, ultimately contributing to more efficient and robust drug development processes.

References

A Comparative Guide to Linearity and Range Determination for Tolterodine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of tolterodine (B1663597), a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The determination of linearity and range is a critical component of assay validation, ensuring the method provides data that is directly proportional to the concentration of the analyte. This document summarizes performance data from various analytical techniques and provides detailed experimental protocols to aid in the selection and implementation of the most appropriate assay for your research needs.

Comparative Analysis of Linearity and Range for Tolterodine Assays

The selection of an analytical method for tolterodine quantification is dependent on the matrix (bulk drug, pharmaceutical formulation, or biological fluid) and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry are commonly employed for the analysis of bulk drug and pharmaceutical dosage forms. For the quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in biological matrices such as plasma, more sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are required.

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
HPLC Pharmaceutical Dosage Form10.0 - 60.0 µg/mL> 0.999[1]
Bulk Drug and Formulations20 - 100 µg/mL0.9998[2]
Bulk Drug and Formulations1 - 100 µg/mL0.999
Bulk Drug5 - 25 µg/mL0.99
UV-Vis Spectrophotometry Bulk and Tablet Dosage Form10 - 80 µg/mL0.999[3]
Spectrofluorimetry Human Plasma & Formulations5 - 60 ng/mLNot Specified[4]
LC-MS/MS Rat Plasma20.00 - 5000.00 pg/mL> 0.9998
Human Plasma0.025 - 10.0 ng/mL> 0.99
Human Plasma49 - 30,000 pg/mLNot Specified[3]
Human Plasma0.05 - 30.0 ng/mL0.998[5]
GC-MS Plasma, Serum, and Urine0.5 - 50 ng/mLNot Specified[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations

This protocol outlines a general procedure for determining the linearity and range of tolterodine in a pharmaceutical dosage form.

Objective: To establish the linear relationship between the concentration of tolterodine and the detector response.

Methodology:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a known amount of tolterodine tartrate reference standard in a suitable diluent (e.g., mobile phase) to obtain a stock solution of a specific concentration (e.g., 200 µg/mL).[1]

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate (B84403) pH 4.5) and an organic solvent (e.g., acetonitrile) is typical.[1]

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: UV detection at a specific wavelength (e.g., 205 nm or 283 nm) is employed.[1][2]

    • Injection Volume: A fixed volume (e.g., 10 µL or 20 µL) is injected for each standard.[1][2]

  • Data Analysis:

    • Inject each calibration standard in triplicate.

    • Record the peak area for each injection.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.

UV-Visible Spectrophotometry for Bulk Drug

This protocol describes a typical procedure for the linearity and range determination of tolterodine in its bulk form.

Objective: To verify that the absorbance of tolterodine solutions is directly proportional to its concentration.

Methodology:

  • Preparation of Standard Stock Solution: Prepare a stock solution of tolterodine in a suitable solvent (e.g., 0.1N NaOH) to a known concentration (e.g., 1000 µg/mL).[3]

  • Preparation of Calibration Standards: From the stock solution, prepare a series of dilutions to obtain concentrations within the expected range (e.g., 10, 20, 30, 40, 50, 60, 70, 80 µg/mL).[3]

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for tolterodine in the chosen solvent (e.g., 280 nm in 0.1N NaOH).[3]

    • Measure the absorbance of each calibration standard at the λmax using the solvent as a blank.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance values against the corresponding concentrations.

    • Calculate the linear regression equation and the correlation coefficient (r²). A high correlation coefficient (typically > 0.99) indicates good linearity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices

This protocol provides a general workflow for the determination of linearity and range for tolterodine in a biological matrix like plasma.

Objective: To establish a linear response curve for the quantification of tolterodine in a complex biological matrix.

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of tolterodine in an appropriate solvent (e.g., methanol).

    • Spike blank biological matrix (e.g., rat or human plasma) with known amounts of the stock solution to create a series of calibration standards covering a wide concentration range (e.g., 20.00 to 5000.00 pg/mL).

    • A blank sample (matrix without the analyte) and a zero sample (matrix with the internal standard) should also be prepared.

  • Sample Preparation:

    • To a small volume of each calibration standard and quality control (QC) sample, add an internal standard (e.g., a deuterated version of tolterodine).

    • Perform an extraction procedure, such as liquid-liquid extraction or protein precipitation, to remove interfering substances from the matrix.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable HPLC or UHPLC system with a reversed-phase column to separate tolterodine from other components.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in a specific mode, such as Multiple Reaction Monitoring (MRM), to achieve high selectivity and sensitivity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of the standards.

    • Perform a weighted linear regression analysis to obtain the calibration curve and the correlation coefficient (r²). The acceptance criterion for linearity is typically an r² value of ≥ 0.99.

Visualizations

experimental_workflow Experimental Workflow for Linearity and Range Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results stock Prepare Standard Stock Solution standards Prepare Calibration Standards (Serial Dilutions) stock->standards instrument Instrumental Analysis (e.g., HPLC, UV-Vis, LC-MS/MS) standards->instrument acquire Acquire Data (Peak Area / Absorbance) instrument->acquire plot Plot Mean Response vs. Concentration acquire->plot regression Perform Linear Regression Analysis plot->regression equation Determine Calibration Equation (y = mx + c) regression->equation r_squared Calculate Correlation Coefficient (r²) equation->r_squared range Define Linearity Range r_squared->range

Caption: A typical workflow for establishing the linearity and range of an analytical method.

tolterodine_pathway Tolterodine Signaling Pathway in Bladder Smooth Muscle Tolterodine Tolterodine M3_Receptor Muscarinic M3 Receptor Tolterodine->M3_Receptor Antagonist (Blocks Binding) Relaxation Bladder Relaxation Tolterodine->Relaxation Promotes Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Tolterodine acts as an antagonist at the M3 muscarinic receptor, inhibiting bladder contraction.

References

The Influence of CYP2D6 Genotype on Tolterodine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tolterodine (B1663597), a competitive muscarinic receptor antagonist, is a primary treatment for overactive bladder. Its clinical efficacy and safety are significantly influenced by the metabolic activity of the cytochrome P450 2D6 (CYP2D6) enzyme. Genetic variations within the CYP2D6 gene can lead to distinct metabolic phenotypes, altering drug exposure and response. This guide provides a comprehensive comparison of tolterodine metabolism across different CYP2D6 genotypes, supported by experimental data and detailed methodologies.

Impact on Pharmacokinetics: A Quantitative Comparison

The metabolism of tolterodine is predominantly mediated by CYP2D6, leading to the formation of the active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs). This genetic variability has a profound impact on the pharmacokinetic parameters of tolterodine and its active metabolite.

Pharmacokinetic ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)Key Findings
Tolterodine Systemic Clearance 44 ± 13 L/hr[1][2]9.0 ± 2.1 L/hr[1][2]Systemic clearance is approximately five times lower in PMs compared to EMs.[3]
Tolterodine Elimination Half-life 2.3 ± 0.6 hours[1]Significantly longer than EMs (fourfold longer)[1]A longer half-life in PMs leads to increased drug accumulation.
5-Hydroxymethyl Tolterodine (5-HMT) Levels Detectable in serum[1][3]Undetectable in serum[1][2]PMs are unable to effectively form the active metabolite.
Tolterodine Area Under the Curve (AUC) Baseline20-fold higher than CYP2D61/1 (EMs) in CYP2D64/4 (PMs)[4]A significant increase in tolterodine exposure is observed in PMs.
Active Moiety Exposure (Unbound Tolterodine + 5-HMT) BaselineHigher than in EMs[4]Despite the lack of 5-HMT, the higher unbound tolterodine concentration in PMs leads to a comparable antimuscarinic effect.[1][5]

Studies have also investigated the impact of specific alleles, such as the reduced function CYP2D610 allele, common in Asian populations. Individuals with CYP2D610/10 genotype (IMs) show a 3-fold higher exposure to tolterodine and a 1.5-fold higher exposure to 5-HMT compared to EMs (CYP2D61/1)[4].

Experimental Protocols

The data presented above is derived from clinical studies with rigorous experimental designs. Below are summaries of the typical methodologies employed.

Subject Selection and Genotyping
  • Phenotyping: Initially, subjects were often phenotyped using a probe drug like debrisoquine (B72478) to determine their CYP2D6 metabolic ratio.[2][6]

  • Genotyping: More recently, genotyping for specific CYP2D6 alleles has become the standard. This involves DNA extraction from blood samples and analysis for common alleles associated with poor, intermediate, and extensive metabolism (e.g., CYP2D6*3, *4, *5, *10).[4][7] A variety of techniques are used for genotyping, including TaqMan assays and Luminex-based methods.[8]

Pharmacokinetic Study Design
  • Drug Administration: Subjects typically receive a single oral dose or multiple doses of tolterodine tartrate.[1][2]

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration to measure the plasma concentrations of tolterodine and its metabolites.[4]

  • Analytical Method: High-performance liquid chromatography (HPLC) is a common method used for the quantification of tolterodine and 5-HMT in plasma.[4]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).

Metabolic Pathways and the Role of CYP2D6

The metabolic fate of tolterodine is dictated by two primary pathways: hydroxylation by CYP2D6 and N-dealkylation by CYP3A4.[5][3] The contribution of each pathway is highly dependent on the individual's CYP2D6 genotype.

TolterodineMetabolism cluster_EM Extensive Metabolizers (EMs) cluster_PM Poor Metabolizers (PMs) Tolterodine_EM Tolterodine HMT_EM 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Tolterodine_EM->HMT_EM CYP2D6 (Major Pathway) Dealkylated_EM N-dealkylated Tolterodine Tolterodine_EM->Dealkylated_EM CYP3A4 (Minor Pathway) Tolterodine_PM Tolterodine Dealkylated_PM N-dealkylated Tolterodine Tolterodine_PM->Dealkylated_PM CYP3A4 (Major Pathway) HMT_PM 5-HMT (Undetectable)

Tolterodine Metabolic Pathways in Different CYP2D6 Genotypes.

In EMs, the primary metabolic route is hydroxylation by CYP2D6 to form the active metabolite 5-HMT.[3] In contrast, PMs have a deficient CYP2D6 pathway, leading to a shift towards metabolism by CYP3A4, which results in the formation of N-dealkylated tolterodine.[5][9] This metabolic shift is the underlying reason for the observed pharmacokinetic differences between the genotype groups.

Conclusion

The genetic polymorphism of CYP2D6 is a critical determinant of tolterodine metabolism and exposure. Poor metabolizers exhibit significantly higher plasma concentrations of the parent drug and undetectable levels of the active 5-HMT metabolite. While this pharmacokinetic variability does not appear to have a major impact on the overall antimuscarinic effect due to the higher levels of active unbound tolterodine in PMs, understanding a patient's CYP2D6 genotype can be crucial for optimizing therapy and minimizing the potential for adverse drug reactions.[1][2] This is particularly relevant when considering potential drug-drug interactions with CYP2D6 or CYP3A4 inhibitors. For drug development professionals, these findings underscore the importance of considering pharmacogenomic factors in clinical trial design and drug labeling.

References

A Comparative Analysis of the Pharmacological Activity of Tolterodine and its 5-Hydroxymethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of tolterodine (B1663597), a muscarinic receptor antagonist used in the treatment of overactive bladder, and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of 5-HMT.[1][2] Both the parent drug and its metabolite contribute to the therapeutic effect by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] This guide delves into a detailed comparison of their activity.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of tolterodine and 5-HMT from various in vitro studies.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

This table presents the inhibitory constants (Ki) of tolterodine and its 5-hydroxymethyl metabolite for the five human muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

CompoundM1M2M3M4M5Source(s)
Tolterodine 0.751.6---[3]
5-Hydroxymethyl Tolterodine (5-HMT) -----Data Not Available in a comparative format
Table 2: Functional Antagonist Potency

This table summarizes the functional antagonist potency of tolterodine and 5-HMT in isolated tissue preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency. A higher pA2 value indicates greater potency. IC50 values represent the concentration of an antagonist that inhibits a response by 50%.

CompoundTissueAgonistParameterValueSource(s)
Tolterodine Guinea Pig BladderCarbachol (B1668302)pA28.6[3]
Human BladderCarbacholpA28.4[3]
Guinea Pig BladderCarbacholIC5014 nM[4]
5-Hydroxymethyl Tolterodine (5-HMT) Human BladderCarbacholpA2Equal to Tolterodine[5]
Guinea Pig BladderCarbacholIC505.7 nM[4]

These data indicate that 5-HMT is at least as potent, and in some functional assays, more potent than the parent compound, tolterodine, in antagonizing muscarinic receptor-mediated bladder contraction.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of tolterodine and 5-HMT at the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: Tolterodine and 5-hydroxymethyl tolterodine.

  • Non-specific binding control: Atropine (B194438) (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well filter plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the test compound (tolterodine or 5-HMT) or atropine for non-specific binding.

  • Equilibration: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Isolated Organ Bath Assay for Functional Antagonism

This protocol is used to determine the functional potency of an antagonist in an isolated tissue preparation.

Objective: To quantify the antagonistic effect of tolterodine and 5-HMT on muscarinic receptor-mediated smooth muscle contraction in isolated bladder tissue.

Materials:

  • Urinary bladder from a suitable animal model (e.g., guinea pig or rat) or human tissue.[3][5]

  • Krebs-Henseleit solution (physiological salt solution), continuously gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Muscarinic agonist: Carbachol.

  • Test compounds: Tolterodine and 5-hydroxymethyl tolterodine.

  • Organ bath system with isometric force transducers.[7]

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Prepare longitudinal strips of the detrusor muscle.[8]

  • Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution under a resting tension (e.g., 1 gram).

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissues and then incubate them with a single concentration of the antagonist (tolterodine or 5-HMT) for a predetermined period (e.g., 30-60 minutes).

  • Concentration-Response Curve (Agonist in presence of Antagonist): In the continued presence of the antagonist, generate a second cumulative concentration-response curve for carbachol.

  • Data Analysis: The antagonistic effect is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value is determined using a Schild plot analysis.[3]

Visualizations

The following diagrams illustrate the metabolic pathway of tolterodine and the general signaling mechanism of muscarinic receptors that is antagonized by both tolterodine and 5-HMT.

Tolterodine_Metabolism Tolterodine Tolterodine CYP2D6 CYP2D6 (Liver) Tolterodine->CYP2D6 Metabolism Therapeutic_Effect Therapeutic Effect (Muscarinic Receptor Antagonism) Tolterodine->Therapeutic_Effect Contributes to Metabolite 5-Hydroxymethyl Tolterodine (5-HMT) Metabolite->Therapeutic_Effect Significantly contributes to CYP2D6->Metabolite

Caption: Metabolic conversion of tolterodine to its active metabolite, 5-HMT.

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M2/M3 in Bladder) ACh->Receptor Binds G_Protein G-protein (Gq/11 or Gi/o) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (M3) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca²⁺ IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Tolterodine Tolterodine / 5-HMT Tolterodine->Receptor Competitively Blocks

Caption: Antagonism of muscarinic receptor signaling in bladder smooth muscle.

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-5-hydroxymethyl Tolterodine-d5 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (Rac)-5-hydroxymethyl Tolterodine-d5, a deuterated active metabolite of Tolterodine, requires careful handling and disposal due to its pharmacological activity as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] This guide provides a comprehensive, step-by-step procedure for its safe disposal.

I. Hazard Identification and Assessment

Before initiating any disposal protocol, it is essential to consult the Safety Data Sheet (SDS) for this compound. While one supplier's MSDS for the formate (B1220265) salt of this compound indicates it is not classified as dangerous goods for transport, another notes it is a "pharmaceutical related compound of unknown potency," warranting a cautious approach.[3][4]

Key Hazard Information:

Hazard CategoryDescriptionSource
Chemical Name 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol[3]
Pharmacological Activity mAChR antagonist; active metabolite of Tolterodine.[1][2]MedChemExpress
Health Effects Potential physiological effects if ingested, inhaled, or in contact with skin.[4] The non-deuterated form has known antimuscarinic effects.Cleanchem Laboratories
Environmental Hazards Improper disposal of pharmaceutical compounds can lead to environmental contamination of water sources.[5][6]Rx Destroyer, Benchchem

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety goggles or a face shield.[3]
Lab Coat A standard laboratory coat should be worn.
Respiratory Protection If there is a risk of aerosolization or dust formation, a respirator may be necessary.[3]

III. Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of this compound from a laboratory setting. This process is designed to comply with general safety guidelines and environmental regulations regarding pharmaceutical waste.[5][6]

Step 1: Deactivation (Optional, if applicable and feasible)

Step 2: Segregation and Waste Stream Identification

Proper waste segregation is crucial. This compound should be classified as pharmaceutical or chemical waste , in accordance with your institution's and local authorities' guidelines.

  • Do NOT dispose of this compound down the sink or in regular trash.[6][7]

  • It should be collected in a designated, properly labeled, and sealed waste container.

Step 3: Packaging for Disposal

  • Primary Container: The original vial or a compatible, sealed container holding the waste material.

  • Labeling: The container must be clearly labeled with the chemical name: "this compound," and any relevant hazard symbols as required by your institution.

  • Secondary Containment: Place the primary container in a larger, leak-proof secondary container to prevent spills during transport and storage.

Step 4: Final Disposal Route

The final disposal of the contained waste must be handled by a licensed and certified hazardous waste disposal contractor.

Disposal OptionDescriptionSuitability
Licensed Waste Contractor A specialized company that handles the collection, transport, and disposal of chemical and pharmaceutical waste, typically through incineration.[6]Highly Recommended
Drug Take-Back Program Some localities have programs for collecting unused pharmaceuticals.[7][8]Suitable for small quantities, but may not be equipped for research-grade chemicals.
In-Lab Deactivation Chemical treatment to neutralize the active compound.Not recommended without a validated protocol.
Landfill Mixing the compound with an inert substance (e.g., cat litter, coffee grounds), sealing it, and placing it in the trash.[7][9]Not Recommended for Laboratory Waste ; this is a last-resort option for household pharmaceutical disposal and generally not appropriate for a professional research setting.

IV. Spill Management

In the event of an accidental spill, the following measures should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.[3]

  • Contain the Spill: For small liquid spills, use an absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[3]

  • Collect and Dispose: Place the collected material into a labeled container for disposal as hazardous waste.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6]

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: (Rac)-5-hydroxymethyl Tolterodine-d5 for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds spill Accidental Spill? start->spill ppe Don Appropriate PPE consult_sds->ppe assess_waste_stream Identify as Pharmaceutical/ Chemical Waste ppe->assess_waste_stream package Securely Package and Label Waste assess_waste_stream->package disposal_decision Select Disposal Route package->disposal_decision contractor Engage Licensed Waste Contractor disposal_decision->contractor Primary Route end_disposal End of Disposal Process contractor->end_disposal spill->consult_sds No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->package

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (Rac)-5-hydroxymethyl Tolterodine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Rac)-5-hydroxymethyl Tolterodine-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is based on available safety data for similar compounds and general best practices for handling active pharmaceutical ingredients (APIs) in a laboratory setting.

This compound is a deuterium-labeled active metabolite of Tolterodine, a muscarinic receptor antagonist.[1][2] As a potent pharmaceutical compound intended for research use only, it requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][3]

Hazard Identification and Risk Assessment

Key Considerations:

  • Target Organs: The non-deuterated form acts on muscarinic receptors, which are found in various tissues.[1]

  • Exposure Routes: Primary routes of exposure in a laboratory setting are inhalation of dust, skin contact, and eye contact.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical.[5] The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required PPE Specifications
Weighing and Aliquoting (Solid) Double Gloves, Gown, Eye Protection, Respiratory ProtectionNitrile gloves (double-gloved), disposable gown with tight-fitting cuffs, safety goggles, and a self-contained breathing apparatus or an N95 respirator are recommended to prevent inhalation of fine particles.[3][6][7]
Solution Preparation Double Gloves, Gown, Eye ProtectionNitrile gloves (double-gloved), a low-permeability disposable gown, and chemical splash goggles should be worn.[7] Work should be conducted in a fume hood.
General Handling Single Pair of Gloves, Lab Coat, Eye ProtectionAt a minimum, wear nitrile gloves, a standard lab coat, and safety glasses.

Operational and Disposal Plans

A clear and systematic workflow is critical for safely handling this compound from receipt to disposal.

Handling Workflow

The following diagram outlines the recommended step-by-step procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (if available) and this guide b Don appropriate PPE a->b c Weigh/aliquot compound in a chemical fume hood or ventilated balance enclosure b->c Proceed to handling d Prepare solutions in a chemical fume hood c->d e Clearly label all containers d->e f Decontaminate work surfaces e->f After experiment g Segregate and dispose of waste according to institutional guidelines f->g h Remove PPE and wash hands thoroughly g->h

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Storage:

  • Store the solid compound at -20°C for long-term storage.[8]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

First Aid Measures: In case of exposure, follow these first aid procedures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[4]
Skin Contact Wash off with soap and plenty of water.[4]
Ingestion Seek immediate medical attention. Gastric lavage may be necessary.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[3]

Spill Management:

  • Personal Precautions: Wear a self-contained breathing apparatus and avoid dust formation.[3]

  • Cleanup: For small spills, wash the area with plenty of water and ensure adequate ventilation.[3]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste (unused compound, contaminated consumables) Collect in a clearly labeled, sealed container for hazardous waste.
Liquid Waste (solutions) Collect in a labeled, sealed container for hazardous chemical waste. Do not dispose of down the drain.
Sharps (needles, etc.) Dispose of in a designated sharps container for hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.